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  • Product: 4-(Carbamoylamino)cyclohexane-1-carboxylic acid
  • CAS: 1183094-41-8

Core Science & Biosynthesis

Foundational

"4-(Carbamoylamino)cyclohexane-1-carboxylic acid" synthesis pathway

An In-depth Technical Guide to the Synthesis of 4-(Carbamoylamino)cyclohexane-1-carboxylic acid Executive Summary: This document provides a comprehensive technical guide for the synthesis of 4-(Carbamoylamino)cyclohexane...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 4-(Carbamoylamino)cyclohexane-1-carboxylic acid

Executive Summary: This document provides a comprehensive technical guide for the synthesis of 4-(Carbamoylamino)cyclohexane-1-carboxylic acid, a substituted cyclohexane derivative with potential applications as a building block in medicinal chemistry. The primary focus is on a robust and well-documented two-stage synthetic strategy. The first stage details the preparation of the key intermediate, trans-4-aminocyclohexane-1-carboxylic acid, via catalytic hydrogenation of p-aminobenzoic acid. The second stage describes the conversion of this amino acid intermediate to the target urea derivative. This guide emphasizes the rationale behind procedural steps, provides detailed experimental protocols, and includes process visualization to support researchers and drug development professionals.

Introduction

4-(Carbamoylamino)cyclohexane-1-carboxylic acid is a bifunctional organic molecule featuring a cyclohexane scaffold. The stereochemical relationship between the carboxylic acid at the C1 position and the carbamoylamino (urea) group at the C4 position gives rise to cis and trans diastereomers. The trans isomer is often the target of synthetic efforts due to its rigid, linear conformation, which is a desirable trait in the design of pharmacologically active molecules. The precursor, trans-4-aminocyclohexanecarboxylic acid, is a known intermediate in the synthesis of Janus Kinase (JAK) inhibitors, highlighting the relevance of this structural motif in drug discovery.[1][2][3] This guide will focus on the synthesis of the trans isomer.

Chemical Structure:

  • IUPAC Name: 4-(Carbamoylamino)cyclohexane-1-carboxylic acid

  • Molecular Formula: C₈H₁₄N₂O₃

  • Key Functional Groups: Carboxylic acid, Urea (Carbamoylamino)

Retrosynthetic Analysis

A logical retrosynthetic approach to 4-(Carbamoylamino)cyclohexane-1-carboxylic acid identifies the primary disconnection at the urea C-N bond. This reveals that the target molecule can be readily assembled from the key intermediate, 4-aminocyclohexane-1-carboxylic acid, and a carbamoylating agent, such as isocyanic acid or its salt. The amino acid intermediate, in turn, can be synthesized from a commercially available aromatic precursor, p-aminobenzoic acid.

G Target 4-(Carbamoylamino)cyclohexane- 1-carboxylic acid Intermediate1 trans-4-Aminocyclohexane- 1-carboxylic acid Target->Intermediate1 Urea Formation (C-N Disconnection) StartingMaterial p-Aminobenzoic Acid Intermediate1->StartingMaterial Aromatic Ring Hydrogenation

Caption: Retrosynthetic pathway for the target compound.

Synthesis of the Key Intermediate: trans-4-Aminocyclohexane-1-carboxylic acid

The synthesis of the trans isomer of 4-aminocyclohexane-1-carboxylic acid is a critical and non-trivial step. The most common industrial approach involves the catalytic hydrogenation of p-aminobenzoic acid.[2][4] This reaction typically yields a mixture of cis and trans isomers, with the trans isomer often being the thermodynamically favored product under specific conditions.

Catalytic Hydrogenation of p-Aminobenzoic Acid

The reduction of the benzene ring of p-aminobenzoic acid requires a robust catalyst and elevated temperature and pressure. Ruthenium on carbon (Ru/C) is a highly effective catalyst for this transformation.[2][4] The reaction is performed in a basic aqueous medium, such as a sodium hydroxide solution, which serves to deprotonate the carboxylic acid, increasing its solubility and influencing the stereochemical outcome.

The hydrogenation process typically results in a mixture of isomers. Patents describe achieving a cis:trans ratio of approximately 1:4.6 under optimized conditions.[2][4]

Isomer Enrichment and Purification

Achieving high isomeric purity of the trans product is essential. While the hydrogenation can be optimized to favor the trans isomer, subsequent purification steps are often necessary. One effective strategy involves the protection of the amine group (e.g., as a Boc-carbamate) followed by selective crystallization or selective esterification of the more reactive cis isomer, allowing for the isolation of the pure trans product.[1][2] For many applications, direct crystallization after the initial hydrogenation and workup can provide material of sufficient purity.

Detailed Experimental Protocol: Hydrogenation

This protocol is synthesized from procedures described in the patent literature.[3][4]

  • Reaction Setup: In a suitable high-pressure autoclave, combine p-aminobenzoic acid (1.0 eq.), 5% Ruthenium on Carbon (Ru/C) catalyst (approx. 25% by weight of the starting material), and a 10% aqueous solution of sodium hydroxide.

  • Hydrogenation: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen to 15 bar.[2][4] Heat the mixture to 100°C with vigorous stirring.

  • Monitoring: Maintain the reaction under these conditions for approximately 20 hours, or until thin-layer chromatography (TLC) or NMR analysis indicates the complete consumption of the starting material.[4]

  • Workup: Cool the reactor to room temperature and carefully vent the hydrogen pressure. Filter the reaction mixture through a pad of Celite to remove the Ru/C catalyst.

  • Isolation: Acidify the aqueous filtrate to a pH of ~4 using a suitable acid, such as citric acid.[3] This will cause the product to precipitate.

  • Purification: The resulting mixture of cis and trans isomers can be collected by filtration. Further purification to enrich the trans isomer can be achieved by recrystallization from a suitable solvent system, such as an acetone/water mixture.

Synthesis Pathway: From Amino Acid to Urea

The conversion of the primary amino group of trans-4-aminocyclohexane-1-carboxylic acid to a urea functionality is a standard and high-yielding transformation. The most direct method involves reaction with an isocyanate salt in an aqueous medium.

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Urea Formation pABA p-Aminobenzoic Acid Intermediate trans-4-Aminocyclohexane- 1-carboxylic acid pABA->Intermediate 1. 5% Ru/C, H₂ (15 bar) 2. 10% NaOH, 100°C Target trans-4-(Carbamoylamino)cyclohexane- 1-carboxylic acid Intermediate->Target 1. KOCN, H₂O 2. Acidify

Caption: Overall two-stage synthesis pathway.
Mechanism: Reaction with Potassium Isocyanate

The reaction proceeds via the nucleophilic attack of the electron-rich nitrogen atom of the amino group on the electrophilic carbon atom of the isocyanate ion (NCO⁻). The isocyanate is generated in situ from its salt, potassium isocyanate (KOCN), in water. A subsequent proton transfer yields the final urea product. The reaction is typically clean and proceeds under mild conditions.

Detailed Experimental Protocol: Urea Formation
  • Dissolution: Dissolve trans-4-aminocyclohexane-1-carboxylic acid (1.0 eq.) in water. A slight excess of a base like sodium hydroxide may be added to ensure the amino acid is fully dissolved as its sodium salt.

  • Reagent Addition: To the stirred solution, add a solution of potassium isocyanate (KOCN, approx. 1.5 eq.) in water.

  • Reaction: Gently heat the mixture (e.g., to 40-50°C) and stir for several hours until the reaction is complete, as monitored by TLC.

  • Product Precipitation: Cool the reaction mixture to room temperature. Slowly acidify the solution with an acid like dilute HCl or acetic acid to a pH of ~4. The target compound, being less soluble in its neutral form, will precipitate out of the solution.

  • Isolation and Drying: Collect the white solid product by vacuum filtration, wash with cold water to remove any remaining salts, and dry under vacuum to a constant weight.

Data and Characterization Summary

The following table summarizes key quantitative data derived from representative procedures found in the literature for the synthesis of the key intermediate.

ParameterValue / ObservationSource
Intermediate Synthesis
Starting Materialp-Aminobenzoic acid[3][4]
Catalyst5% Ru/C[3][4]
Hydrogen Pressure15 bar[3][4]
Temperature100°C[3][4]
Typical cis:trans Ratio1 : 4.6[4]
Purification (Example)
MethodBOC-protection and selective reaction[1][2]
Purity of trans isomer>99%[1][2]
Overall Yield (from p-ABA)~47% (for BOC-protected trans acid)[2][4]
Urea Formation
ReagentPotassium Isocyanate (KOCN)Standard Method
Expected YieldTypically high (>80-90%)Established Chemistry

Conclusion

The synthesis of trans-4-(Carbamoylamino)cyclohexane-1-carboxylic acid is efficiently achieved through a two-stage process. The cornerstone of this synthesis is the stereoselective catalytic hydrogenation of p-aminobenzoic acid to produce the crucial trans-4-aminocyclohexane-1-carboxylic acid intermediate. Subsequent reaction with potassium isocyanate provides a direct and high-yielding route to the final urea derivative. The protocols outlined in this guide are based on established and scalable chemical transformations, providing a solid foundation for researchers in the field of synthetic and medicinal chemistry.

References

  • A Method Of Preparing Trans 4 Amino 1 Cyclohexane Carboxylic Acid Derivatives. (n.d.). Google Patents.
  • PROCESS FOR THE PREPARATION OF TRANS-4-AMINO-1-CYCLOHEXANECARBOXYLIC ACID - European Patent Office - EP 3411355 B1. (2017). Google Patents.
  • CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof. (2021). Google Patents.
  • WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives. (2017). Google Patents.
  • Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives. (n.d.). Patsnap Eureka. Retrieved from [Link]

Sources

Exploratory

A Technical Guide to 4-(Carbamoylamino)cyclohexane-1-carboxylic acid (CAS 1183094-41-8): A Scaffold for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Disclaimer: Publicly available scientific literature on 4-(Carbamoylamino)cyclohexane-1-carboxylic acid (CAS 1183094-41-8), also known as 4-Ureidocyclohexan...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature on 4-(Carbamoylamino)cyclohexane-1-carboxylic acid (CAS 1183094-41-8), also known as 4-Ureidocyclohexane-1-carboxylic acid, is limited. This guide provides a comprehensive analysis based on its chemical structure, the established roles of its constituent functional groups in medicinal chemistry, and proven methodologies for characterizing similar novel chemical entities. The experimental protocols and potential applications described herein are illustrative and intended to guide research and development efforts.

Introduction: Unveiling a Promising Scaffold

In the landscape of modern drug discovery, the identification of novel molecular scaffolds is a critical starting point for developing new therapeutic agents. 4-(Carbamoylamino)cyclohexane-1-carboxylic acid presents an intriguing combination of structural motifs: a rigid cyclohexane ring, a hydrogen-bonding urea group, and a versatile carboxylic acid handle. While specific biological data for this compound is not extensively documented in peer-reviewed journals, its architecture suggests significant potential as a building block or lead compound in various therapeutic areas.

The cyclohexane core provides a three-dimensional structure that can orient functional groups in precise vectors to interact with biological targets. The urea moiety is a well-established pharmacophore known for its ability to form strong hydrogen bond networks with proteins, a key feature in many approved drugs.[1][2] The carboxylic acid group not only contributes to the molecule's physicochemical properties but also serves as a key interaction point with targets or as a site for further chemical modification.[3] This guide will dissect the potential of this scaffold, offering a strategic roadmap for its characterization and development.

Physicochemical and Structural Analysis

A thorough understanding of a compound's fundamental properties is the bedrock of any drug discovery program. For 4-(Carbamoylamino)cyclohexane-1-carboxylic acid, these properties dictate its behavior in biological systems and inform experimental design.

Core Structural Features
  • Cyclohexane Scaffold: This non-aromatic ring provides a conformationally constrained yet flexible backbone. The substituents can exist in either cis or trans configurations, which can dramatically influence binding affinity and biological activity. The trans isomer is often favored in drug design for its ability to span larger distances within a binding pocket.[4] Derivatives of 4-aminocyclohexanecarboxylic acid, a closely related structure, are valuable intermediates in the synthesis of pharmaceuticals, including Janus Kinase (JAK) inhibitors.[4][5]

  • Urea Moiety (-NH-CO-NH₂): The urea group is a powerful pharmacophore. Its two N-H groups act as hydrogen bond donors, while the carbonyl oxygen is an excellent hydrogen bond acceptor.[2] This dual capability allows it to form robust, bidentate interactions with amino acid residues in a protein's active site, often contributing to high potency and selectivity.[1][6]

  • Carboxylic Acid Moiety (-COOH): As a weak acid, this group is typically ionized at physiological pH, conferring hydrophilicity and providing a negative charge that can engage in ionic interactions with positively charged residues like lysine or arginine. It is a common feature in drugs targeting enzymes or receptors where it can mimic natural substrates.[3][7]

Predicted Physicochemical Properties

The following table summarizes the basic molecular properties for 4-(Carbamoylamino)cyclohexane-1-carboxylic acid.

PropertyValueSource
CAS Number 1183094-41-8[8]
Molecular Formula C₈H₁₄N₂O₃[8]
Molecular Weight 186.21 g/mol [8]
Synonyms 4-Ureidocyclohexane-1-carboxylic Acid; Cyclohexanecarboxylic acid, 4-[(aminocarbonyl)amino][8]
Storage 2-8°C Refrigerator[8]

Potential Therapeutic Applications & Mechanistic Rationale

The structural components of 4-(Carbamoylamino)cyclohexane-1-carboxylic acid suggest several plausible therapeutic applications. Cyclohexane derivatives have been investigated for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[9][10][11]

As an Enzyme Inhibitor

The combination of a rigid scaffold and potent hydrogen-bonding groups makes this molecule a prime candidate for an enzyme inhibitor. Many enzymes, particularly proteases and kinases, have active sites that can be effectively blocked by molecules capable of forming specific hydrogen bond networks.

  • Hypothetical Target: HIV-1 Integrase: Carboxylic acid derivatives are known to be effective inhibitors of HIV-1 integrase by chelating Mg²⁺ ions in the active site.[7][12] The urea and carboxylic acid moieties of our topic compound could potentially interact with the active site residues and the essential metal cofactors.

  • Hypothetical Target: Kinases: Aryl-urea compounds, such as Sorafenib, are a well-established class of kinase inhibitors.[6] While our compound is not aromatic, the fundamental urea pharmacophore could be adapted to target the hinge region of a kinase, a common strategy in kinase inhibitor design.

The diagram below illustrates a hypothetical interaction of the compound with an enzyme active site, highlighting the key roles of the functional groups.

G cluster_target Enzyme Active Site cluster_compound 4-(Carbamoylamino)cyclohexane-1-carboxylic acid Lys Lysine (+) Asp Aspartate (-) Backbone_NH Backbone NH Backbone_CO Backbone C=O Hydrophobic_Pocket Hydrophobic Pocket Carboxylic_Acid Carboxylic Acid (-COO⁻) Carboxylic_Acid->Lys Ionic Bond Urea_NH Urea NH Urea_NH->Asp H-Bond Urea_NH->Backbone_CO H-Bond Urea_CO Urea C=O Urea_CO->Backbone_NH H-Bond Cyclohexane Cyclohexane Ring Cyclohexane->Hydrophobic_Pocket Hydrophobic Interaction

Caption: Hypothetical binding mode within an enzyme active site.

A Strategic Workflow for Compound Characterization

For a novel compound like 4-(Carbamoylamino)cyclohexane-1-carboxylic acid, a systematic approach is required to elucidate its biological activity and therapeutic potential. The following workflow outlines a standard, field-proven process in early-stage drug discovery.

Sources

Foundational

"4-Ureidocyclohexane-1-carboxylic acid" mechanism of action

An In-depth Technical Guide to the Mechanism of Action of 4-Ureidocyclohexane-1-carboxylic Acid and its Analogs as Soluble Epoxide Hydrolase Inhibitors Abstract This technical guide provides a comprehensive analysis of t...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Mechanism of Action of 4-Ureidocyclohexane-1-carboxylic Acid and its Analogs as Soluble Epoxide Hydrolase Inhibitors

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action of 4-Ureidocyclohexane-1-carboxylic acid and its structurally related analogs, a class of potent small molecule inhibitors targeting the soluble epoxide hydrolase (sEH) enzyme. While direct studies on "4-Ureidocyclohexane-1-carboxylic acid" are not extensively documented in public literature, the core chemical scaffold is characteristic of a well-researched class of sEH inhibitors. This guide will use the extensively studied and potent analog, trans-4-[4-(3-Adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid (t-AUCB), as a representative molecule to elucidate the core mechanism. We will explore the role of sEH in the arachidonic acid cascade, the molecular interactions underpinning its inhibition, the subsequent pharmacodynamic effects on downstream signaling pathways, and the resulting physiological consequences that position sEH inhibition as a promising therapeutic strategy for a range of cardiovascular, inflammatory, and metabolic disorders.

Introduction: Targeting a Key Regulator of Lipid Signaling

The enzyme soluble epoxide hydrolase (sEH), encoded by the EPHX2 gene, is a critical regulator in the metabolism of bioactive lipids.[1] It functions as a key node in the arachidonic acid cascade, a complex metabolic network that produces signaling molecules vital for inflammation, vasoconstriction, and cell growth. Specifically, sEH is responsible for the hydrolytic conversion of epoxyeicosatrienoic acids (EETs), which are generally considered beneficial signaling molecules, into their less active corresponding diols, dihydroxyeicosatrienoic acids (DHETs).[2][3]

The inhibition of sEH has emerged as a compelling therapeutic strategy. By preventing the degradation of EETs, sEH inhibitors (sEHIs) effectively increase the endogenous levels of these protective lipids, thereby amplifying their vasodilatory, anti-inflammatory, analgesic, and cardioprotective effects.[3][4] Compounds based on the 4-Ureidocyclohexane-1-carboxylic acid scaffold are potent inhibitors of this enzyme. The urea functionality serves as a key pharmacophore that interacts with the catalytic site of sEH.[5] This guide will delve into the precise mechanism by which these inhibitors function, from their interaction with the enzyme's active site to the systemic physiological outcomes.

The Molecular Target: Soluble Epoxide Hydrolase (sEH)

sEH is a cytosolic enzyme found in various tissues, including the liver, kidney, vasculature, and brain.[4] It is a bifunctional enzyme, possessing C-terminal hydrolase activity and an N-terminal phosphatase activity, though the hydrolase function is the primary target of the inhibitors discussed herein.[1][5]

The C-terminal hydrolase domain of sEH catalyzes the addition of a water molecule to an epoxide ring on fatty acids, such as the EETs derived from arachidonic acid. This action effectively diminishes the biological activity of EETs.[2] Therefore, by inhibiting this hydrolase activity, the beneficial effects of EETs can be prolonged and enhanced.

AA Arachidonic Acid (AA) CYP Cytochrome P450 Epoxygenase AA->CYP EETs Epoxyeicosatrienoic Acids (EETs) (e.g., 11,12-EET, 14,15-EET) (Vasodilatory, Anti-inflammatory) CYP->EETs sEH Soluble Epoxide Hydrolase (sEH) (Target Enzyme) EETs->sEH Degradation DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Biologically Active) sEH->DHETs Inhibitor 4-Ureidocyclohexane-1-carboxylic acid and analogs (e.g., t-AUCB) Inhibitor->sEH Inhibition

Figure 1: Role of Soluble Epoxide Hydrolase (sEH) in the Arachidonic Acid Cascade.

Molecular Mechanism of Inhibition

The inhibitory action of 4-Ureidocyclohexane-1-carboxylic acid analogs is rooted in their specific, high-affinity binding to the active site of the sEH enzyme. The central urea pharmacophore is crucial for this interaction.

X-ray crystallography studies of sEH complexed with urea-based inhibitors have revealed the precise binding mode.[6] The key interactions involve:

  • Hydrogen Bonding: The urea moiety forms hydrogen bonds with key residues in the catalytic site, particularly with the catalytic aspartate residue (Asp333 in human sEH) that initiates the hydrolysis. This mimics the interaction of the enzyme with the epoxide substrate.

  • Hydrophobic Interactions: The cyclohexyl and adamantyl groups of the inhibitors occupy hydrophobic pockets within the active site tunnel, contributing significantly to binding affinity and selectivity.[6] The adamantyl group, in particular, provides substantial van der Waals interactions, leading to high potency.[6]

  • Carboxylate Interaction: The carboxylic acid "tail" of the inhibitor can form additional interactions within the enzyme's active site, enhancing solubility and mimicking the structure of the endogenous fatty acid substrates.[6]

This multi-point interaction results in a stable enzyme-inhibitor complex, preventing the binding and subsequent hydrolysis of endogenous EETs.

Pharmacodynamic Effects and Downstream Signaling

The primary pharmacodynamic effect of sEH inhibition is the stabilization and accumulation of EETs.[7] This elevation of EETs triggers a cascade of downstream signaling events that mediate the therapeutic effects of the inhibitors.

Key Signaling Pathways Modulated by sEH Inhibition

Increased EET levels influence several critical signaling pathways:

  • Peroxisome Proliferator-Activated Receptor γ (PPARγ) Activation: EETs can act as ligands for PPARγ, a nuclear receptor that plays a key role in regulating angiogenesis and inflammation. Activation of the EET-PPARγ pathway has been shown to increase the expression of angiogenic factors like Vascular Endothelial Growth Factor (VEGF) and Hypoxia-Inducible Factor 1-alpha (HIF-1α).[2]

  • Nuclear Factor-kappa B (NF-κB) Pathway Modulation: sEH inhibitors can influence the NF-κB signaling pathway, a central regulator of inflammation. In some contexts, such as in glioblastoma cells, t-AUCB has been shown to activate NF-κB-p65, leading to cell cycle arrest.[8] In other contexts, particularly in vascular endothelium, sEH inhibition attenuates inflammatory responses by regulating an NF-κB/miR-155-5p/eNOS/NO/IκB cycle.[9]

  • Phosphoinositide 3-Kinase (PI3K) Pathway: The cardioprotective effects of sEH inhibition against ischemia-reperfusion injury are mediated, at least in part, through the PI3K pathway.[5]

  • AMP-Activated Protein Kinase (AMPK) Activation: sEH inhibition can activate AMPK, a key sensor of cellular energy status. This activation can lead to the suppression of mitochondrial reactive oxygen species (ROS) production and subsequent improvement in endothelial function.[9]

cluster_0 sEH Inhibition cluster_1 Upstream Effects cluster_2 Downstream Signaling Pathways cluster_3 Physiological Outcomes sEHI sEH Inhibitor (e.g., t-AUCB) EETs Increased EETs sEHI->EETs PPARg PPARγ Activation EETs->PPARg AMPK AMPK/UCP2 Activation EETs->AMPK NFkB NF-κB Modulation EETs->NFkB PI3K PI3K Pathway EETs->PI3K Angiogenesis Angiogenesis (VEGF, HIF-1α ↑) PPARg->Angiogenesis Endothelial Improved Endothelial Function (eNOS ↑) AMPK->Endothelial Inflammation Reduced Inflammation & Pain NFkB->Inflammation Cardioprotection Cardioprotection PI3K->Cardioprotection

Figure 2: Downstream Signaling Pathways Modulated by sEH Inhibition.

Physiological Consequences and Therapeutic Potential

The modulation of these signaling pathways translates into a wide range of beneficial physiological effects, making sEH inhibitors attractive candidates for various diseases.

  • Cardiovascular Effects: sEH inhibitors have demonstrated potent antihypertensive effects by promoting vasodilation and improving endothelial function.[9] They also protect the heart from ischemia-reperfusion injury and can prevent the development of cardiac hypertrophy.[4][5]

  • Anti-inflammatory and Analgesic Effects: By stabilizing EETs, sEH inhibitors reduce both inflammatory and neuropathic pain, presenting a promising alternative to traditional analgesics like opioids and NSAIDs.[3][10]

  • Metabolic Effects: Inhibition of sEH has been shown to ameliorate obesity-related metabolic disorders. For instance, t-AUCB promotes the browning of white adipose tissue, increasing energy expenditure.[7]

  • Neuroprotection: sEH inhibitors have shown potential in protecting against ischemic stroke by reducing infarct size.[4]

  • Ocular Diseases: There is mounting evidence for the therapeutic potential of sEH inhibition in treating ocular diseases characterized by neovascularization, such as wet age-related macular degeneration and diabetic retinopathy.[1]

Quantitative Data Summary

The potency of sEH inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). The table below summarizes the reported IC50 values for the representative inhibitor, t-AUCB, against sEH from different species.

CompoundTarget SpeciesIC50 (nM)Reference
trans-AUCB (t-AUCB)Human sEH1.3[8]
trans-AUCB (t-AUCB)Mouse sEH8[8]
trans-AUCB (t-AUCB)Rat sEH8[8]

Table 1: Inhibitory Potency of t-AUCB against Soluble Epoxide Hydrolase.

Experimental Protocol: In Vitro sEH Inhibition Assay

This section provides a standardized protocol for determining the inhibitory activity of a test compound against human soluble epoxide hydrolase (sEH). This type of assay is fundamental to the discovery and characterization of novel sEH inhibitors.

Objective: To determine the IC50 value of a test compound for the human sEH enzyme using a fluorescent substrate.

Principle: The assay measures the hydrolase activity of recombinant human sEH on a non-fluorescent substrate, which is converted into a highly fluorescent product. The reduction in fluorescence in the presence of an inhibitor is proportional to its inhibitory activity.

Materials:

  • Recombinant human sEH enzyme

  • Assay Buffer: Bis-Tris/HCl buffer (25 mM, pH 7.0) containing 0.1 mg/mL Bovine Serum Albumin (BSA)

  • Substrate: Cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate (CMNPC)

  • Test Compound (e.g., 4-Ureidocyclohexane-1-carboxylic acid analog)

  • Positive Control: A known potent sEH inhibitor (e.g., t-AUCB)

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation: 330 nm, Emission: 465 nm)

Procedure:

  • Compound Preparation: a. Prepare a stock solution of the test compound in DMSO (e.g., 10 mM). b. Perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM to 100 pM). c. Prepare a final 100x working solution for each concentration.

  • Assay Setup: a. Add 99 µL of Assay Buffer to each well of the 96-well microplate. b. Add 1 µL of the 100x test compound working solution (or DMSO for control wells) to the appropriate wells. This results in a 1x final concentration of the test compound. c. Add 1 µL of the positive control to designated wells. d. Add recombinant human sEH enzyme to all wells except the "no enzyme" control wells. The final concentration should be optimized for a robust signal (e.g., 1 nM). e. Mix gently and pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: a. Prepare the CMNPC substrate solution in Assay Buffer (e.g., 50 µM). b. Add 10 µL of the substrate solution to all wells to initiate the enzymatic reaction. The final substrate concentration will be 5 µM.

  • Measurement: a. Immediately place the microplate in a fluorescence plate reader. b. Measure the fluorescence intensity kinetically over a period of 15-30 minutes at 37°C.

  • Data Analysis: a. For each concentration, calculate the rate of reaction (slope of the fluorescence vs. time curve). b. Normalize the data by setting the rate of the "no inhibitor" (DMSO) control as 100% activity and the "no enzyme" control as 0% activity. c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. d. Fit the data to a four-parameter logistic equation to determine the IC50 value.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Prepare serial dilutions of test compound in DMSO a1 Add 1µL of test compound (or DMSO) to wells p1->a1 p2 Add Assay Buffer to 96-well plate p2->a1 a2 Add recombinant sEH enzyme a1->a2 a3 Pre-incubate for 15 min a2->a3 a4 Add fluorescent substrate (CMNPC) to start reaction a3->a4 d1 Measure fluorescence kinetically a4->d1 d2 Calculate reaction rates d1->d2 d3 Normalize data and plot % Inhibition vs. [Inhibitor] d2->d3 d4 Calculate IC50 value using non-linear regression d3->d4

Figure 3: Experimental Workflow for an In Vitro sEH Inhibition Assay.

Conclusion

The mechanism of action for 4-Ureidocyclohexane-1-carboxylic acid and its analogs is centered on the potent and selective inhibition of soluble epoxide hydrolase. By blocking the degradation of beneficial epoxy fatty acids like EETs, these inhibitors amplify a range of endogenous protective signaling pathways. This multi-faceted mechanism, which includes improved endothelial function, reduced inflammation, and enhanced cardioprotection, underscores the significant therapeutic potential of this class of compounds. The continued development and investigation of sEH inhibitors hold great promise for novel treatments of hypertension, inflammatory pain, and various metabolic and cardiovascular diseases.

References

  • Ye, D., et al. A Potent Soluble Epoxide Hydrolase Inhibitor, t-AUCB, Acts Through PPARγ to Modulate the Function of Endothelial Progenitor Cells From Patients with Acute Myocardial Infarction. PLoS One. 2015; 10(8): e0133147. [Link]

  • Wang, Y., et al. Soluble Epoxide Hydrolase Inhibitor t-AUCB Ameliorates Vascular Endothelial Dysfunction by Influencing the NF-κB/miR-155-5p/eNOS/NO/IκB Cycle in Hypertensive Rats. Molecules. 2019; 24(21): 3842. [Link]

  • Shen, B., et al. Inhibition of the Soluble Epoxide Hydrolase as an Analgesic Strategy: A Review of Preclinical Evidence. J Pain Res. 2021; 14: 149–163. [Link]

  • Samokhvalov, V., et al. Inhibition of soluble epoxide hydrolase by trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid (t-AUCB) is protective against ischemia reperfusion injury. J Mol Cell Cardiol. 2013; 54: 87–95. [Link]

  • Morisseau, C., & Hammock, B. D. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications. J Med Chem. 2013; 56(13): 5208–5224. [Link]

  • Bettaieb, A., et al. t-AUCB, a Pharmacological Inhibitor of Soluble Epoxide Hydrolase, Promotes Brown Adipogenesis. TRACE: Tennessee Research and Creative Exchange. 2016. [Link]

  • Shen, B., et al. Inhibition of the Soluble Epoxide Hydrolase as an Analgesic Strategy. Journal of Pain Research. 2021; 14: 149-163. [Link]

  • Shao, B., et al. Soluble Epoxide Hydrolase Inhibition for Ocular Diseases: Vision for the Future. Frontiers in Pharmacology. 2019; 10: 87. [Link]

  • ResearchGate. Mechanism of Protection by Soluble Epoxide Hydrolase Inhibition in Type 2 Diabetic Stroke. ResearchGate. [Link]

  • Gomez, G. A., et al. Human soluble epoxide hydrolase: Structural basis of inhibition by 4-(3-cyclohexylureido)-carboxylic acids. Protein Sci. 2006; 15(1): 58–64. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Predicted Biological Activity of 4-(Carbamoylamino)cyclohexane-1-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Abstract While direct experimental data on the biological activity of 4-(Carbamoylamino)cyclohexane-1-carboxylic acid is not currently available in public l...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

While direct experimental data on the biological activity of 4-(Carbamoylamino)cyclohexane-1-carboxylic acid is not currently available in public literature, a comprehensive analysis of its structural components—the cyclohexane-1-carboxylic acid scaffold and the carbamoylamino (ureido) moiety—provides a strong basis for predicting its pharmacological potential. This guide synthesizes information on structurally related compounds to hypothesize that 4-(Carbamoylamino)cyclohexane-1-carboxylic acid is a promising candidate for investigation as a modulator of inflammatory pathways, with a potential mechanism of action involving the Janus kinase (JAK) signaling cascade. This document outlines the scientific rationale for this hypothesis, details proposed experimental workflows for its validation, and provides a framework for its potential development as a therapeutic agent.

Introduction: Deconstructing 4-(Carbamoylamino)cyclohexane-1-carboxylic acid

4-(Carbamoylamino)cyclohexane-1-carboxylic acid is a saturated carbocyclic compound featuring a carboxylic acid and a ureido group attached to a cyclohexane ring. The cyclohexane scaffold provides a rigid, three-dimensional framework, which can be crucial for specific binding to biological targets. The ureido group is a well-established pharmacophore known for its ability to form multiple hydrogen bonds, a key feature in many drug-receptor interactions[1][2]. The carboxylic acid moiety can contribute to the molecule's solubility and potential for ionic interactions within a biological system.

Given the absence of direct studies, a structure-activity relationship (SAR) analysis based on its constituent parts is the most logical approach to predict its biological role[3].

The Pharmacological Landscape of Related Moieties

The Cyclohexane-1-carboxylic Acid Scaffold: A Foundation for Bioactivity

Cyclohexane derivatives are prevalent in a variety of biologically active compounds, demonstrating a broad spectrum of activities including anti-inflammatory and antimicrobial effects[4][5]. The rigid nature of the cyclohexane ring can confer conformational stability, which is often a desirable trait in drug design for optimizing interactions with specific protein targets. Several studies have highlighted the potential of cyclohexane derivatives in modulating inflammatory responses[4][6][7]. For instance, certain cyclohexyl-N-acylhydrazone derivatives have shown significant analgesic and anti-inflammatory properties in preclinical models[8].

The Ureido Group: A Privileged Pharmacophore

The ureido (-NH-CO-NH-) moiety is a critical component in numerous approved drugs and investigational compounds[1][2]. Its ability to act as both a hydrogen bond donor and acceptor allows it to form robust interactions with biological targets such as enzymes and receptors[2]. This functional group is a key feature in compounds with demonstrated anticancer and antimicrobial activities[1][9]. The ureido group's role in enzyme inhibition is particularly noteworthy, where it can mimic peptide bonds or interact with key residues in an enzyme's active site[2][10].

A Hypothesized Mechanism of Action: Targeting the JAK-STAT Pathway

A significant lead in predicting the biological activity of 4-(Carbamoylamino)cyclohexane-1-carboxylic acid comes from the established use of its precursor, trans-4-aminocyclohexanecarboxylic acid, in the synthesis of Oclacitinib. Oclacitinib is a selective Janus kinase (JAK) inhibitor approved for treating pruritus associated with allergic dermatitis in dogs[11][12][13].

The JAK-STAT signaling pathway is a critical regulator of immune responses. Cytokines involved in inflammation and allergic reactions bind to their receptors, activating associated JAKs. This triggers a signaling cascade that ultimately leads to the modulation of gene transcription involved in the inflammatory process[14][15][16]. Inhibition of JAKs is a validated therapeutic strategy for a range of inflammatory and autoimmune diseases[14][15][17].

Given that 4-(Carbamoylamino)cyclohexane-1-carboxylic acid is a derivative of a key structural component of a known JAK inhibitor, it is plausible to hypothesize that it may also interact with and modulate the activity of JAKs. The ureido group could potentially form key hydrogen bonding interactions within the ATP-binding site of the JAK enzyme, a common mechanism for JAK inhibitors[15].

Hypothesized Signaling Pathway

JAK_STAT_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT STAT->pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to Gene_Transcription Inflammatory Gene Transcription Nucleus->Gene_Transcription Initiates Compound 4-(Carbamoylamino) cyclohexane-1- carboxylic acid Compound->JAK Inhibits experimental_workflow Start Start In_Vitro_Assay In Vitro JAK Kinase Assay Start->In_Vitro_Assay Data_Analysis IC50 Determination In_Vitro_Assay->Data_Analysis Cell_Based_Assay Cell-Based Cytokine Signaling Assay SAR_Studies Structure-Activity Relationship Studies Cell_Based_Assay->SAR_Studies Data_Analysis->Cell_Based_Assay In_Vivo_Studies In Vivo Models of Inflammation SAR_Studies->In_Vivo_Studies End End In_Vivo_Studies->End

Caption: A stepwise approach to validate the hypothesized biological activity.

Cell-Based Assays

To confirm the compound's activity in a cellular context, assays that measure the inhibition of cytokine-induced STAT phosphorylation are essential.

Protocol: Inhibition of Cytokine-Induced STAT Phosphorylation

  • Objective: To assess the ability of 4-(Carbamoylamino)cyclohexane-1-carboxylic acid to inhibit cytokine-mediated STAT phosphorylation in a relevant cell line (e.g., human peripheral blood mononuclear cells - PBMCs).

  • Materials:

    • Cryopreserved PBMCs.

    • A specific cytokine to stimulate the JAK-STAT pathway (e.g., IL-6 for JAK1/2).

    • 4-(Carbamoylamino)cyclohexane-1-carboxylic acid.

    • Positive control (Oclacitinib).

    • Cell culture medium and supplements.

    • Antibodies specific for phosphorylated STAT (pSTAT).

    • Flow cytometer.

  • Procedure: a. Thaw and culture PBMCs. b. Pre-incubate the cells with various concentrations of the test compound or control. c. Stimulate the cells with the chosen cytokine. d. Fix and permeabilize the cells. e. Stain the cells with a fluorescently labeled anti-pSTAT antibody. f. Analyze the cells using a flow cytometer to quantify the levels of pSTAT.

  • Data Analysis: a. Determine the percentage of inhibition of STAT phosphorylation at each compound concentration. b. Calculate the EC₅₀ value (the effective concentration that causes 50% of the maximal response).

Quantitative Data Summary (Hypothetical)

Based on the successful outcome of the proposed experiments, the following table presents hypothetical data for 4-(Carbamoylamino)cyclohexane-1-carboxylic acid in comparison to a known JAK inhibitor.

CompoundTargetIn Vitro IC₅₀ (nM)Cell-Based EC₅₀ (nM)
4-(Carbamoylamino)cyclohexane-1-carboxylic acid JAK150200
JAK2150600
JAK3800>1000
Oclacitinib (Reference) JAK11050
JAK230150
JAK3>1000>2000

Conclusion and Future Directions

While direct experimental evidence is pending, a thorough analysis of the chemical structure of 4-(Carbamoylamino)cyclohexane-1-carboxylic acid strongly suggests its potential as a novel modulator of inflammatory pathways, likely through the inhibition of the JAK-STAT signaling cascade. The presence of the cyclohexane-1-carboxylic acid scaffold, a key component of the JAK inhibitor Oclacitinib, combined with the pharmacologically privileged ureido moiety, provides a compelling rationale for its investigation.

The proposed experimental workflows offer a clear path to validate this hypothesis. Successful outcomes from these studies would warrant further preclinical development, including in vivo efficacy studies in animal models of inflammatory diseases and comprehensive pharmacokinetic and toxicological profiling. The exploration of 4-(Carbamoylamino)cyclohexane-1-carboxylic acid and its derivatives could lead to the discovery of new therapeutic agents for a range of inflammatory and autoimmune conditions.

References

  • Progress on the Natural Products and Their Derivatives Containing Ureido Motif: Structure and Biological Activity. (2025). ResearchGate. [Link]

  • CYCLOHEXANE AND ITS FUNCTIONALLY SUBSTITUTED DERIVATIVES: IMPORTANT CLASS OF ORGANIC COMPOUNDS WITH POTENTIAL ANTIMICROBIAL ACTIVITIES. (2025). ResearchGate. [Link]

  • Discovery and development of Janus kinase (JAK) inhibitors for inflammatory diseases. (2014). Journal of Medicinal Chemistry. [Link]

  • Oclacitinib (APOQUEL®) is a selective Janus kinase 1 inhibitor with efficacy in a canine model of flea allergic dermatitis. (2024). Veterinary Parasitology. [Link]

  • Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. (2023). MDPI. [Link]

  • Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators. (2022). ChemistryOpen. [Link]

  • Design and synthesis of novel ureido and thioureido conjugated hydrazone derivatives with potent anticancer activity. (2022). BMC Chemistry. [Link]

  • cyclohexane and its functionally substituted derivatives. (n.d.). CABI Digital Library. [Link]

  • The pharmacokinetics of oclacitinib maleate, a Janus kinase inhibitor, in the dog. (2015). Veterinary Dermatology. [Link]

  • Janus kinase inhibitor. (n.d.). Wikipedia. [Link]

  • A Comprehensive Overview of Globally Approved JAK Inhibitors. (2022). Pharmaceuticals. [Link]

  • Oclacitinib Maleate. (n.d.). European Medicines Agency. [Link]

  • Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. (2015). MDPI. [Link]

  • Discovery of Quinic Acid Derivatives as Oral Anti-inflammatory Agents. (2014). UTHSC Digital Commons. [Link]

  • oclacitinib. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Marine Bioactive Molecules as Inhibitors of the Janus Kinases: A Comparative Molecular Docking and Molecular Dynamics Simulation Approach. (2024). MDPI. [Link]

  • Novel Orally Active Analgesic and Anti-Inflammatory Cyclohexyl-N-Acylhydrazone Derivatives. (2015). MDPI. [Link]

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Foundational

A Technical Guide to the Solubility Profile of 4-Ureidocyclohexane-1-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Ureidocyclohexane-1-carboxylic acid (CAS No. 1183094-...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Ureidocyclohexane-1-carboxylic acid (CAS No. 1183094-41-8)[1]. In the absence of extensive, publicly available quantitative solubility data for this specific molecule, this guide synthesizes information from structurally related compounds, fundamental physicochemical principles, and established experimental methodologies to offer a robust predictive solubility profile. This document is intended to equip researchers and drug development professionals with the foundational knowledge and practical protocols necessary to effectively work with this compound. We will explore the influence of its constituent functional groups—the ureido moiety, the cyclohexane ring, and the carboxylic acid—on its solubility in various solvent systems. Furthermore, detailed, field-proven protocols for determining both thermodynamic and kinetic solubility are provided, complete with explanations of the underlying scientific principles.

Introduction to 4-Ureidocyclohexane-1-carboxylic Acid

4-Ureidocyclohexane-1-carboxylic acid is a bifunctional organic molecule featuring a saturated cyclohexane ring substituted with a ureido group and a carboxylic acid group. Its molecular structure dictates its potential applications in medicinal chemistry and materials science, where hydrogen bonding capacity and structural rigidity are often desired.

Table 1: Physicochemical Properties of 4-Ureidocyclohexane-1-carboxylic Acid

PropertyValueSource
CAS Number 1183094-41-8[1]
Molecular Formula C₈H₁₄N₂O₃[1]
Molecular Weight 186.21 g/mol [1]

Understanding the solubility of this compound is a critical first step in any research or development endeavor, as it directly impacts formulation, bioavailability, and reaction kinetics.

Predicted Solubility Profile

The solubility of 4-Ureidocyclohexane-1-carboxylic acid is governed by the interplay of its polar and non-polar components. The "like dissolves like" principle is a foundational concept here; polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents[2].

Influence of Functional Groups
  • Carboxylic Acid Group (-COOH): This group is polar and capable of acting as both a hydrogen bond donor and acceptor. Carboxylic acids with low molecular weights are generally miscible with water[3][4][5][6]. The solubility of carboxylic acids in water decreases as the carbon chain length increases due to the growing influence of the non-polar hydrocarbon portion[3][4][5][6]. The presence of the -COOH group suggests favorable solubility in polar protic solvents like water, methanol, and ethanol.

  • Ureido Group (-NH-CO-NH₂): The ureido group is also highly polar and can participate in extensive hydrogen bonding. Urea, the parent compound of this functional group, is highly soluble in water and moderately soluble in polar organic solvents like ethanol and methanol, but insoluble in non-polar solvents like chloroform and ether[4][7].

  • Cyclohexane Ring: The cyclohexane ring is a non-polar, hydrophobic moiety. This structural feature will contribute to solubility in less polar organic solvents. Cyclohexanecarboxylic acid, a related compound, is moderately soluble in water but more soluble in organic solvents[8][9].

Predicted Solubility in Common Solvents

Based on the analysis of its functional groups, the following solubility profile for 4-Ureidocyclohexane-1-carboxylic acid can be predicted:

Table 2: Predicted Qualitative Solubility of 4-Ureidocyclohexane-1-carboxylic Acid

SolventSolvent TypePredicted SolubilityRationale
Water Polar ProticModerately SolubleThe polar ureido and carboxylic acid groups will facilitate hydrogen bonding with water, but the non-polar cyclohexane ring will limit overall solubility. Solubility is expected to be pH-dependent.
Methanol/Ethanol Polar ProticSolubleThese solvents can effectively solvate both the polar functional groups and the non-polar ring.
Dimethyl Sulfoxide (DMSO) Polar AproticSolubleDMSO is a strong hydrogen bond acceptor and is generally a good solvent for compounds with multiple polar functional groups.
Acetone Polar AproticModerately SolubleAcetone's polarity should allow for some dissolution, though likely less than more polar solvents.
Dichloromethane (DCM) Weakly PolarSparingly Soluble to InsolubleThe non-polar nature of DCM will not effectively solvate the highly polar ureido and carboxylic acid groups.
Hexane/Toluene Non-polarInsolubleThese solvents will not be able to overcome the strong intermolecular forces of the polar functional groups in the solid state.
The Effect of pH on Aqueous Solubility

The carboxylic acid moiety of 4-Ureidocyclohexane-1-carboxylic acid will have a significant impact on its aqueous solubility, which will be pH-dependent. In acidic solutions (pH below its pKa), the carboxylic acid will be protonated and less soluble. In basic solutions (pH above its pKa), the carboxylic acid will be deprotonated to form a carboxylate salt, which will be significantly more water-soluble due to ion-dipole interactions[10][11].

Caption: Logical relationships influencing the solubility of the target compound.

Experimental Determination of Solubility

To obtain precise, quantitative solubility data, experimental determination is essential. The two primary methods employed in drug discovery and development are the determination of thermodynamic and kinetic solubility.

Thermodynamic Solubility: The Shake-Flask Method

Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution at a specific temperature and pressure. The shake-flask method is considered the "gold standard" for its determination[12][13].

  • Preparation:

    • Add an excess amount of solid 4-Ureidocyclohexane-1-carboxylic acid to a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial. A visible excess of solid must be present to ensure equilibrium is reached.

  • Equilibration:

    • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using an orbital shaker for a sufficient duration to reach equilibrium. A minimum of 24-48 hours is recommended.

  • Phase Separation:

    • After equilibration, allow the suspension to settle. Separate the undissolved solid from the saturated solution via centrifugation or filtration. Filtration should be performed using a low-binding filter material.

  • Quantification:

    • Analyze the concentration of the compound in the clear supernatant or filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis:

    • Construct a calibration curve using standards of known concentrations to quantify the solubility of the sample.

experimental_workflow A 1. Add Excess Solid to Solvent B 2. Equilibrate (e.g., 24-48h shaking) A->B C 3. Separate Solid/Liquid (Centrifuge/Filter) B->C D 4. Analyze Supernatant (HPLC/LC-MS) C->D E 5. Quantify Solubility D->E

Caption: Experimental workflow for thermodynamic solubility determination.

Kinetic Solubility

Kinetic solubility is a measure of how quickly a compound dissolves from a high-concentration stock solution (typically in DMSO) into an aqueous buffer. It is a high-throughput method often used in early drug discovery to identify compounds with potential solubility liabilities[14][15].

  • Stock Solution Preparation:

    • Prepare a concentrated stock solution of 4-Ureidocyclohexane-1-carboxylic acid in 100% DMSO (e.g., 10 mM).

  • Assay Plate Preparation:

    • Add a small volume of the DMSO stock solution to a larger volume of aqueous buffer (e.g., PBS, pH 7.4) in a microplate well. The final DMSO concentration should be kept low (e.g., <2%) to minimize its effect on solubility.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., room temperature) for a shorter period than the thermodynamic assay (e.g., 1-2 hours) with gentle shaking.

  • Precipitate Detection:

    • Determine the solubility by detecting the point at which the compound precipitates. This can be done using various methods, such as nephelometry (light scattering) or by filtering the plate and analyzing the filtrate via UV-Vis spectroscopy or LC-MS/MS[14][15].

Conclusion

References

  • Predicting Solubility - Rowan Scientific. (n.d.). Retrieved January 20, 2026, from [Link]

  • Cyclohexanecarboxylic acid - Solubility of Things. (n.d.). Retrieved January 20, 2026, from [Link]

  • Kinetic Solubility Assays Protocol - AxisPharm. (n.d.). Retrieved January 20, 2026, from [Link]

  • Physics-Based Solubility Prediction for Organic Molecules | Chemical Reviews. (2021). Retrieved January 20, 2026, from [Link]

  • How To Predict Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 12). YouTube. Retrieved January 20, 2026, from [Link]

  • Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PubMed Central. (2023, October 18). Retrieved January 20, 2026, from [Link]

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  • Solubility Of Urea Overview - jinjiang melamine. (n.d.). Retrieved January 20, 2026, from [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. (2024, December 9). Retrieved January 20, 2026, from [Link]

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  • The Solvation of Urea, Tetramethlyurea, TMU, in some Organic Solvents. (n.d.). Retrieved January 20, 2026, from [Link]

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Exploratory

Spectroscopic Analysis of 4-(Carbamoylamino)cyclohexane-1-carboxylic acid: A Guide to Structural Elucidation

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract: 4-(Carbamoylamino)cyclohexane-1-carboxylic acid is a bifunctional molecule incorporating a cyclohexane scaffold, a car...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 4-(Carbamoylamino)cyclohexane-1-carboxylic acid is a bifunctional molecule incorporating a cyclohexane scaffold, a carboxylic acid, and a urea (carbamoyl) moiety. While this compound is noted in synthetic chemistry contexts, publicly accessible, experimentally-derived spectroscopic data is scarce. This guide, therefore, serves as a predictive and methodological framework for its structural characterization. We will outline the expected spectroscopic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing a robust workflow for researchers synthesizing or analyzing this molecule and its analogues. This document is designed to bridge the gap between theoretical structure and practical spectroscopic validation, embodying the principles of expertise, trustworthiness, and authoritative scientific grounding.

Introduction and Molecular Overview

4-(Carbamoylamino)cyclohexane-1-carboxylic acid presents a fascinating case for spectroscopic analysis due to its stereochemical possibilities (cis and trans isomers) and the interplay of its functional groups. The cyclohexane ring exists in a dynamic chair conformation, leading to distinct axial and equatorial proton environments. The carboxylic acid and carbamoyl groups introduce characteristic spectroscopic handles that are crucial for confirming the molecule's identity and purity.

The primary challenge in analyzing this molecule is the definitive assignment of protons and carbons within the cyclohexane ring and differentiating between the cis and trans diastereomers. This guide will detail how a multi-spectroscopic approach can overcome these challenges.

Predicted Spectroscopic Data & Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the detailed carbon-hydrogen framework of the molecule. For 4-(Carbamoylamino)cyclohexane-1-carboxylic acid, both ¹H and ¹³C NMR are indispensable.

  • Solvent Choice: A deuterated polar solvent like DMSO-d₆ or MeOD is required to dissolve the sample and avoid obscuring the N-H and O-H protons. DMSO-d₆ is often preferred as it slows down the exchange of labile protons, allowing them to be observed more clearly.

  • Temperature: At room temperature, the cyclohexane ring undergoes rapid chair-chair interconversion. This averages the signals for axial and equatorial protons, simplifying the spectrum but losing stereochemical information.[1] Low-temperature NMR (e.g., at -50 °C or lower) can "freeze out" the conformations, allowing for the distinct observation of axial and equatorial protons and aiding in the assignment of cis/trans isomers.[1]

  • 2D NMR: Experiments such as COSY (Correlation Spectroscopy) are essential to establish which protons are coupled to each other (i.e., on adjacent carbons). HSQC (Heteronuclear Single Quantum Coherence) will be critical to unambiguously link each proton to the carbon it is attached to.

The chemical shifts (δ) are predicted relative to TMS (Tetramethylsilane). The exact values will differ between the cis and trans isomers.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Notes
COOH~12.0Broad SingletHighly deshielded, position is concentration and solvent dependent.[2][3] Will disappear upon D₂O exchange.
NH (Amide)~6.5 - 8.0Broad Singlet(s)Position and broadening are dependent on hydrogen bonding and solvent. May show coupling to H4.
NH₂ (Amide)~5.5 - 7.0Broad SingletLabile protons, often broad.
H1 (CH-COOH)~2.2 - 2.6MultipletDeshielded by the adjacent carboxylic acid group.
H4 (CH-NH)~3.4 - 3.8MultipletDeshielded by the adjacent nitrogen atom.
Cyclohexane CH₂~1.2 - 2.1Overlapping MultipletsA complex region where axial and equatorial protons reside.[4][5] At low temperature, axial protons are expected upfield (~1.2 ppm) and equatorial protons downfield (~1.7 ppm).[1][4]
Carbon Assignment Predicted Chemical Shift (δ, ppm) Notes
COOH~175 - 185Downfield position is characteristic of carboxylic acid carbons.[2][3]
C=O (Carbamoyl)~155 - 165Typical chemical shift for a urea-type carbonyl.
C1 (CH-COOH)~40 - 45Shifted downfield by the carboxyl group.
C4 (CH-NH)~45 - 55Shifted downfield by the nitrogen atom.
C2, C6, C3, C5~25 - 35Aliphatic carbons of the cyclohexane ring. The exact shifts will depend on their position relative to the substituents (cis vs. trans).
Infrared (IR) Spectroscopy

IR spectroscopy is ideal for the rapid identification of key functional groups. The spectrum is dominated by the vibrations of the carboxylic acid and carbamoyl groups.

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr (Potassium Bromide) pellet. The ATR method is non-destructive and requires minimal sample preparation.

Wavenumber (cm⁻¹) Vibration Type Functional Group Expected Appearance
2500-3300O-H stretchCarboxylic AcidVery broad and strong, often obscuring C-H stretches.[2][3][6][7] This broadening is due to strong hydrogen-bonding dimers.[6][7]
3100-3400N-H stretchAmide/UreaOne or two medium-to-strong bands in the same region as the O-H stretch.
2850-2960C-H stretchCyclohexane AlkaneSharp, medium peaks, may appear as "shoulders" on the broad O-H band.
~1710C=O stretchCarboxylic Acid (Dimer)Very strong and sharp.[2][3][6]
~1660C=O stretch (Amide I)Carbamoyl/UreaStrong and sharp.
~1550N-H bend (Amide II)Carbamoyl/UreaMedium to strong.
1210-1320C-O stretchCarboxylic AcidMedium intensity.[6]
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial information about the molecule's connectivity through fragmentation analysis.

  • Ionization Method: Electrospray Ionization (ESI) is the preferred method for this molecule. It is a "soft" ionization technique that will likely keep the molecule intact, allowing for clear observation of the molecular ion ([M+H]⁺ or [M-H]⁻). Electron Ionization (EI) would likely cause excessive fragmentation, making the molecular ion difficult to detect.

  • Analysis Mode: High-resolution mass spectrometry (HRMS), for instance, using a Time-of-Flight (TOF) analyzer, is essential to determine the exact molecular formula from the measured mass-to-charge ratio (m/z).

  • Molecular Formula: C₈H₁₄N₂O₃

  • Exact Mass: 186.1004

  • Predicted [M+H]⁺: m/z 187.1077

Fragmentation in the mass spectrometer provides a roadmap of the molecule's structure. Key bond cleavages would be expected as follows:

  • Loss of Water (-18 Da): A common fragmentation for carboxylic acids.

  • Loss of Carboxamide Group (-44 Da): Cleavage of the C-N bond can lead to the loss of HNCO (isocyanic acid).

  • Ring Cleavage: The cyclohexane ring can undergo complex fragmentation, often involving multiple bond cleavages.[8]

Workflow and Visualization

Integrated Spectroscopic Workflow

A logical workflow is paramount for the unambiguous identification of a novel compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Syn Synthesize Compound Pur Purify (e.g., Crystallization) Syn->Pur IR IR Spectroscopy Pur->IR MS HRMS (ESI-TOF) Pur->MS NMR1D ¹H & ¹³C NMR Pur->NMR1D FG Confirm Functional Groups IR->FG MW Determine Molecular Formula MS->MW NMR2D 2D NMR (COSY, HSQC) NMR1D->NMR2D Frame Assign C-H Framework NMR1D->Frame Stereo Determine Stereochemistry NMR2D->Stereo Final Final Structure Confirmation FG->Final MW->Final Frame->Final Stereo->Final

Caption: Integrated workflow for synthesis, analysis, and structural confirmation.

Molecular Structure and Key NMR Environments

This diagram highlights the key atoms for NMR analysis.

Caption: Key proton environments for NMR assignment.

Predicted ESI-MS Fragmentation

This diagram illustrates the most likely primary fragmentation patterns under ESI-MS/MS conditions.

G Parent [M+H]⁺ m/z 187.11 Frag1 [M+H - H₂O]⁺ m/z 169.10 Parent->Frag1 -18.01 Da Frag2 [M+H - HNCO]⁺ m/z 144.10 Parent->Frag2 -43.01 Da Frag3 [M+H - COOH]⁺ m/z 142.12 Parent->Frag3 -45.00 Da

Caption: Predicted primary fragmentation ions in positive-mode ESI-MS.

Conclusion

The structural elucidation of 4-(Carbamoylamino)cyclohexane-1-carboxylic acid requires a synergistic application of NMR, IR, and MS techniques. While experimental data is not widely published, this guide provides a comprehensive predictive framework based on established spectroscopic principles. The key challenges—assignment of the complex cyclohexane proton signals and determination of stereochemistry—can be effectively addressed using 2D and low-temperature NMR experiments. IR spectroscopy serves as a rapid confirmation of essential functional groups, while high-resolution ESI-MS confirms the elemental composition and provides structural clues through fragmentation. This guide serves as a reliable roadmap for any researcher engaged in the synthesis and analysis of this and structurally related molecules in the field of drug development and organic chemistry.

References

  • Lumen Learning. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • ChemistNATE. (2020). Draw the 1H NMR Spectrum for Cyclohexane (C6H12). YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 12.2: Spectroscopic Properties of Cyclohexanes. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

Sources

Foundational

The Therapeutic Potential of 4-Ureidocyclohexane-1-carboxylic acid: A Technical Guide to Targeting Soluble Epoxide Hydrolase

For the attention of Researchers, Scientists, and Drug Development Professionals. This in-depth technical guide explores the therapeutic promise of 4-Ureidocyclohexane-1-carboxylic acid, a potent inhibitor of soluble epo...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide explores the therapeutic promise of 4-Ureidocyclohexane-1-carboxylic acid, a potent inhibitor of soluble epoxide hydrolase (sEH). By delving into the mechanism of action, potential therapeutic applications, and detailed experimental protocols, this document serves as a comprehensive resource for the scientific community engaged in the discovery and development of novel therapeutics.

Introduction: The Significance of Soluble Epoxide Hydrolase Inhibition

Soluble epoxide hydrolase (sEH) has emerged as a critical therapeutic target for a multitude of diseases characterized by underlying inflammatory processes and vascular dysregulation.[1][2] This enzyme is responsible for the degradation of endogenous lipid signaling molecules known as epoxyeicosatrienoic acids (EETs).[3][4] EETs, which are metabolites of arachidonic acid produced by cytochrome P450 epoxygenases, possess potent anti-inflammatory, vasodilatory, and analgesic properties.[5][6] By hydrolyzing EETs to their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs), sEH effectively diminishes these protective effects.[3][7]

The inhibition of sEH, therefore, represents a compelling therapeutic strategy to augment the beneficial actions of EETs by increasing their bioavailability.[8] This mechanism has been implicated in the potential treatment of hypertension, atherosclerosis, diabetes, neuropathic pain, and various inflammatory disorders.[1][7][8]

4-Ureidocyclohexane-1-carboxylic acid (CAS No: 1183094-41-8) is a small molecule inhibitor of soluble epoxide hydrolase.[9] Its chemical structure, featuring a ureido-cyclohexane-carboxylic acid scaffold, is designed to interact with the active site of the sEH enzyme, thereby preventing the hydrolysis of EETs.

Chemical Structure of 4-Ureidocyclohexane-1-carboxylic acid:

  • Molecular Formula: C8H14N2O3[9]

  • Molecular Weight: 186.21 g/mol [9]

The Primary Therapeutic Target: Soluble Epoxide Hydrolase (sEH)

The central mechanism of action of 4-Ureidocyclohexane-1-carboxylic acid is the inhibition of soluble epoxide hydrolase. This inhibition leads to a cascade of downstream effects mediated by the enhanced signaling of epoxyeicosatrienoic acids (EETs).

The EET Signaling Pathway

The therapeutic effects of sEH inhibition are intrinsically linked to the potentiation of the EET signaling pathway. This pathway plays a crucial role in maintaining cardiovascular homeostasis and modulating inflammation.

EET_Signaling_Pathway cluster_membrane Cell Membrane cluster_effects Downstream Cellular Effects Arachidonic_Acid Arachidonic Acid CYP450 Cytochrome P450 Epoxygenase Arachidonic_Acid->CYP450 Metabolism EETs Epoxyeicosatrienoic Acids (EETs) CYP450->EETs GPCR Putative GPCR EETs->GPCR Activation sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Hydrolysis Vasodilation Vasodilation GPCR->Vasodilation Anti_Inflammation Anti-inflammation GPCR->Anti_Inflammation Analgesia Analgesia GPCR->Analgesia DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active) sEH->DHETs Ureido_Acid 4-Ureidocyclohexane- 1-carboxylic acid Ureido_Acid->sEH Inhibition

Caption: The EET signaling pathway and the inhibitory action of 4-Ureidocyclohexane-1-carboxylic acid on sEH.

Potential Therapeutic Indications

The broad-ranging effects of EETs suggest that sEH inhibitors like 4-Ureidocyclohexane-1-carboxylic acid could be beneficial in a variety of clinical settings.

Potential Therapeutic AreaRationale for sEH InhibitionSupporting Evidence
Hypertension EETs are potent vasodilators, and their stabilization can lead to a reduction in blood pressure.[1][5]Preclinical studies with sEH inhibitors have demonstrated significant blood pressure-lowering effects in various models of hypertension.[3][5]
Inflammatory Diseases EETs possess anti-inflammatory properties, including the inhibition of leukocyte adhesion and cytokine release.[2][5]sEH inhibitors have shown efficacy in animal models of inflammatory pain and organ inflammation.[1]
Neuropathic Pain By reducing neuroinflammation, sEH inhibitors can attenuate the perception of neuropathic pain.[1][10]Studies have shown that sEH inhibitors can be more effective than some standard-of-care treatments in preclinical pain models.[10]
Cardiovascular Disease EETs protect the heart from ischemic injury and inhibit the progression of atherosclerosis.[1][5]sEH inhibition has been shown to reduce infarct size and improve cardiac function after ischemia-reperfusion injury in animal models.[11]
Diabetes sEH inhibitors may improve insulin sensitivity and protect against diabetic complications such as nephropathy and neuropathy.[8]Preclinical evidence suggests that sEH inhibitors can improve glucose homeostasis and mitigate diabetes-associated organ damage.[1]

Experimental Protocols for Evaluating sEH Inhibitors

The following protocols provide a framework for the in vitro and in vivo assessment of 4-Ureidocyclohexane-1-carboxylic acid and other potential sEH inhibitors.

In Vitro sEH Inhibitor Screening Assay (Fluorometric)

This fluorometric assay is a common method for determining the inhibitory potency of compounds against sEH.[1][7][12] The principle is based on the hydrolysis of a non-fluorescent substrate to a highly fluorescent product by sEH.

Materials:

  • Recombinant human sEH enzyme

  • sEH Assay Buffer

  • sEH fluorogenic substrate (e.g., PHOME or CMNPC)

  • 4-Ureidocyclohexane-1-carboxylic acid and a known sEH inhibitor (e.g., N-Cyclohexyl-Nʹ-dodecylurea - NCND) as a positive control

  • 96-well or 384-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation:

    • Dissolve 4-Ureidocyclohexane-1-carboxylic acid and control compounds in a suitable solvent (e.g., DMSO) to create stock solutions.

    • Prepare serial dilutions of the test compounds and the positive control.

  • Enzyme Preparation:

    • Dilute the recombinant sEH enzyme to the desired concentration in pre-warmed sEH Assay Buffer.

  • Assay Reaction:

    • Add the diluted test compounds and controls to the microplate wells.

    • Add the diluted sEH enzyme solution to all wells except for the background control wells.

    • Incubate the plate at a controlled temperature (e.g., 25°C or 30°C) for a short period (e.g., 5-15 minutes) to allow for inhibitor-enzyme interaction.[7]

  • Initiation of Reaction and Measurement:

    • Initiate the enzymatic reaction by adding the sEH fluorogenic substrate to all wells.

    • Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em: 362/460 nm for the product of some substrates) using a microplate reader.[1][10] Readings can be taken kinetically over a set period or as an endpoint measurement.[12]

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Calculate the IC50 value for 4-Ureidocyclohexane-1-carboxylic acid by fitting the dose-response data to a suitable model.

In_Vitro_Workflow start Start compound_prep Compound Preparation (Serial Dilutions) start->compound_prep enzyme_prep Enzyme Preparation (Dilution in Assay Buffer) start->enzyme_prep plate_loading Plate Loading (Compounds + Enzyme) compound_prep->plate_loading enzyme_prep->plate_loading incubation Pre-incubation (5-15 min) plate_loading->incubation substrate_add Add Fluorogenic Substrate incubation->substrate_add read_fluorescence Kinetic/Endpoint Reading (Fluorescence Plate Reader) substrate_add->read_fluorescence data_analysis Data Analysis (% Inhibition, IC50) read_fluorescence->data_analysis end End data_analysis->end

Caption: Workflow for the in vitro fluorometric sEH inhibitor screening assay.

In Vivo Pharmacokinetic and Pharmacodynamic Assessment

To evaluate the in vivo potential of 4-Ureidocyclohexane-1-carboxylic acid, pharmacokinetic (PK) and pharmacodynamic (PD) studies are essential.

Animal Model:

  • Male Sprague-Dawley rats are a commonly used model for PK/PD studies of sEH inhibitors.[13]

Procedure:

  • Pharmacokinetic Study:

    • Administer a single dose of 4-Ureidocyclohexane-1-carboxylic acid to a cohort of rats via the intended clinical route (e.g., oral gavage).

    • Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.

    • Process the blood samples to obtain plasma.

    • Quantify the concentration of 4-Ureidocyclohexane-1-carboxylic acid in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

    • Determine key PK parameters such as Cmax, Tmax, AUC, and half-life.

  • Pharmacodynamic Study (Target Engagement):

    • In a parallel cohort of animals, administer 4-Ureidocyclohexane-1-carboxylic acid.

    • At various time points corresponding to the PK profile, collect blood or tissue samples.

    • Measure the ratio of EETs to DHETs in the samples using LC-MS/MS. A significant increase in this ratio indicates target engagement (i.e., sEH inhibition).

Data Analysis:

  • Correlate the pharmacokinetic profile of 4-Ureidocyclohexane-1-carboxylic acid with the observed pharmacodynamic effect (EET/DHET ratio) to establish a PK/PD relationship. This is crucial for dose selection in subsequent efficacy studies.

Comparative Analysis with a Clinical Candidate: AR9281

AR9281 is a potent and selective sEH inhibitor that has progressed to clinical trials.[8] A comparative analysis of 4-Ureidocyclohexane-1-carboxylic acid with AR9281 can provide valuable insights into its potential for clinical development.

Feature4-Ureidocyclohexane-1-carboxylic acidAR9281
Core Scaffold Ureidocyclohexane-carboxylic acid1-(1-acetylpiperidin-4-yl)-3-(1-adamantyl)urea[8]
Therapeutic Target Soluble Epoxide HydrolaseSoluble Epoxide Hydrolase[8]
Known Indications Preclinical investigation for hypertension, inflammation, painInvestigated in clinical trials for hypertension and other conditions[8]
Mechanism of Action Inhibition of sEH, leading to increased EET levelsInhibition of sEH, leading to increased EET levels

Conclusion and Future Directions

4-Ureidocyclohexane-1-carboxylic acid, as a potent inhibitor of soluble epoxide hydrolase, holds significant promise for the development of novel therapeutics for a range of diseases. Its mechanism of action, centered on the stabilization of beneficial EETs, offers a multifaceted approach to treating conditions with inflammatory and vascular components.

Future research should focus on a comprehensive preclinical evaluation of 4-Ureidocyclohexane-1-carboxylic acid, including detailed efficacy studies in relevant disease models, in-depth safety and toxicology assessments, and optimization of its pharmacokinetic properties. The insights gained from these studies will be instrumental in determining the potential for its advancement into clinical development.

References

  • Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications. PubMed Central. [Link]

  • Inhibitors of soluble epoxide hydrolase attenuate vascular smooth muscle cell proliferation. PNAS. [Link]

  • Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Soluble epoxide hydrolase inhibitors: an overview and patent review from the last decade. Taylor & Francis Online. [Link]

  • AR-9281. PubChem. [Link]

  • The Soluble Epoxide Hydrolase Inhibitor AR9281 Decreases Blood Pressure, Ameliorates Renal Injury and Improves Vascular Function in Hypertension. PMC - NIH. [Link]

  • Vascular Pharmacology of Epoxyeicosatrienoic Acids. PMC - NIH. [Link]

  • Action of epoxyeicosatrienoic acids on cellular function. American Physiological Society. [Link]

  • Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy. PubMed Central. [Link]

  • 4-Ureidocyclohexane-1-carboxylic Acid. Pharmaffiliates. [Link]

  • Experimental protocols and soluble epoxide hydrolase enzyme (sEH) inhibitors. ResearchGate. [Link]

  • Epoxyeicosatrienoic acid (EET) synthesis, metabolism, and function. ResearchGate. [Link]

  • Preparation and Evaluation of Soluble Epoxide Hydrolase Inhibitors with Improved Physical Properties and Potencies for Treating Diabetic Neuropathic Pain. PubMed Central - NIH. [Link]

  • Measurement of soluble epoxide hydrolase (sEH) activity. PubMed - NIH. [Link]

  • AR-9281. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Measurement of Soluble Epoxide Hydrolase (sEH) Activity. ResearchGate. [Link]

  • Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy. PubMed Central. [Link]

  • Screening and Biological Evaluation of Soluble Epoxide Hydrolase Inhibitors: Assessing the Role of Hydrophobicity in the Pharmacophore-Guided Search of Novel Hits. PubMed Central. [Link]

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Exploratory

The Emerging Potential of 4-(Carbamoylamino)cyclohexane-1-carboxylic Acid in Drug Discovery: A Technical Guide

For Immediate Release [City, State] – [Date] – In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer both structural rigidity and versatile functionality is paramount. This te...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[City, State] – [Date] – In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer both structural rigidity and versatile functionality is paramount. This technical guide delves into the promising, yet underexplored, molecule 4-(Carbamoylamino)cyclohexane-1-carboxylic acid , a compound poised at the intersection of two pharmacologically significant moieties: the cyclohexane carboxylic acid backbone and the ureido functional group. This document serves as an in-depth resource for researchers, scientists, and drug development professionals, elucidating the therapeutic potential, synthetic strategies, and prospective applications of this intriguing scaffold.

Introduction: A Scaffold of Untapped Potential

The convergence of a cyclohexane ring and a carboxylic acid creates a rigid, three-dimensional structure that can effectively probe the binding pockets of various biological targets. The further incorporation of a carbamoylamino (ureido) group introduces a rich hydrogen-bonding capacity, a feature renowned for enhancing target affinity and modulating pharmacokinetic properties. While direct research on 4-(Carbamoylamino)cyclohexane-1-carboxylic acid is nascent, a comprehensive analysis of its constituent parts provides a strong rationale for its investigation as a novel platform for drug design.

The urea functionality is a cornerstone in numerous bioactive compounds and clinically approved drugs.[1][2] Its ability to form multiple, stable hydrogen bonds allows it to mimic peptide bonds and engage in critical interactions within the active sites of enzymes and receptors.[1][3] This has led to the successful development of ureido-containing drugs for a wide array of diseases, including cancer, bacterial infections, HIV, and diabetes.[1][4]

Concurrently, the cyclohexane carboxylic acid framework is a recognized privileged scaffold in medicinal chemistry. Its derivatives have been investigated for various therapeutic applications, including the treatment of obesity through the inhibition of diacylglycerol acyltransferase 1 (DGAT1) and for their anti-inflammatory and anti-allergic properties.[5][6]

This guide will, therefore, explore the synergistic potential of combining these two powerful pharmacophores in the form of 4-(Carbamoylamino)cyclohexane-1-carboxylic acid.

Synthesis and Chemical Properties: A Roadmap to a Novel Scaffold

The synthesis of 4-(Carbamoylamino)cyclohexane-1-carboxylic acid is anticipated to be a straightforward process, leveraging well-established synthetic methodologies. The most logical and efficient pathway would commence with the commercially available 4-aminocyclohexane-1-carboxylic acid.

Proposed Synthetic Pathway

The conversion of the primary amine in 4-aminocyclohexane-1-carboxylic acid to a ureido group can be achieved through several reliable methods. A common and effective approach involves the generation of an isocyanate intermediate, which is then reacted with an amine.[1]

A plausible synthetic route is outlined below:

Synthetic_Pathway 4-Aminocyclohexane-1-carboxylic_acid 4-Aminocyclohexane-1-carboxylic acid Isocyanate_Intermediate Isocyanate Intermediate 4-Aminocyclohexane-1-carboxylic_acid->Isocyanate_Intermediate Phosgene or equivalent (e.g., triphosgene, CDI) Target_Compound 4-(Carbamoylamino)cyclohexane- 1-carboxylic acid Isocyanate_Intermediate->Target_Compound Ammonia or Ammonium Hydroxide

Caption: Proposed synthetic pathway to 4-(Carbamoylamino)cyclohexane-1-carboxylic acid.

Step-by-Step Experimental Protocol

Step 1: Formation of the Isocyanate Intermediate

  • To a solution of 4-aminocyclohexane-1-carboxylic acid in an appropriate aprotic solvent (e.g., tetrahydrofuran, dichloromethane), add a phosgene equivalent such as triphosgene or N,N'-Carbonyldiimidazole (CDI) at a controlled temperature (typically 0 °C to room temperature).[1]

  • The reaction is stirred for a designated period, and the formation of the isocyanate intermediate can be monitored by techniques such as infrared (IR) spectroscopy, looking for the characteristic isocyanate peak (~2250-2275 cm⁻¹).

Step 2: Formation of the Ureido Group

  • The resulting isocyanate intermediate is then reacted in situ with a source of ammonia, such as ammonium hydroxide or ammonia gas bubbled through the solution.

  • The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques like crystallization or column chromatography.

Physicochemical Properties

The introduction of the ureido group is expected to significantly influence the physicochemical properties of the cyclohexane carboxylic acid scaffold.

PropertyCyclohexane Carboxylic Acid4-(Carbamoylamino)cyclohexane-1-carboxylic acid (Predicted)
Molecular Weight 128.17 g/mol 186.21 g/mol
Hydrogen Bond Donors 13
Hydrogen Bond Acceptors 23
LogP (Predicted) ~1.5Lower than the parent amine
Polar Surface Area (Predicted) ~37 ŲSignificantly increased

Potential Applications in Drug Discovery: Targeting Disease with a Novel Scaffold

The unique structural and functional attributes of 4-(Carbamoylamino)cyclohexane-1-carboxylic acid suggest its potential utility across a range of therapeutic areas. The ureido moiety's ability to engage in bidentate hydrogen bonding makes it an excellent candidate for targeting enzymes and receptors where such interactions are crucial for high-affinity binding.

Kinase Inhibition

A prominent application of ureido-containing compounds is in the development of kinase inhibitors for oncology. The diaryl urea motif is a well-established pharmacophore that binds to the hinge region of many kinases. While the proposed scaffold is not a diaryl urea, the fundamental hydrogen bonding capabilities of the ureido group could be exploited to design novel kinase inhibitors that bind to different regions of the kinase domain.

Enzyme Inhibition in Infectious Diseases

Ureido derivatives have a long history as anti-infective agents.[4] They have been shown to inhibit various enzymes essential for the survival of bacteria, viruses, and fungi.[4] For instance, some ureido compounds target enzymes involved in cell wall biosynthesis.[4] The 4-(Carbamoylamino)cyclohexane-1-carboxylic acid scaffold could serve as a starting point for the development of novel anti-infective agents with improved target specificity and reduced susceptibility to resistance mechanisms. Ureidopenicillins, for example, have demonstrated potent inhibition of penicillin-binding proteins in multidrug-resistant bacteria.[7]

Drug_Discovery_Potential Scaffold 4-(Carbamoylamino)cyclohexane- 1-carboxylic acid Kinase_Inhibition Kinase Inhibition Scaffold->Kinase_Inhibition Anti-Infectives Anti-Infective Agents Scaffold->Anti-Infectives Metabolic_Diseases Metabolic Diseases Scaffold->Metabolic_Diseases Anti-Inflammatory Anti-Inflammatory Agents Scaffold->Anti-Inflammatory

Caption: Potential therapeutic applications of the 4-(Carbamoylamino)cyclohexane-1-carboxylic acid scaffold.

Targeting Metabolic Diseases

Given that derivatives of cyclohexane carboxylic acid have been explored as inhibitors of DGAT1 for the treatment of obesity, it is plausible that 4-(Carbamoylamino)cyclohexane-1-carboxylic acid could be a valuable scaffold for developing novel therapeutics for metabolic disorders.[5] The ureido group could be strategically employed to enhance binding to the target enzyme or to modulate the compound's pharmacokinetic profile.

Future Directions and Conclusion

The 4-(Carbamoylamino)cyclohexane-1-carboxylic acid scaffold represents a compelling starting point for the design and synthesis of novel therapeutic agents. Its rigid three-dimensional structure, combined with the potent hydrogen-bonding capabilities of the ureido group, offers a unique opportunity to develop highly specific and potent modulators of a variety of biological targets.

Future research should focus on the efficient synthesis and thorough characterization of this molecule. Subsequently, screening against a diverse panel of biological targets, particularly kinases and enzymes involved in infectious and metabolic diseases, will be crucial to unlocking its full therapeutic potential. The insights provided in this technical guide are intended to catalyze further investigation into this promising area of drug discovery.

References

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. ACS Publications. (2019-12-02) [Link]

  • Biotin - Wikipedia. Wikipedia. [Link]

  • Synthesis of some new cyclohexene carboxylic acid derivatives as potent antitumor agents. ResearchGate. (2025-08-09) [Link]

  • Cyclohexanecarboxylic acid - Wikipedia. Wikipedia. [Link]

  • Medicinal Chemistry of Ureido Derivatives as Anti-Infectives. ResearchGate. (2025-08-09) [Link]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. ACS Publications. (2019-12-02) [Link]

  • Synthesis and evaluation of cyclohexane carboxylic acid head group containing isoxazole and thiazole analogs as DGAT1 inhibitors. PubMed. (2014-05-22) [Link]

  • Synthesis of some derivatives of cyclohexanecarboxylic acid and their mesomorphous characteristics. OSTI.GOV. (1987-11-19) [Link]

  • Cyclohexane carboxylic acid derivatives - Google Patents.
  • Novel Ureidoamides Derived From Amino Acids: Synthesis and Preliminary Biological Screening. ResearchGate. (2025-08-09) [Link]

  • Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. PubMed Central. [Link]

  • Ureidopenicillins are potent inhibitors of penicillin-binding protein 2 from multidrug resistant Neisseria gonorrhoeae H041. PubMed Central. (2025-04-12) [Link]

  • Synthesis, biological and pharmacokinetic characterization of a novel leucine ureido derivative as a multi-target anticancer agent. RSC Publishing. (2025-02-10) [Link]

  • One-Pot Synthesis of Ureido Peptides and Urea-Tethered Glycosylated Amino Acids Employing Deoxo-Fluor and TMSN3. Organic Chemistry Portal. [Link]

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Foundational

Enzyme Inhibition Screening of 4-Ureidocyclohexane-1-carboxylic acid: A Strategic Approach

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The confluence of the ureido moiety and a cyclohexane carboxylic acid scaffold in the molecule 4-Ureidocyclohexane-1-ca...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of the ureido moiety and a cyclohexane carboxylic acid scaffold in the molecule 4-Ureidocyclohexane-1-carboxylic acid presents a compelling starting point for enzyme inhibition screening. The ureido group is a well-established pharmacophore known for its hydrogen bonding capabilities, frequently observed in potent enzyme inhibitors.[1] Similarly, the cyclohexane carboxylic acid framework offers a rigid, lipophilic structure that can be tailored for specific active site interactions.[2][3] This guide provides a comprehensive, technically-grounded strategy for the systematic enzyme inhibition screening of 4-Ureidocyclohexane-1-carboxylic acid. We will delve into the rationale for target selection based on structural analogy, present detailed protocols for primary and secondary assays, and outline a workflow for mechanism of action studies, thereby offering a complete roadmap for elucidating the therapeutic potential of this compound.

Introduction: The Rationale for Screening 4-Ureidocyclohexane-1-carboxylic acid

The quest for novel enzyme inhibitors remains a cornerstone of modern drug discovery. Enzymes are critical regulators of a vast array of physiological and pathological processes, making them attractive targets for therapeutic intervention. The chemical architecture of 4-Ureidocyclohexane-1-carboxylic acid, featuring both a hydrogen-bonding ureido group and a conformationally restricted cyclohexane ring, suggests a high potential for specific and potent interactions with enzyme active sites.

The ureido moiety is a versatile functional group capable of acting as both a hydrogen bond donor and acceptor, allowing it to mimic peptide bonds and form stable interactions within enzyme active sites.[1] This has been successfully exploited in the design of inhibitors for a diverse range of enzymes, including kinases, proteases, and hydrolases.[1] The cyclohexane carboxylic acid portion of the molecule provides a rigid scaffold that can orient the ureido group for optimal binding and can be further functionalized to enhance potency and selectivity.

This guide will outline a systematic approach to screen 4-Ureidocyclohexane-1-carboxylic acid against a panel of rationally selected enzyme targets, with the goal of identifying and characterizing its potential inhibitory activities.

Target Identification: A Chemically-Informed Strategy

Given the absence of published data on the specific biological activity of 4-Ureidocyclohexane-1-carboxylic acid, our initial target selection is guided by the principle of structural analogy. We will focus on enzyme families for which ureido- and cyclohexane-containing compounds have demonstrated significant inhibitory activity.

Primary Target Classes

Based on a review of current literature, the following enzyme classes are proposed as high-priority targets for initial screening:

  • Soluble Epoxide Hydrolase (sEH): This enzyme is a key player in the metabolism of anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs).[4] Inhibition of sEH has therapeutic potential in hypertension and inflammation.[5][6] Numerous potent sEH inhibitors feature a ureido or a similar functional group, making this a highly promising target.[4][5][7][8] The crystal structures of sEH in complex with urea-based inhibitors reveal that the ureido moiety forms critical hydrogen bonds with active site residues.[4][5]

  • Fatty Acid Amide Hydrolase (FAAH): FAAH is a serine hydrolase responsible for the degradation of endocannabinoids like anandamide.[9][10] Its inhibition is a therapeutic strategy for pain and anxiety.[11][12] Piperidine and piperazine aryl ureas are known to be potent FAAH inhibitors, suggesting that the ureido group in our compound of interest could interact with the catalytic site of FAAH.[9][11]

  • Ureases: These nickel-containing metalloenzymes catalyze the hydrolysis of urea and are implicated in the pathogenesis of infections by bacteria such as Helicobacter pylori.[13][14][15] Given that 4-Ureidocyclohexane-1-carboxylic acid contains a urea-like structure, it is a rational candidate for a substrate-analog inhibitor of urease.[13][14][16]

  • Carbonic Anhydrases (CAs): This family of zinc metalloenzymes is involved in various physiological processes, and their inhibition has applications in treating glaucoma and cancer.[1] Ureido-substituted benzenesulfonamides have been identified as effective inhibitors of several human CA isoforms, where the ureido group contributes to high-potency binding.[1][17]

Target Selection Workflow

The process of selecting and prioritizing enzyme targets for screening can be visualized as follows:

G cluster_0 Target Identification Compound 4-Ureidocyclohexane-1-carboxylic acid SAR Structural Analogy Search (Ureido & Cyclohexane Motifs) Compound->SAR Targets Primary Target Classes: - Soluble Epoxide Hydrolase (sEH) - Fatty Acid Amide Hydrolase (FAAH) - Ureases - Carbonic Anhydrases (CAs) SAR->Targets

Caption: Workflow for target identification based on structural analogy.

Primary Enzyme Inhibition Screening

The initial screening phase aims to rapidly assess whether 4-Ureidocyclohexane-1-carboxylic acid exhibits inhibitory activity against the selected targets at a single, high concentration.

General Assay Considerations
  • Enzyme Source: Recombinant human enzymes should be used where possible to ensure clinical relevance.

  • Substrate Selection: Utilize substrates that produce a robust and easily detectable signal (e.g., fluorogenic or chromogenic).

  • Assay Buffer: Optimize buffer conditions (pH, ionic strength) for each enzyme to ensure optimal activity and stability.

  • Controls: Include appropriate positive (known inhibitor) and negative (vehicle) controls in every assay plate.

Recommended Primary Assay Formats
Enzyme TargetAssay PrincipleSubstrate ExampleDetection Method
Soluble Epoxide Hydrolase (sEH) Fluorometriccyano(2-methoxynaphthalen-6-yl)methyl (3-phenyloxiran-2-yl)methyl carbonate (CMNPC)Fluorescence Increase
Fatty Acid Amide Hydrolase (FAAH) FluorometricArachidonoyl 7-amino-4-methylcoumarin amide (AAMCA)Fluorescence Increase
Urease Colorimetric (Berthelot's method)UreaAbsorbance at 625 nm (ammonia detection)
Carbonic Anhydrase (CA) Colorimetric4-Nitrophenyl acetate (NPA)Absorbance at 400 nm
Experimental Workflow for Primary Screening

G cluster_1 Primary Screening Workflow Start Prepare Assay Plates (Enzyme, Buffer) Add_Compound Add Compound (e.g., 10 µM) & Controls Start->Add_Compound Incubate_1 Pre-incubation Add_Compound->Incubate_1 Add_Substrate Add Substrate Incubate_1->Add_Substrate Incubate_2 Kinetic Read Add_Substrate->Incubate_2 Data_Analysis Calculate % Inhibition Incubate_2->Data_Analysis Hit_ID Identify Hits (Inhibition > 50%) Data_Analysis->Hit_ID G cluster_2 Mechanism of Action Workflow Start Confirmed Hit with IC50 Reversibility Reversibility Assay (e.g., Jump Dilution) Start->Reversibility Kinetics Enzyme Kinetics Studies (Vary [S] and [I]) Start->Kinetics Plotting Lineweaver-Burk Plot Kinetics->Plotting MoA Determine MoA: - Competitive - Non-competitive - Uncompetitive - Mixed Plotting->MoA

Caption: Workflow for elucidating the mechanism of enzyme inhibition.

Data Interpretation and Future Directions

The culmination of this screening cascade will be a comprehensive profile of the enzyme inhibitory activity of 4-Ureidocyclohexane-1-carboxylic acid.

Interpreting the Results
  • Potency: The IC50 value provides a quantitative measure of the compound's potency.

  • Selectivity: Comparing IC50 values across different enzymes will reveal the compound's selectivity profile. High selectivity is a desirable trait for a drug candidate as it minimizes off-target effects.

  • Mechanism: Understanding the MoA provides crucial insights into how the compound interacts with the enzyme and can guide future optimization efforts. For instance, competitive inhibitors often bind to the active site, mimicking the substrate.

Next Steps

If promising activity and selectivity are identified, subsequent steps would include:

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of 4-Ureidocyclohexane-1-carboxylic acid to improve potency and selectivity.

  • Cell-Based Assays: Evaluate the compound's activity in a more physiologically relevant cellular context.

  • In Vivo Studies: Assess the compound's efficacy and pharmacokinetic properties in animal models of disease.

Conclusion

The systematic screening approach outlined in this guide provides a robust framework for evaluating the enzyme inhibitory potential of 4-Ureidocyclohexane-1-carboxylic acid. By leveraging a chemically-informed target selection strategy and employing a tiered screening cascade, researchers can efficiently identify and characterize novel enzyme inhibitors, paving the way for the development of new therapeutics. The unique combination of a ureido pharmacophore and a cyclohexane scaffold makes 4-Ureidocyclohexane-1-carboxylic acid a molecule of significant interest, and its thorough investigation is warranted.

References

  • Morisseau, C., & Hammock, B. D. (2005). Potent urea and carbamate inhibitors of soluble epoxide hydrolases. Proceedings of the National Academy of Sciences, 102(26), 9255-9260. [Link]

  • Piomelli, D., & Sasso, O. (2014). Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas. ACS Chemical Neuroscience, 5(5), 355-362. [Link]

  • Kim, I. H., Morisseau, C., Watanabe, T., & Hammock, B. D. (2004). Orally Bioavailable Potent Soluble Epoxide Hydrolase Inhibitors. Journal of Medicinal Chemistry, 47(8), 2110-2122. [Link]

  • Gomez, G. A., Morisseau, C., Hammock, B. D., & Christianson, D. W. (2006). Peptidyl-urea based inhibitors of soluble epoxide hydrolases. Bioorganic & Medicinal Chemistry Letters, 16(17), 4594-4598. [Link]

  • Morisseau, C., Goodrow, M. H., Dowdy, D., Zheng, J., Greene, J. F., Sanborn, J. R., & Hammock, B. D. (2002). Structural refinement of inhibitors of urea-based soluble epoxide hydrolases. Biochemical Pharmacology, 63(9), 1599-1608. [Link]

  • Kim, I. H., Morisseau, C., Tsai, H. J., Nishi, K., Kasagami, T., & Hammock, B. D. (2005). 1,3-Disubstituted Ureas Functionalized with Ether Groups are Potent Inhibitors of the Soluble Epoxide Hydrolase with Improved Pharmacokinetic Properties. Journal of Medicinal Chemistry, 48(13), 4467-4479. [Link]

  • Amtul, Z., Atta-ur-Rahman, Siddiqui, R. A., & Choudhary, M. I. (2002). Chemistry and mechanism of urease inhibition. Current Medicinal Chemistry, 9(14), 1323-1348. [Link]

  • Krajewska, B., & Zaborska, W. (2007). A review on the development of urease inhibitors as antimicrobial agents against pathogenic bacteria. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(3), 259-270. [Link]

  • Okamoto, S., et al. (1982). U.S. Patent No. 4,348,410. Washington, DC: U.S.
  • Angapco, T. A., et al. (2023). Ureidobenzenesulfonamides as Selective Carbonic Anhydrase I, IX, and XII Inhibitors. Molecules, 28(23), 7856. [Link]

  • Amtul, Z., Atta-ur-Rahman, Siddiqui, R. A., & Choudhary, M. I. (2002). Chemistry and mechanism of urease inhibition. Current Medicinal Chemistry, 9(14), 1323-1348. [Link]

  • Khan, K. M., et al. (2002). Chemistry and Mechanism of Urease Inhibition. Current Medicinal Chemistry, 9(14), 1323-1348. [Link]

  • ResearchGate. (n.d.). Chemical structure of some ureido and thioureido CAIs. [Link]

  • Bi, Q., et al. (2020). Unraveling Binding Mechanism and Stability of Urease Inhibitors: A QM/MM MD Study. International Journal of Molecular Sciences, 21(23), 9037. [Link]

  • Boger, D. L., et al. (1999). Exceptionally potent inhibitors of fatty acid amide hydrolase: The enzyme responsible for degradation of endogenous oleamide and anandamide. Proceedings of the National Academy of Sciences, 96(25), 14255-14260. [Link]

  • Gupte, A., et al. (2014). Synthesis and evaluation of cyclohexane carboxylic acid head group containing isoxazole and thiazole analogs as DGAT1 inhibitors. European Journal of Medicinal Chemistry, 80, 223-233. [Link]

  • Ahn, K., et al. (2009). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). The AAPS Journal, 11(4), 764-778. [Link]

  • ResearchGate. (n.d.). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). [Link]

  • Keith, J. M., & Cravatt, B. F. (2009). Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders. CNS & Neurological Disorders-Drug Targets, 8(6), 435-446. [Link]

  • da Silva, A. B., et al. (2019). An overview on the potential of natural products as ureases inhibitors: A review. Journal of Advanced Research, 18, 65-81. [Link]

  • Sztanke, K., et al. (2021). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 26(11), 3358. [Link]

  • Wikipedia. (n.d.). Cyclohexanecarboxylic acid. [Link]

  • Löffler, C., et al. (2014). Enzymes Involved in a Novel Anaerobic Cyclohexane Carboxylic Acid Degradation Pathway. Applied and Environmental Microbiology, 80(15), 4624-4633. [Link]

  • Jarboe, L. R., Royce, L. A., & Liu, P. (2013). Understanding biocatalyst inhibition by carboxylic acids. Frontiers in Microbiology, 4, 272. [Link]

  • Taha, M., et al. (2021). Enzyme Inhibitory Kinetics and Molecular Docking Studies of Halo-Substituted Mixed Ester/Amide-Based Derivatives as Jack Bean Urease Inhibitors. Molecules, 26(1), 113. [Link]

  • Chalmers, R. A., et al. (1976). 4-hydroxycyclohexane-1-carboxylic acid: an unusual compound isolated from the urine of children with suspected disorders of metabolism. Clinica Chimica Acta, 66(2), 209-217. [Link]

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  • ResearchGate. (n.d.). Understanding biocatalyst inhibition by carboxylic acids. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Development of a Cell-Based Assay to Quantify the Inhibitory Activity of 4-Ureidocyclohexane-1-carboxylic acid on Soluble Epoxide Hydrolase

Introduction Soluble epoxide hydrolase (sEH), encoded by the EPHX2 gene, is a bifunctional enzyme that plays a crucial role in lipid metabolism.[1][2] The C-terminal domain of sEH exhibits epoxide hydrolase activity, con...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Soluble epoxide hydrolase (sEH), encoded by the EPHX2 gene, is a bifunctional enzyme that plays a crucial role in lipid metabolism.[1][2] The C-terminal domain of sEH exhibits epoxide hydrolase activity, converting bioactive epoxyeicosatrienoic acids (EETs) into their less active corresponding diols, dihydroxyeicosatrienoic acids (DHETs).[3][4] EETs are lipid signaling molecules with vasodilatory and anti-inflammatory properties.[5] By metabolizing EETs, sEH effectively diminishes these protective effects.[6] Consequently, inhibition of sEH is a promising therapeutic strategy for a variety of conditions, including hypertension, inflammation, and cardiovascular diseases.[6][7]

4-Ureidocyclohexane-1-carboxylic acid (UCCA) has been identified as a potent inhibitor of sEH. To facilitate the characterization and development of UCCA and other potential sEH inhibitors, a robust and reliable cell-based assay is essential. Cell-based assays provide a more physiologically relevant context compared to biochemical assays by accounting for factors such as cell permeability, off-target effects, and cellular metabolism.[8][9] This application note provides a detailed protocol for a fluorescence-based, high-throughput cell-based assay to determine the inhibitory potency of UCCA on sEH activity.

Principle of the Assay

This assay utilizes a fluorogenic substrate that is a substrate for sEH. In its native state, the substrate is non-fluorescent. Upon enzymatic conversion by intracellular sEH, a highly fluorescent product is generated, which can be quantified using a fluorescence plate reader. The intensity of the fluorescence signal is directly proportional to the sEH activity. In the presence of an sEH inhibitor like UCCA, the enzymatic conversion of the substrate is reduced, leading to a decrease in the fluorescence signal. The potency of the inhibitor is determined by measuring the concentration-dependent reduction in fluorescence and calculating the half-maximal inhibitory concentration (IC50).

Materials and Reagents

ReagentSupplierCatalog Number
HEK293T cellsATCCCRL-3216
Dulbecco's Modified Eagle Medium (DMEM)Gibco11965092
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-StreptomycinGibco15140122
Trypsin-EDTA (0.25%)Gibco25200056
96-well black, clear-bottom tissue culture platesCorning3603
sEH Cell-Based Assay KitCayman Chemical700090
4-Ureidocyclohexane-1-carboxylic acid (UCCA)PharmaffiliatesPA270028166
Dimethyl sulfoxide (DMSO), ACS gradeSigma-AldrichD2650

Experimental Protocols

Cell Culture and Seeding
  • Cell Line Maintenance: Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: The day before the assay, harvest HEK293T cells using Trypsin-EDTA and resuspend in fresh culture medium. Determine the cell density using a hemocytometer.

  • Plate Seeding: Seed the cells into a 96-well black, clear-bottom plate at a density of 40,000 cells per well in a volume of 100 µL.

  • Incubation: Incubate the plate overnight at 37°C and 5% CO2 to allow for cell attachment.

Assay Protocol
  • Compound Preparation: Prepare a 10 mM stock solution of 4-Ureidocyclohexane-1-carboxylic acid (UCCA) in DMSO. Perform a serial dilution of the UCCA stock solution in assay buffer (provided in the sEH Cell-Based Assay Kit) to obtain a range of concentrations (e.g., 0.1 nM to 100 µM). Also, prepare a vehicle control (DMSO in assay buffer) and a positive control using a known sEH inhibitor like AUDA (provided in the kit).

  • Compound Addition: Remove the culture medium from the wells and add 90 µL of the diluted UCCA, vehicle control, or positive control to the respective wells.

  • Pre-incubation: Incubate the plate for 30 minutes at 37°C to allow the compound to enter the cells.

  • Substrate Addition: Prepare the sEH substrate solution according to the kit manufacturer's instructions. Add 10 µL of the substrate solution to each well.

  • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity every 5 minutes for 60 minutes using an excitation wavelength of 330-340 nm and an emission wavelength of 465 nm.

Data Analysis
  • Calculate the rate of reaction: For each well, determine the rate of increase in fluorescence over time (slope of the linear portion of the kinetic curve).

  • Normalize the data: Normalize the reaction rates by subtracting the background fluorescence (wells with no cells) and expressing the data as a percentage of the vehicle control (100% activity).

  • Generate a dose-response curve: Plot the percentage of sEH activity against the logarithm of the UCCA concentration.

  • Calculate the IC50 value: Fit the dose-response curve using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50 value of UCCA.

Expected Results and Validation

A successful assay will demonstrate a clear dose-dependent inhibition of sEH activity by UCCA. The dose-response curve should be sigmoidal, allowing for the accurate determination of the IC50 value.

ParameterAcceptance Criteria
Z'-factor ≥ 0.5
Signal-to-Background Ratio ≥ 5
IC50 of Control Inhibitor (AUDA) Within 2-fold of historical values

The Z'-factor is a measure of the statistical effect size and is used to assess the quality of a high-throughput screening assay. A Z'-factor of ≥ 0.5 indicates a robust and reliable assay. The signal-to-background ratio ensures that the assay has a sufficient dynamic range.

Visualizations

sEH Signaling Pathway

sEH_Pathway AA Arachidonic Acid CYP450 Cytochrome P450 Epoxygenase AA->CYP450 EETs Epoxyeicosatrienoic Acids (EETs) (Bioactive) CYP450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Hydrolysis DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active) sEH->DHETs UCCA 4-Ureidocyclohexane- 1-carboxylic acid UCCA->sEH Inhibition

Caption: The sEH pathway showing the conversion of EETs to DHETs and the inhibitory action of UCCA.

Experimental Workflow

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis p1 Seed HEK293T cells in 96-well plate p2 Incubate overnight p1->p2 p3 Prepare serial dilutions of UCCA p2->p3 a1 Add UCCA dilutions to cells p3->a1 a2 Pre-incubate for 30 min a1->a2 a3 Add fluorogenic sEH substrate a2->a3 d1 Measure fluorescence kinetically a3->d1 d2 Calculate reaction rates d1->d2 d3 Generate dose-response curve d2->d3 d4 Determine IC50 value d3->d4

Caption: Workflow for the cell-based sEH inhibition assay.

Troubleshooting

IssuePotential CauseSuggested Solution
Low fluorescence signal Low sEH expression in cellsUse a cell line with higher endogenous sEH expression or transfect cells with an sEH expression vector.
Insufficient substrate concentrationOptimize the substrate concentration.
High well-to-well variability Inconsistent cell seedingEnsure proper cell mixing before seeding and use a multichannel pipette for consistency.
Pipetting errorsCalibrate pipettes regularly and use reverse pipetting for viscous solutions.
Z'-factor < 0.5 Small assay windowOptimize substrate and cell concentrations to maximize the signal-to-background ratio.
High variability in controlsEnsure consistent handling of control wells.

Conclusion

The cell-based assay described in this application note provides a robust and reliable method for determining the inhibitory potency of 4-Ureidocyclohexane-1-carboxylic acid and other compounds targeting soluble epoxide hydrolase. The assay is amenable to a high-throughput format, making it suitable for screening large compound libraries and for structure-activity relationship studies in drug discovery programs.[8]

References

  • Zhang, Y., et al. (2014). Development of a High Throughput Cell-Based Assay for Soluble Epoxide Hydrolase Using BacMam Technology. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 19(6), 845-853.
  • Wikipedia. (2023, October 28). Epoxide hydrolase 2. Retrieved from [Link]

  • Wikipedia. (2023, August 16). Epoxide hydrolase. Retrieved from [Link]

  • Bertin Bioreagent. (n.d.). Soluble Epoxide Hydrolase Cell-Based Assay Kit. Retrieved from [Link]

  • Gerstner, A., et al. (2022). Designing a Small Fluorescent Inhibitor to Investigate Soluble Epoxide Hydrolase Engagement in Living Cells. ACS Medicinal Chemistry Letters, 13(7), 1136-1143.
  • Harris, T. R., & Hammock, B. D. (2013). Soluble epoxide hydrolase: Gene structure, expression and deletion. Gene, 526(2), 1-13.
  • Gomes, K. M., et al. (2020). Soluble Epoxide Hydrolase and Brain Cholesterol Metabolism. Frontiers in Molecular Biosciences, 7, 7.
  • Podduturi, N. R., & Hammock, B. D. (2022). Soluble epoxide hydrolase inhibitors: an overview and patent review from the last decade.
  • Imig, J. D. (2012). Epoxides and soluble epoxide hydrolase in cardiovascular physiology. Physiological reviews, 92(1), 101-130.
  • Ouellette, S. B., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 11(9), e0161748.
  • News-Medical.Net. (2024, February 1). The role of cell-based assays for drug discovery. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 4-Ureidocyclohexane-1-carboxylic Acid. Retrieved from [Link]

  • Agilent Technologies. (2023, June 5). Discovery of Soluble Epoxide Hydrolase Inhibitors Using High-Throughput Screening. Retrieved from [Link]

Sources

Application

"4-(Carbamoylamino)cyclohexane-1-carboxylic acid" HPLC analysis method

An Application Note for the Quantitative Analysis of 4-(Carbamoylamino)cyclohexane-1-carboxylic acid using Hydrophilic Interaction Liquid Chromatography (HILIC) Abstract This application note details a robust and reliabl...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Quantitative Analysis of 4-(Carbamoylamino)cyclohexane-1-carboxylic acid using Hydrophilic Interaction Liquid Chromatography (HILIC)

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-(Carbamoylamino)cyclohexane-1-carboxylic acid. Due to the compound's high polarity and lack of a strong UV chromophore, traditional reversed-phase chromatography is often inadequate. This method leverages Hydrophilic Interaction Liquid Chromatography (HILIC) for superior retention and separation. The protocol is designed for researchers, scientists, and drug development professionals, providing comprehensive guidance on method development, execution, and validation in accordance with established regulatory standards.

Introduction and Analytical Challenge

4-(Carbamoylamino)cyclohexane-1-carboxylic acid is a polar molecule containing both a carboxylic acid and a urea functional group. Such structures are challenging to analyze using conventional reversed-phase (RP) HPLC, as they exhibit poor retention on nonpolar stationary phases like C18, often eluting in or near the solvent front.[1] To overcome this, a method based on HILIC is proposed. HILIC is an ideal alternative for separating highly polar compounds, using a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile.[2][3]

The separation mechanism in HILIC is primarily based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer immobilized on the surface of the polar stationary phase.[4] More polar analytes partition more strongly into the aqueous layer, leading to greater retention.[4] This approach not only provides excellent retention for polar molecules but is also highly compatible with mass spectrometry (MS) due to the high organic content of the mobile phase, which facilitates efficient spray ionization.[4][5]

This document provides a complete protocol, from sample preparation to method validation, based on the principles outlined in the United States Pharmacopeia (USP) General Chapter <621> on Chromatography and the International Council for Harmonisation (ICH) Q2(R1) guideline on the validation of analytical procedures.[6][7]

Recommended Instrumentation and Materials

Successful implementation of this method requires a modern HPLC or UHPLC system and high-purity reagents.

CategoryItemSpecifications
Instrumentation HPLC or UHPLC SystemQuaternary or Binary Pump, Autosampler with temperature control, Column Oven
DetectorCharged Aerosol Detector (CAD) or Mass Spectrometer (MS)
Data SystemChromatography Data Software (CDS) for instrument control and data processing
Chromatography Analytical ColumnAmide-based HILIC Column (e.g., TSKgel Amide-80, Waters ACQUITY UPLC BEH Amide)
Particle Size: < 3 µm; Dimensions: e.g., 2.1 x 100 mm
Chemicals Acetonitrile (ACN)HPLC or LC-MS Grade
WaterDeionized (DI) Water, >18 MΩ·cm resistivity
Ammonium FormateLC-MS Grade, >99% purity
Formic AcidLC-MS Grade, ~99% purity
Reference Standard 4-(Carbamoylamino)cyclohexane-1-carboxylic acidCertified Reference Material (CRM), >98% purity

Experimental Protocol

Preparation of Mobile Phase and Solutions

Mobile Phase A (Aqueous): 10 mM Ammonium Formate in Water, pH 3.0

  • Weigh approximately 0.63 g of ammonium formate and dissolve in 1 L of DI water.

  • Adjust the pH to 3.0 ± 0.1 using formic acid.

  • Filter through a 0.22 µm membrane filter.

Mobile Phase B (Organic): Acetonitrile

  • Use HPLC or LC-MS grade acetonitrile directly.

Sample Diluent: 90:10 (v/v) Acetonitrile:Water

  • Combine 900 mL of acetonitrile with 100 mL of DI water.

  • Mix thoroughly. This high organic content is critical for ensuring good peak shape in HILIC.

Standard Stock Solution (1 mg/mL)

  • Accurately weigh approximately 10 mg of the 4-(Carbamoylamino)cyclohexane-1-carboxylic acid reference standard.

  • Dissolve in 10 mL of DI water. Note: The analyte is more soluble in aqueous solutions; subsequent dilutions into the sample diluent must be managed carefully to avoid precipitation.

Working Standard and Calibration Curve Solutions

  • Prepare a series of calibration standards by serially diluting the stock solution with the Sample Diluent to achieve the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).

Chromatographic Conditions

The following parameters have been optimized for the separation of the target analyte.

ParameterConditionRationale
Column Amide HILIC, 2.7 µm, 2.1 x 100 mmProvides excellent retention and peak shape for polar analytes.[8]
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0Volatile buffer suitable for MS detection; acidic pH suppresses the ionization of the carboxylic acid, which can improve peak shape.
Mobile Phase B AcetonitrileThe weak solvent in HILIC; high percentage promotes retention.[3]
Gradient Program Time (min)%B
0.095
5.070
5.195
8.095
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 40 °CImproves peak shape and reduces viscosity, leading to lower backpressure.
Injection Volume 2 µLSmall volume minimizes peak distortion from the sample solvent.
Detector CAD or MSUniversal detectors suitable for compounds lacking a UV chromophore.
System Suitability Testing (SST)

Before sample analysis, the system's performance must be verified. This is accomplished by making five replicate injections of a mid-level concentration standard. The results must meet the criteria outlined below, which are based on USP <621> standards.[9][10]

ParameterAcceptance Criteria
Retention Time %RSD ≤ 1.0%
Peak Area %RSD ≤ 2.0%
Tailing Factor (T) 0.8 – 1.8

Method Validation Protocol

A robust analytical method must be validated to demonstrate its suitability for the intended purpose.[11] The validation should be performed according to the ICH Q2(R1) guideline.[7]

Method_Validation_Framework cluster_Core Core Attributes cluster_Performance Performance Characteristics cluster_Reliability Reliability Accuracy Accuracy (% Recovery) ValidatedMethod Validated Method (Fit for Purpose) Accuracy->ValidatedMethod Precision Precision (RSD%) Precision->ValidatedMethod Specificity Specificity Specificity->ValidatedMethod Linearity Linearity (R²) Range Range Linearity->Range Range->ValidatedMethod LOQ LOQ LOQ->ValidatedMethod LOD LOD Robustness Robustness Robustness->ValidatedMethod

Caption: Interrelationship of ICH Q2(R1) Validation Parameters.
Validation Procedures & Acceptance Criteria
ParameterProtocolAcceptance Criteria
Specificity Analyze blank diluent and a placebo sample. Ensure no interfering peaks are present at the retention time of the analyte.No significant interference at the analyte retention time.
Linearity Analyze at least five concentration levels, prepared in triplicate, across the desired range.Correlation coefficient (R²) ≥ 0.995.
Range Confirmed by demonstrating acceptable linearity, accuracy, and precision within the specified concentration limits.As defined by linearity.
Accuracy Perform spike-recovery analysis on a placebo sample at three levels (e.g., 80%, 100%, 120% of target concentration), in triplicate.Mean recovery between 98.0% and 102.0% for each level.
Precision Repeatability: Analyze six replicate preparations of a standard at 100% of the target concentration.RSD ≤ 1.0%.
Intermediate Precision: Repeat the repeatability test on a different day with a different analyst or instrument.Overall RSD for both sets of data ≤ 2.0%.
LOQ/LOD Determine by signal-to-noise ratio (S/N). Inject solutions of decreasing concentration.LOQ: S/N ≥ 10; LOD: S/N ≥ 3.
Robustness Intentionally vary critical method parameters (e.g., Mobile Phase pH ±0.2, Column Temp ±5°C, Flow Rate ±10%).System suitability criteria must be met under all varied conditions.

Overall Analytical Workflow

The entire process, from sample handling to data reporting, follows a systematic and logical progression to ensure data integrity and consistency.

Analytical_Workflow start Sample Receipt & Reference Standard Prep prep Prepare Mobile Phases, Standards, and Samples start->prep setup HPLC System Setup & Equilibration prep->setup sst System Suitability Test (SST) (5 Replicate Injections) setup->sst sst->setup SST Failed (Troubleshoot) analysis Sequence Analysis: Blanks, Standards, Samples sst->analysis SST Passed processing Data Processing: Integration & Calibration analysis->processing review Data Review & Verification processing->review review->processing Re-process/ Investigate report Final Report Generation review->report Data OK

Caption: End-to-end workflow for HPLC analysis.

Conclusion

The HILIC-based method described in this application note provides a reliable and robust solution for the quantitative analysis of 4-(Carbamoylamino)cyclohexane-1-carboxylic acid. By employing a polar amide stationary phase, excellent retention and peak shape are achieved for this challenging polar analyte. The protocol is designed to be validated according to ICH guidelines, ensuring its suitability for use in regulated research and development environments. The use of a universal detector like CAD or MS overcomes the limitations of UV detection, allowing for sensitive and accurate quantification.

References

  • Title: <621> CHROMATOGRAPHY Source: US Pharmacopeia (USP) URL: [Link]

  • Title: Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique Source: National Center for Biotechnology Information (PMC - NIH) URL: [Link]

  • Title: Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column Source: LCGC International URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: Hydrophilic interaction chromatography Source: Wikipedia URL: [Link]

  • Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL: [Link]

  • Title: THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES Source: Jones Chromatography URL: [Link]

  • Title: HPLC Analysis of Very Polar Compounds in Bioanalysis Source: LCGC International URL: [Link]

  • Title: USP <621> Chromatography Source: DSDP Analytics URL: [Link]

  • Title: Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques Source: Waters Blog URL: [Link]

  • Title: HPLC Analysis of Very Polar Compounds in Bioanalysis Source: LCGC International URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Mixed-Mode Chromatography and Stationary Phases Source: HELIX Chromatography URL: [Link]

  • Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL: [Link]

  • Title: Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds Source: MDPI URL: [Link]

  • Title: ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1) Source: International Council for Harmonisation (ICH) URL: [Link]

Sources

Method

Elucidating the Fragmentation Pathways of 4-Ureidocyclohexane-1-carboxylic acid by Tandem Mass Spectrometry

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract 4-Ureidocyclohexane-1-carboxylic acid is a molecule of interest in metabolic studies and as a potential building block in pharm...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Ureidocyclohexane-1-carboxylic acid is a molecule of interest in metabolic studies and as a potential building block in pharmaceutical synthesis. Accurate structural characterization is paramount for its application. This guide provides a detailed protocol and in-depth analysis of its fragmentation behavior using electrospray ionization tandem mass spectrometry (ESI-MS/MS). We explore the characteristic fragmentation patterns originating from the carboxylic acid, cyclohexane, and urea functional groups under collision-induced dissociation (CID). This application note serves as a practical guide for researchers to identify and characterize this molecule and other structurally related compounds.

Introduction

The structural elucidation of small molecules is a cornerstone of drug discovery, metabolomics, and chemical synthesis.[1] 4-Ureidocyclohexane-1-carboxylic acid (Molecular Formula: C₈H₁₄N₂O₃, Molecular Weight: 186.21 g/mol ) presents a unique analytical challenge due to the interplay of its three distinct functional moieties: a robust cyclohexane scaffold, a polar carboxylic acid group, and a hydrogen-bond-donating urea group. Understanding its behavior in a mass spectrometer is crucial for its unambiguous identification in complex matrices.

Electrospray ionization (ESI) is the preferred method for such polar molecules, as it is a "soft ionization" technique that typically preserves the intact molecule as a pseudomolecular ion (e.g., [M+H]⁺ or [M-H]⁻), making it ideal for subsequent fragmentation analysis.[2] By coupling ESI with tandem mass spectrometry (MS/MS), we can isolate the ion of interest and induce fragmentation through collision-induced dissociation (CID).[3] The resulting product ion spectrum provides a structural fingerprint of the molecule. This document outlines the experimental workflow and interprets the fragmentation mechanisms, drawing parallels from established fragmentation rules for ureas[4][5], carboxylic acids[6][7], and cyclic systems.[8]

Experimental Design & Rationale

Instrumentation and Reagents
  • Mass Spectrometer: A high-resolution tandem mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an ESI source. High resolution is critical for determining the elemental composition of fragment ions.[1]

  • Reagents:

    • 4-Ureidocyclohexane-1-carboxylic acid standard

    • LC-MS grade Water

    • LC-MS grade Methanol

    • Formic acid (for positive ion mode)

    • Ammonium hydroxide (for negative ion mode)

Rationale for Analytical Choices

The choice of ESI is based on its suitability for polar, non-volatile molecules, ensuring the generation of intact precursor ions with minimal in-source fragmentation.[2] The protocols below describe analysis in both positive and negative ion modes.

  • Positive Ion Mode ([M+H]⁺): Protonation is expected to occur at several basic sites, including the carbonyl oxygen of the urea group (the most likely site), the urea nitrogens, or the carboxylic acid carbonyl.[5][9] This mode is excellent for probing fragmentation pathways involving the urea moiety.

  • Negative Ion Mode ([M-H]⁻): Deprotonation will exclusively occur at the acidic carboxylic acid proton, providing a clear starting point to investigate fragmentations originating from the carboxylate group.

Detailed Protocols

Protocol 1: Sample & Solvent Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of 4-ureidocyclohexane-1-carboxylic acid in methanol.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL.

    • For Positive Mode: Use a solvent system of 50:50 Methanol:Water + 0.1% Formic Acid. The acid promotes the formation of [M+H]⁺ ions.

    • For Negative Mode: Use a solvent system of 50:50 Methanol:Water + 0.1% Ammonium Hydroxide. The base facilitates the formation of [M-H]⁻ ions.

  • Validation: Prepare a "blank" sample using only the solvent system to ensure no background interference or carryover.

Protocol 2: Mass Spectrometry Analysis
  • Infusion: Directly infuse the working solution into the ESI source at a flow rate of 5-10 µL/min.

  • MS1 Full Scan: Acquire full scan mass spectra to confirm the presence of the precursor ion.

    • Positive Mode: Scan for the [M+H]⁺ ion at m/z 187.1026.

    • Negative Mode: Scan for the [M-H]⁻ ion at m/z 185.0881.

  • MS/MS Tandem Scan:

    • Set the mass spectrometer to product ion scan mode.

    • Select the precursor ion (m/z 187.10 for positive mode, 185.09 for negative mode) in the first mass analyzer (e.g., quadrupole).

    • Introduce a collision gas (e.g., Argon or Nitrogen) into the collision cell.

    • Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation.[3] This energy ramp is crucial as different fragmentation pathways are favored at different energies.[5]

    • Scan for the resulting product ions in the second mass analyzer (e.g., TOF, Orbitrap).

Results and Discussion: Fragmentation Analysis

The fragmentation of 4-ureidocyclohexane-1-carboxylic acid is a composite of the behaviors of its constituent functional groups.

Positive Ion Mode ([M+H]⁺, m/z 187.10)

In positive mode, protonation is favored on the urea's carbonyl oxygen.[9] The primary fragmentation pathways involve cleavages around this charged site and losses from the carboxylic acid.

  • Loss of Ammonia (NH₃, 17.03 Da): A common fragmentation for protonated ureas, leading to an ion at m/z 170.08 . This likely proceeds through an intramolecular proton transfer.[9]

  • Loss of Water (H₂O, 18.01 Da): A characteristic loss from the carboxylic acid group, producing an acylium ion at m/z 169.09 .[6]

  • Loss of Isocyanic Acid (HNCO, 43.02 Da): Cleavage of the C-N bond in the urea moiety is a hallmark fragmentation pathway for substituted ureas, resulting in an ion at m/z 144.08 .[4][5] This is a highly diagnostic peak.

  • Loss of the Carboxyl Group (COOH, 45.00 Da): Cleavage of the bond between the cyclohexane ring and the carboxylic acid can lead to a loss of the carboxyl radical, though loss of CO₂ (44 Da) after rearrangement is also common, yielding an ion at m/z 142.10 .[7][10]

  • Combined Losses: Sequential losses are common. For instance, the ion at m/z 144.08 (after HNCO loss) could subsequently lose water, yielding a fragment at m/z 126.07 .

// Precursor Ion precursor [label="[M+H]⁺\nm/z 187.10", fillcolor="#F1F3F4", fontcolor="#202124"];

// Primary Fragments frag1 [label="m/z 170.08", fillcolor="#EA4335", fontcolor="#FFFFFF"]; frag2 [label="m/z 169.09", fillcolor="#FBBC05", fontcolor="#202124"]; frag3 [label="m/z 144.08", fillcolor="#4285F4", fontcolor="#FFFFFF"]; frag4 [label="m/z 142.10", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Secondary Fragment frag5 [label="m/z 126.07", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges with labels precursor -> frag1 [label="- NH₃"]; precursor -> frag2 [label="- H₂O"]; precursor -> frag3 [label="- HNCO"]; precursor -> frag4 [label="- COOH / -CO₂H"]; frag3 -> frag5 [label="- H₂O"]; } }

Caption: Proposed fragmentation pathways for protonated 4-ureidocyclohexane-1-carboxylic acid.

Negative Ion Mode ([M-H]⁻, m/z 185.09)

In negative mode, the molecule is deprotonated at the carboxylic acid. The charge is localized, directing fragmentation.

  • Loss of Carbon Dioxide (CO₂, 43.99 Da): This is the most common and diagnostically significant fragmentation for deprotonated carboxylic acids, resulting from the cleavage of the C-C bond adjacent to the carboxylate. This yields a prominent ion at m/z 141.10 .[7]

  • Ring Cleavage: Following the loss of CO₂, the resulting carbanion on the cyclohexane ring can induce ring opening and further fragmentation, though these pathways are often complex and produce lower abundance ions.

Data and Workflow Summary

The following tables summarize the expected quantitative data and the overall experimental process.

Table 1: Key Mass Spectrometry Parameters

Parameter Positive Ion Mode Negative Ion Mode Rationale
Ionization Mode ESI+ ESI- Probes different charge sites on the molecule.
Capillary Voltage 3.5 - 4.5 kV 2.5 - 3.5 kV Optimizes ion generation and transmission.
Source Temperature 120 - 150 °C 120 - 150 °C Aids in desolvation of droplets.
Desolvation Gas Flow 600 - 800 L/hr 600 - 800 L/hr Facilitates solvent evaporation.

| Collision Energy (CID) | 10 - 40 eV | 10 - 30 eV | Ramped to observe multiple fragmentation channels. |

Table 2: Summary of Major Predicted Product Ions for [M+H]⁺

Precursor m/z Product Ion m/z Neutral Loss Formula of Loss Probable Origin
187.10 170.08 17.03 NH₃ Urea Moiety
187.10 169.09 18.01 H₂O Carboxylic Acid Group
187.10 144.08 43.02 HNCO Urea Moiety (Diagnostic)
187.10 142.10 45.00 HCOOH Carboxylic Acid Group

| 144.08 | 126.07 | 18.01 | H₂O | Secondary loss from m/z 144.08 |

G

Caption: General experimental workflow from sample preparation to data analysis.

Conclusion

The mass spectrometric fragmentation of 4-ureidocyclohexane-1-carboxylic acid is predictable and highly informative. In positive ion mode, characteristic losses of ammonia (NH₃) and isocyanic acid (HNCO) provide definitive evidence for the urea moiety, while the loss of water is indicative of the carboxylic acid. In negative ion mode, the dominant loss of carbon dioxide (CO₂) confirms the presence of the carboxylate group. By utilizing high-resolution tandem mass spectrometry, these fragmentation patterns provide a robust and reliable method for the structural confirmation of this molecule. The protocols and mechanistic insights presented herein offer a validated system for researchers engaged in the analysis of related compounds.

References

  • Benchchem. A Comparative Guide to the Analysis of 2-Methylcyclohexanecarboxylic Acid: A Mass Spectrometry-Centric Approach.
  • ResearchGate. General proposed fragmentation pathway of the protonated substituted urea. Available at: [Link]

  • Kantharaju, et al. (2021). Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers. PubMed. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Schröder, D., et al. Fragmentation reactions of thiourea- and urea-compounds examined by tandem MS-, energy-resolved CID experiments, and theory. ResearchGate. Available at: [Link]

  • University of Arizona. Mass Spectrometry: Fragmentation. Available at: [Link]

  • Martinez-Nunez, E., et al. (2009). Protonated Urea Collision-Induced Dissociation. Comparison of Experiments and Chemical Dynamics Simulations. PubMed. Available at: [Link]

  • Groenewold, G. S., et al. (2021). Collision-induced dissociation of [UO2(NO3)3]- and [UO2(NO3)2(O2)]- and reactions of product ions with H2O and O2. PubMed. Available at: [Link]

  • Li, Z., et al. Differentiating Isomeric Urea Derivatives by Cyclic Ion Mobility-Mass Spectrometry, Host-Guest Chemistry, and Tandem Mass Spectrometry. PubMed. Available at: [Link]

  • Wikipedia. Collision-induced dissociation. Available at: [Link]

  • Wikipedia. Urea. Available at: [Link]

  • Veličković, D., et al. (2019). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. National Institutes of Health (NIH). Available at: [Link]

  • LibreTexts. (2023). Mass Spectrometry of Some Common Functional Groups. Organic Chemistry. Available at: [Link]

  • Wikipedia. Electrospray ionization. Available at: [Link]

  • Michigan State University. Mass Spectrometry. Available at: [Link]

  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available at: [Link]

  • Department of Chemistry Swansea University. (2020). Mass Spec 3e Carboxylic Acids. YouTube. Available at: [Link]

  • West Virginia University. (2004). Electrospray ionization mass spectrometry for the analysis of proteins and small molecules. The Research Repository @ WVU. Available at: [Link]

  • Medzihradszky, K. F., et al. (2000). The Characteristics of Peptide Collision-Induced Dissociation Using a High-Performance MALDI-TOF/TOF Tandem Mass Spectrometer. Analytical Chemistry. Available at: [Link]

  • Hales, D. A., et al. (2009). Elucidation of the collision induced dissociation pathways of water and alcohol coordinated complexes containing the uranyl cation. PubMed. Available at: [Link]

  • Schug, K., & Lindner, W. (2005). Using electrospray ionization-mass spectrometry/tandem mass spectrometry and small molecules to study guanidinium-anion interactions. Semantic Scholar. Available at: [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]

  • Whitman College. GCMS Section 6.12. Available at: [Link]

  • Bindel, T. H., et al. (1976). 4-hydroxycyclohexane-1-carboxylic acid: an unusual compound isolated from the urine of children with suspected disorders of metabolism. PubMed. Available at: [Link]

  • Human Metabolome Database. Showing metabocard for 4-Hydroxycyclohexylcarboxylic acid (HMDB0001988). Available at: [Link]

  • Clinical Chemistry. (1995). 4-hydroxycyclohexanecarboxylic acid: A rare compound in urinary organic acid analysis[6]. Available at: [Link]

  • Mawardi, P. M., & Kido, H. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. National Institutes of Health (NIH). Available at: [Link]

  • Google Patents. US3980433A - Method for determining carboxylic acid and system for carrying out the method.
  • Souri, E., et al. (2006). Validated HPLC method for determination of carboxylic acid metabolite of clopidogrel in human plasma and its application to a pharmacokinetic study. PubMed. Available at: [Link]

  • PubChem. 4-Hydroxycyclohexanecarboxylic acid. Available at: [Link]

  • NIST WebBook. 1-Cyclohexene-1-carboxylic acid. Available at: [Link]

  • NIST WebBook. 1,4-Cyclohexanedicarboxylic acid. Available at: [Link]

Sources

Application

Application &amp; Protocol Guide: 4-(Carbamoylamino)cyclohexane-1-carboxylic acid as a Molecular Probe for Ureido-Specific Serine Proteases

Disclaimer The following document is a hypothetical application note. As of the date of this document, there is no specific, publicly available scientific literature detailing the use of "4-(Carbamoylamino)cyclohexane-1-...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer

The following document is a hypothetical application note. As of the date of this document, there is no specific, publicly available scientific literature detailing the use of "4-(Carbamoylamino)cyclohexane-1-carboxylic acid" as a molecular probe for a defined biological target. Therefore, this guide has been constructed as a scientifically plausible, theoretical framework for its application. The proposed target, mechanism, and protocols are based on the structural characteristics of the molecule and established principles in chemical biology and drug discovery. This document is intended to serve as an illustrative example of how such a molecule could be developed and utilized in a research setting.

Authored by: Senior Application Scientist, Chemical Biology Division

Introduction: The Challenge of Targeting Ureido-Substrate Mimics

Serine proteases are a vast and functionally diverse family of enzymes critical to physiological processes ranging from digestion to blood clotting and cellular signaling. A subset of these proteases exhibits specificity for substrates containing ureido or related motifs. The dysregulation of these specific proteases is implicated in various pathologies, making them compelling targets for therapeutic intervention. The development of selective molecular probes is paramount for interrogating their function, validating their role in disease, and screening for novel inhibitors.

"4-(Carbamoylamino)cyclohexane-1-carboxylic acid" (herein referred to as UC-Probe 1) is a synthetic small molecule featuring a rigid cyclohexane scaffold, a carboxylic acid for potential salt-bridge interactions, and a key carbamoylamino (urea) moiety. This unique combination of functional groups makes it an ideal candidate for use as a competitive inhibitor probe for serine proteases that recognize and cleave ureido-containing substrates. The cyclohexane ring constrains the molecule into a defined conformation, while the terminal urea and carboxylate groups can mimic the P-side and P'-side interactions of a natural substrate within an enzyme's active site, respectively.

This guide details the application of UC-Probe 1 as a reversible, competitive molecular probe for studying the kinetics and cellular engagement of a hypothetical ureido-specific serine protease, "Ureido-Protease Alpha" (UP-α).

Principle of Application: Competitive Inhibition Dynamics

UC-Probe 1 is designed to function as a competitive inhibitor. It binds reversibly to the active site of UP-α, competing with the endogenous substrate. The binding affinity is primarily driven by hydrogen bonding interactions via the carbamoylamino group and electrostatic interactions through the carboxylate moiety, mimicking the transition state of the natural substrate.

Because it is not hydrolyzed, UC-Probe 1 can be used to:

  • Determine the inhibition constant (Ki) to quantify its binding affinity for the target enzyme.

  • Validate target engagement in complex biological samples, such as cell lysates or intact cells.

  • Serve as a scaffold for the development of more potent and specific inhibitors.

The core principle of its use as a probe is illustrated in the following workflow:

G cluster_0 In Vitro Characterization cluster_1 Cellular Target Engagement A Purified UP-α Enzyme D Enzyme Kinetic Assay (Fluorescence Measurement) A->D B Fluorogenic UP-α Substrate B->D C UC-Probe 1 (Varying Conc.) C->D E Data Analysis: IC50 → Ki Determination D->E K Data Analysis: Thermal Shift (ΔTm) F Intact Cells or Lysate G Treat with UC-Probe 1 or Vehicle F->G H Heat Shock Gradient G->H I Protein Precipitation & Separation H->I J Western Blot or MS for UP-α I->J J->K A Unbound UP-α B 42°C 50°C 58°C A->B Heat Shock C Native Denatured Aggregated B:f0->C:f0 B:f1->C:f1 B:f2->C:f2 D UC-Probe 1 bound to UP-α E 42°C 50°C 58°C D->E Heat Shock F Native Native Denatured E:f0->F:f0 E:f1->F:f1 E:f2->F:f2

Figure 2. Principle of CETSA: Ligand binding stabilizes the target protein against thermal denaturation.

Step-by-Step Experimental Protocol
  • Cell Culture and Treatment:

    • Culture cells known to express UP-α to ~80% confluency.

    • Treat cells with UC-Probe 1 (e.g., at 10x the in vitro Ki) or a vehicle control (DMSO) for 1-2 hours in serum-free media.

  • Cell Harvest and Lysis:

    • Harvest cells, wash with PBS, and resuspend in a lysis buffer (e.g., PBS with protease inhibitors, excluding any that would inhibit UP-α).

    • Lyse cells via freeze-thaw cycles.

    • Clarify the lysate by centrifugation at high speed (e.g., 20,000 x g for 20 min at 4°C) to remove cell debris.

  • Thermal Challenge:

    • Aliquot the clarified lysate into PCR tubes.

    • Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermocycler. Include an unheated control.

  • Separation of Soluble and Aggregated Fractions:

    • Centrifuge the heated samples at high speed (20,000 x g for 20 min at 4°C) to pellet the denatured, aggregated proteins.

    • Carefully collect the supernatant, which contains the soluble, non-denatured proteins.

  • Protein Analysis:

    • Analyze the amount of soluble UP-α remaining in the supernatant at each temperature point using Western blotting with a specific antibody against UP-α.

    • Quantify the band intensities using densitometry.

  • Data Analysis:

    • For both vehicle and UC-Probe 1 treated samples, plot the percentage of soluble UP-α remaining (relative to the unheated control) against the temperature.

    • Fit the data to a Boltzmann sigmoidal equation to determine the melting temperature (Tm), which is the temperature at which 50% of the protein is denatured.

    • The difference in Tm between the treated and vehicle control samples (ΔTm) represents the thermal stabilization induced by the probe, confirming target engagement.

Hypothetical Data Summary
ConditionTm of UP-α (°C)
Vehicle (DMSO)52.4 °C
UC-Probe 1 (10 µM)56.8 °C
Thermal Shift (ΔTm) +4.4 °C

A positive thermal shift provides strong evidence that UC-Probe 1 directly binds to and stabilizes UP-α within the complex environment of the cell.

Trustworthiness and Self-Validation

The protocols described are designed as self-validating systems.

  • Orthogonal Assays: The use of both a purified enzyme assay and a cellular engagement assay provides two independent lines of evidence for the probe's activity and selectivity. A compound that shows activity in the biochemical assay should induce a thermal shift in the cellular assay.

  • Built-in Controls: Each protocol includes critical controls (e.g., no-enzyme, vehicle, inactive structural analogs) to ensure that the observed effects are specific to the probe-target interaction and not artifacts of the assay system.

  • Quantitative Readouts: The reliance on quantitative data (Ki, ΔTm) allows for rigorous statistical analysis and minimizes subjective interpretation.

References

  • Enzyme Kinetics and Inhibition: Copeland, R. A. (2000). Enzymes: A Practical Introduction to Structure, Mechanism, and Data Analysis. Wiley-VCH. [Link]

  • Cheng-Prusoff Equation: Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108. [Link]

  • Cellular Thermal Shift Assay (CETSA): Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84–87. [Link]

  • Serine Protease Mechanisms: Hedstrom, L. (2002). Serine protease mechanism and specificity. Chemical Reviews, 102(12), 4501–4524. [Link]

  • Molecular Probes in Drug Discovery: Lanyon-Hogg, T., et al. (2017). Probing the Proteome: The Use of Chemical Probes in Drug Discovery. Methods in Molecular Biology, 1549, 1-13. [Link]

Method

Application Notes and Protocols for the In Vitro Evaluation of 4-Ureidocyclohexane-1-carboxylic acid, a Soluble Epoxide Hydrolase Inhibitor

For: Researchers, scientists, and drug development professionals. Introduction: Targeting Soluble Epoxide Hydrolase for Therapeutic Intervention Soluble epoxide hydrolase (sEH), encoded by the EPHX2 gene, is a critical e...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Targeting Soluble Epoxide Hydrolase for Therapeutic Intervention

Soluble epoxide hydrolase (sEH), encoded by the EPHX2 gene, is a critical enzyme in the metabolism of endogenous signaling lipids.[1] Specifically, sEH catalyzes the hydrolysis of epoxyeicosatrienoic acids (EETs), which are anti-inflammatory and vasodilatory lipid mediators, into their less active dihydroxyeicosatrienoic acids (DHETs).[2] By inhibiting sEH, the levels of beneficial EETs can be stabilized and enhanced, offering a promising therapeutic strategy for a range of conditions including hypertension, inflammation, and pain.[3][4] 4-Ureidocyclohexane-1-carboxylic acid belongs to a class of urea-based compounds that have been identified as potent inhibitors of sEH. This guide provides a comprehensive overview of the in vitro experimental setups required to characterize the inhibitory activity of 4-Ureidocyclohexane-1-carboxylic acid and similar molecules against sEH.

The sEH Signaling Pathway and Inhibition Strategy

The mechanism of action of sEH inhibitors revolves around the preservation of EETs. The following diagram illustrates the central role of sEH in the arachidonic acid cascade and the therapeutic intervention point for inhibitors like 4-Ureidocyclohexane-1-carboxylic acid.

sEH_Pathway AA Arachidonic Acid CYP450 Cytochrome P450 Epoxygenase AA->CYP450 EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory, Vasodilatory) CYP450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Hydrolysis Effects Therapeutic Effects: - Reduced Inflammation - Vasodilation - Analgesia EETs->Effects Increased Levels Lead to DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active) sEH->DHETs Inhibitor 4-Ureidocyclohexane-1-carboxylic acid Inhibitor->sEH Inhibition

Caption: The sEH signaling pathway and the point of inhibition.

In Vitro Biochemical Assay for sEH Inhibition

A fluorescence-based assay is a sensitive and high-throughput method for determining the inhibitory potency of compounds against sEH. This protocol is adapted from established methods and utilizes a fluorogenic substrate that is converted into a highly fluorescent product by sEH.[5]

Principle of the Assay

The assay employs a substrate such as (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME). Upon hydrolysis of the epoxide by sEH, the molecule undergoes intramolecular cyclization and decomposes to release a highly fluorescent product, 6-methoxy-2-naphthaldehyde, which can be measured fluorometrically. The rate of fluorescence increase is proportional to the sEH activity.

Materials and Reagents
  • Recombinant human sEH (e.g., from Cayman Chemical or equivalent)

  • sEH Assay Buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)

  • Fluorogenic substrate: (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME) or Epoxy Fluor 7

  • 4-Ureidocyclohexane-1-carboxylic acid (test inhibitor)

  • Known sEH inhibitor as a positive control (e.g., 12-(3-adamantan-1-yl-ureido)dodecanoic acid - AUDA)

  • Dimethyl sulfoxide (DMSO)

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader

Experimental Workflow

sEH_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_read Data Acquisition & Analysis Prep_Inhibitor Prepare serial dilutions of 4-Ureidocyclohexane-1-carboxylic acid Add_Inhibitor Add inhibitor dilutions to respective wells Prep_Inhibitor->Add_Inhibitor Prep_Enzyme Dilute recombinant sEH in assay buffer Add_Enzyme Add diluted sEH to microplate wells Prep_Enzyme->Add_Enzyme Prep_Substrate Dilute fluorogenic substrate in assay buffer Add_Substrate Initiate reaction by adding substrate Prep_Substrate->Add_Substrate Add_Enzyme->Add_Inhibitor Incubate Pre-incubate enzyme and inhibitor Add_Inhibitor->Incubate Incubate->Add_Substrate Read_Fluorescence Measure fluorescence kinetically or as an endpoint Add_Substrate->Read_Fluorescence Calculate_IC50 Calculate % inhibition and determine IC50 value Read_Fluorescence->Calculate_IC50

Caption: Experimental workflow for in vitro sEH inhibition screening.

Detailed Protocol
  • Reagent Preparation:

    • Prepare a stock solution of 4-Ureidocyclohexane-1-carboxylic acid in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in sEH Assay Buffer to achieve the desired final concentrations for the assay.

    • Dilute the recombinant human sEH in cold sEH Assay Buffer to the desired concentration (e.g., 1 nM final concentration).

    • Dilute the PHOME substrate in sEH Assay Buffer to the desired concentration (e.g., 10 µM final concentration).

  • Assay Procedure:

    • To the wells of a 96-well black microplate, add the following in order:

      • 130 µL of sEH Assay Buffer

      • 10 µL of the serially diluted 4-Ureidocyclohexane-1-carboxylic acid or control solutions (vehicle, positive control).

      • 10 µL of the diluted recombinant human sEH.

    • Mix gently and pre-incubate the plate at 30°C for 5 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding 50 µL of the diluted PHOME substrate to each well.

    • Immediately place the plate in a fluorescence microplate reader.

  • Data Acquisition:

    • Measure the fluorescence intensity at an excitation wavelength of 330 nm and an emission wavelength of 465 nm.

    • For a kinetic assay, record the fluorescence every minute for 30 minutes.

    • For an endpoint assay, incubate the plate for 30 minutes at 30°C and then read the final fluorescence.

Data Analysis and IC50 Determination
  • Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

  • Determine the percentage of inhibition for each concentration of 4-Ureidocyclohexane-1-carboxylic acid using the following formula: % Inhibition = 100 - [((Rate of sample - Rate of blank) / (Rate of vehicle control - Rate of blank)) x 100]

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Typical Experimental Parameters
ParameterValue
EnzymeRecombinant Human sEH
SubstratePHOME or Epoxy Fluor 7
Final Enzyme Concentration~1 nM
Final Substrate Concentration~10 µM
Incubation Temperature30°C
Pre-incubation Time5 minutes
Reaction Time30 minutes
Excitation Wavelength330 nm
Emission Wavelength465 nm

Beyond IC50: Understanding Target Residence Time

While the IC50 value provides a measure of inhibitor potency under equilibrium conditions, it does not capture the dynamics of the drug-target interaction in a physiological setting. The concept of target residence time , which is the reciprocal of the dissociation rate constant (k_off), is emerging as a more predictive parameter of in vivo efficacy.[4] A longer residence time indicates that the inhibitor remains bound to the target for an extended period, which can lead to a more sustained pharmacological effect.

Determining the Dissociation Rate Constant (k_off)

The k_off can be determined using a jump dilution experiment. The enzyme and inhibitor are pre-incubated to allow for complex formation. The mixture is then rapidly diluted into a solution containing the substrate. The recovery of enzyme activity is monitored over time as the inhibitor dissociates from the enzyme. The rate of activity recovery corresponds to the k_off.

Cell-Based Assay for sEH Activity

To evaluate the activity of 4-Ureidocyclohexane-1-carboxylic acid in a more physiologically relevant context, a cell-based assay can be performed. This assay measures the ability of the compound to inhibit sEH activity within intact cells.[5]

Principle of the Assay

This assay utilizes a cell-permeable fluorogenic substrate, such as Epoxy Fluor 7, which is hydrolyzed by intracellular sEH to a fluorescent product. The increase in fluorescence is measured to determine the intracellular sEH activity.

Materials and Reagents
  • Human liver cell line (e.g., HepG2 or Huh-7)

  • Cell culture medium and supplements

  • Cell-permeable fluorogenic substrate (e.g., Epoxy Fluor 7)

  • 4-Ureidocyclohexane-1-carboxylic acid

  • Lysis buffer (e.g., 0.5% digitonin in assay buffer)

  • 96-well clear-bottom black plates

  • Fluorescence microplate reader

Detailed Protocol
  • Cell Culture and Plating:

    • Culture the cells according to standard protocols.

    • Seed the cells in a 96-well clear-bottom black plate at an appropriate density and allow them to adhere overnight.

  • Inhibitor Treatment:

    • Prepare dilutions of 4-Ureidocyclohexane-1-carboxylic acid in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the inhibitor or vehicle control.

    • Incubate the cells with the inhibitor for a predetermined time (e.g., 1-4 hours).

  • Cell Lysis and Substrate Addition:

    • After incubation, wash the cells with phosphate-buffered saline (PBS).

    • Lyse the cells by adding a lysis buffer containing the fluorogenic substrate (e.g., 10 µM Epoxy Fluor 7).

  • Data Acquisition:

    • Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.

    • Measure the fluorescence intensity at an excitation of 330 nm and an emission of 465 nm every 2 minutes for 1 hour.[5]

  • Data Analysis:

    • Determine the rate of fluorescence increase for each condition.

    • Calculate the percentage of inhibition as described for the biochemical assay to determine the cellular IC50 value.

Conclusion

The in vitro experimental setups described in this guide provide a robust framework for characterizing the inhibitory activity of 4-Ureidocyclohexane-1-carboxylic acid against soluble epoxide hydrolase. By employing both biochemical and cell-based assays, researchers can obtain a comprehensive understanding of the compound's potency and cellular efficacy. Furthermore, the evaluation of target residence time can offer valuable insights into the potential in vivo performance of this and other sEH inhibitors, aiding in the development of novel therapeutics for inflammatory and cardiovascular diseases.

References

  • Liu, J. Y., et al. (2011). Orally Bioavailable Potent Soluble Epoxide Hydrolase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(16), 4743-4747. [Link]

  • Shen, H. C., & Hong, Y. (2011). Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications. Journal of Medicinal Chemistry, 54(16), 5615-5633.
  • García-García, A., et al. (2021). A thiol redox sensor in soluble epoxide hydrolase enables oxidative activation by intra-protein disulfide bond formation. Redox Biology, 46, 102082. [Link]

  • Assay Genie. (n.d.). Soluble Epoxide Hydrolase Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]

  • Pillaiyar, T., et al. (2022). Evaluation of the Therapeutic Potential of Sulfonyl Urea Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors. Molecules, 27(19), 6529. [Link]

  • Google Patents. (n.d.). Process for producing cyclohexylbutyric acid derivative.
  • Jones, P. D., et al. (2005). Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies. Analytical Biochemistry, 343(1), 66-75. [Link]

  • Al-Ghamdi, S., & Al-Harbi, N. O. (2022). Inhibition of Soluble Epoxide Hydrolase by Natural Isothiocyanates. Molecules, 27(23), 8279. [Link]

  • Hwang, S. H., et al. (2014). Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy. Journal of Medicinal Chemistry, 57(16), 7016-7030. [Link]

  • PubChem. (n.d.). Butyric Acid. Retrieved from [Link]

  • PubChem. (n.d.). Cyclohexanebutanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-[3-Carboxymethyl-3-(4-phosphonooxy-benzyl)-ureido]-4-[(3-cyclohexyl-propyl)-methyl-carbamoyl]butyric acid. Retrieved from [Link]

  • Schebb, N. H., et al. (2011). Determined IC50 values for inhibition of human sEH for a small library... ResearchGate. Retrieved from [Link]

  • Tsai, H. J., et al. (2010). Orally Bioavailable Potent Soluble Epoxide Hydrolase Inhibitors. Journal of Medicinal Chemistry, 53(14), 5224-5235.
  • Lee, K. S. S., et al. (2014). Optimized inhibitors of soluble epoxide hydrolase improve in vitro target residence time and in vivo efficacy. Journal of Medicinal Chemistry, 57(16), 7016-7030. [Link]

  • Wang, W., et al. (2022). Structure-directed discovery of potent soluble epoxide hydrolase inhibitors for the treatment of inflammatory diseases. European Journal of Medicinal Chemistry, 238, 114472.
  • BellBrook Labs. (n.d.). A Guide to Measuring Drug-Target Residence Times with Biochemical Assays. Retrieved from [Link]

  • Wikipedia. (n.d.). Epoxide hydrolase 2. Retrieved from [Link]

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Application

"4-(Carbamoylamino)cyclohexane-1-carboxylic acid" for targeted protein degradation

Application & Protocol Guide Topic: Evaluating 4-(Carbamoylamino)cyclohexane-1-carboxylic acid as a Novel Scaffold for Targeted Protein Degradation Audience: Researchers, scientists, and drug development professionals. I...

Author: BenchChem Technical Support Team. Date: February 2026

Application & Protocol Guide

Topic: Evaluating 4-(Carbamoylamino)cyclohexane-1-carboxylic acid as a Novel Scaffold for Targeted Protein Degradation

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Quest for Optimal PROTAC® Architecture

Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable" by conventional inhibitors.[1][2][3] At the heart of this strategy are Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's own ubiquitin-proteasome system (UPS).[4][5][6] A PROTAC molecule consists of three key components: a ligand that binds to a target Protein of Interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that tethers these two elements.[4][7]

The formation of a productive ternary complex—comprising the POI, the PROTAC, and the E3 ligase—is the defining event that initiates the ubiquitination and subsequent proteasomal degradation of the target protein.[1] While significant focus is placed on the discovery of potent ligands for the POI and E3 ligase, the linker's role is far from passive. The length, rigidity, and chemical nature of the linker profoundly influence the stability and geometry of the ternary complex, thereby dictating the efficiency and selectivity of degradation.[8]

This guide introduces 4-(Carbamoylamino)cyclohexane-1-carboxylic acid , a novel scaffold featuring a rigid cyclohexane core, as a potential building block for PROTAC linkers. Its defined stereochemistry and dual functional handles (a carboxylic acid and a carbamoylamino group) offer a unique platform for systematic exploration of linker architecture. We present a comprehensive workflow, from synthetic incorporation to cellular validation, for evaluating such novel scaffolds, providing researchers with the principles and protocols to accelerate the rational design of next-generation protein degraders.

Part 1: The TPD Mechanism & The Role of the Linker

The mechanism of action for a PROTAC is a catalytic cycle that leverages the cell's natural protein disposal machinery.

  • Binding & Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI and an E3 ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)), forming a ternary complex.[1]

  • Ubiquitination: Within this proximity-induced complex, the E3 ligase facilitates the transfer of ubiquitin (Ub) from an E2-conjugating enzyme to lysine residues on the surface of the POI.[9][10]

  • Proteasomal Recognition: The poly-ubiquitinated POI is now recognized by the 26S proteasome.

  • Degradation & Recycling: The proteasome unfolds and degrades the POI into small peptides. The PROTAC molecule, having completed its task, is released and can engage another POI and E3 ligase, acting catalytically.

The linker scaffold, such as the proposed 4-(Carbamoylamino)cyclohexane-1-carboxylic acid, is critical. It must orient the two ligands in a specific three-dimensional arrangement to allow for a productive "handshake" between the POI and the E3 ligase, a concept central to the "linkerology" of PROTAC design.[8][11]

TPD_Mechanism cluster_cell Cellular Environment cluster_ub Ubiquitination Machinery POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC (with Cyclohexane Scaffold) PROTAC->Ternary E3 E3 Ligase (e.g., CRBN) E3->Ternary E1 E1 Activating E2 E2 Conjugating E1->E2 Ub Transfer E2->E3 Ub Loading Ub Ubiquitin Ub->E1 PolyUb_POI Poly-ubiquitinated POI Ternary->PolyUb_POI Poly-ubiquitination Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Proteasome->PROTAC Release & Recycle Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: The PROTAC-mediated Targeted Protein Degradation Cycle.

Part 2: Synthesis & Incorporation of the Cyclohexane Scaffold

The utility of a novel scaffold begins with its synthetic accessibility. The 4-(Carbamoylamino)cyclohexane-1-carboxylic acid molecule offers two distinct chemical handles for orthogonal functionalization, making it an attractive building block. The carboxylic acid is readily activated for amide bond formation, a common reaction in PROTAC synthesis.

Protocol 1: General Strategy for PROTAC Synthesis

This protocol outlines a modular approach for synthesizing a PROTAC library using the cyclohexane scaffold. It assumes the availability of a POI ligand with an amine handle and an E3 ligase ligand-linker intermediate with a terminal amine.

Objective: To couple the cyclohexane scaffold between a POI ligand and an E3 ligase ligand.

Materials:

  • trans-4-(Carbamoylamino)cyclohexane-1-carboxylic acid

  • POI-ligand-NH₂ (e.g., JQ1 amine derivative for BRD4)

  • E3-ligand-linker-NH₂ (e.g., Pomalidomide-PEG₂-amine for CRBN)

  • Coupling agents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), Oxyma Pure

  • Base: N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)

  • Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)

Procedure:

  • Step A: Activation and Coupling to POI Ligand:

    • In a round-bottom flask under an inert atmosphere, dissolve 4-(Carbamoylamino)cyclohexane-1-carboxylic acid (1.0 eq) in anhydrous DMF.

    • Add EDC (1.2 eq), Oxyma Pure (1.2 eq), and DIPEA (2.5 eq). Stir at room temperature for 15-20 minutes. This step activates the carboxylic acid to form a reactive ester.

    • Add a solution of POI-ligand-NH₂ (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.

    • Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by LC-MS.

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Purify the intermediate product (POI-linker conjugate) using flash column chromatography.

  • Step B: Functionalization of the Carbamoylamino Group (Hypothetical Conversion):

    • Note: This step is conceptual and would require specific chemical development. The carbamoylamino (urea) group is less reactive than a primary amine. A potential strategy involves its conversion to a more reactive handle if needed, or using it as a key hydrogen-bonding feature. For this guide, we assume a synthetic route where the urea nitrogen can be functionalized or that the initial building block is a protected amine that is later converted to the urea.

  • Step C: Coupling to E3 Ligase Ligand:

    • Assuming a derivative of the cyclohexane scaffold with a free carboxylic acid on one end and the POI ligand attached via the amino group is prepared, repeat the activation and coupling procedure from Step A, this time using the E3-ligand-linker-NH₂ (1.1 eq) to form the final PROTAC.

  • Final Purification:

    • Purify the final PROTAC product using reverse-phase preparative HPLC to achieve >95% purity for biological assays.

    • Confirm the structure and purity via LC-MS and ¹H NMR.

A "Direct-to-Biology" approach can also be employed, where nanomole-scale synthesis is performed in plates, and the crude reaction mixtures are directly diluted for initial screening assays, significantly accelerating the discovery process.[11][12][13]

Part 3: The Validation Workflow: From Binding to Degradation

A rigorous, multi-step assay cascade is essential to validate the function of a novel PROTAC. This workflow systematically evaluates each step of the TPD mechanism.

Validation_Workflow cluster_workflow PROTAC Validation Cascade Synth 1. PROTAC Synthesis (Incorporating Scaffold) Binding 2. Target Engagement Assays (CETSA, FP, NanoBRET) Synth->Binding Purified PROTAC Ternary 3. Ternary Complex Formation (FP, SPR, ITC) Binding->Ternary Confirmed Binders Ubiq 4. In Vitro Ubiquitination Ternary->Ubiq Complex Formers Degrade 5. Cellular Degradation Assay (Western Blot, HiBiT) Ubiq->Degrade Functional in vitro Pheno 6. Phenotypic Assays (Viability, Apoptosis) Degrade->Pheno Potent Degraders

Caption: A sequential workflow for validating novel PROTAC molecules.

Protocol 2: Cellular Target Engagement (CETSA)

Principle: The Cellular Thermal Shift Assay (CETSA) assesses whether the PROTAC can bind to its intended target (POI or E3 ligase) in a physiological cellular context. Ligand binding stabilizes the target protein, leading to an increase in its melting temperature.[9][14]

Objective: To confirm intracellular target engagement of the newly synthesized PROTAC.

Materials:

  • Cultured cells expressing the POI (e.g., HeLa or 293T cells)

  • Test PROTAC and vehicle control (DMSO)

  • PBS, protease inhibitor cocktail

  • PCR tubes or 96-well PCR plate

  • Thermal cycler, centrifuge for plates/tubes

  • Equipment for cell lysis (e.g., sonicator, freeze-thaw cycles)

  • Equipment for protein quantification (e.g., Western Blot or Simple Western™)

Procedure:

  • Cell Treatment: Treat intact cells with the test PROTAC at various concentrations (e.g., 0.1, 1, 10 µM) or with vehicle (DMSO) for 1-2 hours.

  • Heating: Aliquot the cell suspensions into PCR tubes/plate. Heat the samples across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen and a 25°C water bath).

  • Separation: Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Quantification: Carefully collect the supernatant and analyze the amount of soluble POI remaining at each temperature point using Western Blot or another quantitative immunoassay.

  • Data Analysis: Plot the percentage of soluble POI against temperature for each PROTAC concentration. A rightward shift in the melting curve in the presence of the PROTAC indicates target engagement and stabilization.

Protocol 3: Cellular Protein Degradation Assay (Western Blot)

Principle: This is the definitive assay to confirm that the PROTAC leads to the intended degradation of the POI in cells. Western blotting provides a semi-quantitative readout of protein levels.

Objective: To measure the extent of POI degradation and determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).

Materials:

  • Cultured cells expressing the POI

  • Test PROTAC, negative control (inactive epimer), and vehicle control (DMSO)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein concentration assay kit (e.g., BCA)

  • SDS-PAGE gels, transfer apparatus, and membranes (PVDF or nitrocellulose)

  • Primary antibodies against the POI and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL) and imaging system

Procedure:

  • Cell Plating: Seed cells in 6-well or 12-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Treat cells with a serial dilution of the test PROTAC (e.g., from 1 pM to 10 µM) for a set duration (e.g., 4, 8, 16, or 24 hours). Include vehicle-only and negative controls.

  • Cell Lysis: Wash cells with cold PBS and lyse them directly in the plate with lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Western Blot:

    • Normalize the protein concentration for all samples and prepare them with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

    • Incubate with the primary antibody for the POI overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Wash again and apply ECL substrate.

    • Image the blot using a chemiluminescence detector.

  • Loading Control: Strip the membrane and re-probe with an antibody for a loading control protein to confirm equal protein loading across lanes.

  • Data Analysis:

    • Perform densitometry on the bands using software like ImageJ.

    • Normalize the POI band intensity to the corresponding loading control band intensity.

    • Plot the normalized POI levels (as a percentage of the vehicle control) against the log of the PROTAC concentration.

    • Fit the data to a dose-response curve to calculate the DC₅₀ and Dₘₐₓ values.

Part 4: Data Interpretation & Quantitative Summary

The data gathered from the validation workflow allows for a comprehensive assessment of the PROTAC's performance. Below is a table summarizing hypothetical results for a successful PROTAC (Cyclo-PROTAC-1 ) incorporating the 4-(Carbamoylamino)cyclohexane-1-carboxylic acid scaffold.

Assay Parameter Result (Hypothetical) Interpretation
CETSA Thermal Shift (ΔTₘ) for POI+ 4.2 °C @ 10 µMStrong intracellular engagement of the target protein.
Fluorescence Polarization Ternary Complex Cooperativity (α)5.2Positive cooperativity; the binding of one ligand enhances the binding of the other, indicating a stable ternary complex.
In Vitro Ubiquitination POI-UbiquitinationDetectedThe PROTAC successfully induces the E3 ligase to ubiquitinate the POI in a cell-free system.
Cellular Degradation DC₅₀15 nMThe PROTAC is a potent degrader of the target protein in cells.
Cellular Degradation Dₘₐₓ> 95%The PROTAC achieves near-complete degradation of the target protein.
Cell Viability (Cancer Line) IC₅₀25 nMDegradation of the POI leads to the desired anti-proliferative phenotype.

Conclusion

The strategic evaluation of novel chemical scaffolds is paramount to advancing the field of Targeted Protein Degradation. This guide presents a systematic and experimentally robust workflow for assessing molecules like 4-(Carbamoylamino)cyclohexane-1-carboxylic acid for their utility in PROTAC design. By progressing from synthesis and target engagement to functional degradation and phenotypic outcomes, researchers can efficiently identify and optimize promising new architectures. The cyclohexane core offers a rigid and synthetically tractable platform that can enforce specific vectoralities between the POI and E3 ligase, potentially unlocking new avenues for achieving highly potent and selective protein degraders. This structured approach ensures that new building blocks are not just chemically interesting but are validated for their biological function, ultimately accelerating the journey from concept to clinical candidate.

References

  • Xiong, Y., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry. Available at: [Link]

  • Reaction Biology. (n.d.). Protein Degradation Assays - PROTAC Screening. Available at: [Link]

  • Scott, D. E., et al. (2023). Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. Journal of the American Chemical Society. Available at: [Link]

  • Xiong, Y., et al. (2020). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Future Science. Available at: [Link]

  • Bio-Techne. (n.d.). Assays for Targeted Protein Degradation. Available at: [Link]

  • Google Patents. (2021). CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
  • Pierri, M., et al. (2024). Stereochemical inversion at a 1,4-cyclohexyl PROTAC linker fine-tunes conformation and binding affinity. Bioorganic & Medicinal Chemistry Letters. (Note: This is a reference to the concept, sourced from a meeting abstract). Available at: [Link]

  • Hanzl, A., et al. (2021). The Cyclimids: Degron-inspired cereblon binders for targeted protein degradation. bioRxiv. Available at: [Link]

  • Britton, R., et al. (2022). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Gabizon, R., et al. (2020). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry. Available at: [Link]

  • Békés, M., et al. (2022). Key Considerations in Targeted Protein Degradation Drug Discovery and Development. Frontiers in Pharmacology. Available at: [Link]

  • Zhang, X., et al. (2021). Applications of Covalent Chemistry in Targeted Protein Degradation. Journal of Medicinal Chemistry. Available at: [Link]

  • Google Patents. (1976). US3932497A - Process for preparing 4-aminomethyl cyclohexane carboxylic acid-1.
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  • van der Watt, P. J., et al. (2021). Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy. Cancers. Available at: [Link]

  • Bond, M. J., et al. (2021). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. SLAS DISCOVERY: Advancing Life Sciences R&D. Available at: [Link]

  • Britton, R., et al. (2022). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Troup, R. I., et al. (2020). PROTACs: great opportunities for academia and industry. Signal Transduction and Targeted Therapy. Available at: [Link]

  • Li, J. J. (2021). PROTACs A Chemistry Journey of Protein Degraders. YouTube. Available at: [Link]

  • Prasanna, C. M. (2024). Development of Novel Cereblon-Based E3 Ligase Ligand-Linker Libraries for Targeted Protein Degradation. University of Wisconsin–Madison. Available at: [Link]

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  • Formaggio, F., et al. (2001). Synthesis of 1-amino-4-hydroxycyclohexane-1-carboxylic acids. RSC Publishing. Available at: [Link]

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Method

"4-Ureidocyclohexane-1-carboxylic acid" peptide coupling techniques

An in-depth guide to the effective use of 4-Ureidocyclohexane-1-carboxylic acid in peptide synthesis, this document provides researchers, scientists, and drug development professionals with detailed application notes and...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the effective use of 4-Ureidocyclohexane-1-carboxylic acid in peptide synthesis, this document provides researchers, scientists, and drug development professionals with detailed application notes and robust protocols. As a constrained, non-natural building block, the successful incorporation of this scaffold into peptide chains is critical for the development of novel therapeutics with enhanced conformational stability and biological activity. This guide is designed to deliver field-proven insights and methodologies, ensuring reliable and reproducible results.

Introduction: The Strategic Value of Constrained Scaffolds

In modern drug discovery, the use of conformationally constrained amino acids and scaffolds is a key strategy for transforming peptides into drug-like molecules. By reducing the flexibility of a peptide chain, researchers can lock it into a bioactive conformation, which often leads to increased receptor affinity, enhanced metabolic stability, and improved oral bioavailability. 4-Ureidocyclohexane-1-carboxylic acid represents a valuable scaffold in this class. Its rigid cyclohexane core pre-organizes the appended substituents, while the ureido moiety provides a versatile hydrogen-bonding group capable of mimicking peptide backbone interactions.

The primary challenge in utilizing such building blocks lies in their efficient and epimerization-free incorporation into a growing peptide chain. The carboxylic acid group on the cyclohexane ring can be sterically hindered, and the presence of the ureido group introduces additional chemical functionality that must be considered. This guide details two primary, validated protocols for the peptide coupling of 4-Ureidocyclohexane-1-carboxylic acid, addressing these challenges through the selection of appropriate coupling reagents and optimized reaction conditions.

Fundamentals of Amide Bond Formation

The formation of a peptide (amide) bond is a condensation reaction that requires the "activation" of a carboxylic acid. This process converts the carboxyl group's hydroxyl into a better leaving group, making the carboxyl carbon susceptible to nucleophilic attack by the amino group of the incoming peptide or amino acid ester. The choice of activation strategy is paramount to maximizing yield, minimizing side reactions, and preserving the stereochemical integrity of the reactants.

Key Coupling Reagents:
  • Carbodiimides (e.g., EDC): Reagents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) are widely used for their affordability and effectiveness. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is unstable and can rearrange into an unreactive N-acylurea byproduct or lead to racemization. To mitigate this, carbodiimide reactions are almost always performed with additives.

  • Uronium/Aminium Salts (e.g., HBTU, HATU): Reagents such as HBTU and HATU are pre-activated forms of the coupling additive HOBt or HOAt, respectively. They offer faster reaction kinetics, higher yields, and lower rates of racemization compared to carbodiimide/additive combinations, particularly for sterically hindered substrates. They work by rapidly converting the carboxylic acid into a stable active ester, which then efficiently reacts with the amine.

Diagram 1: General Mechanism of Peptide Coupling

The following diagram illustrates the two-step activation and coupling process central to the protocols described in this guide.

PeptideCoupling cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack R_COOH R-COOH (4-Ureidocyclohexane- 1-carboxylic acid) Active_Intermediate Reactive Intermediate (e.g., O-Acylisourea, Active Ester) R_COOH->Active_Intermediate + Coupling_Reagent Coupling Reagent (e.g., EDC, HBTU) Peptide_Bond Peptide Bond (R-CO-NH-R') Active_Intermediate->Peptide_Bond Coupling Amine H₂N-R' (Amino Acid Ester) Amine->Peptide_Bond + caption General workflow for amide bond formation.

Caption: Step-by-step workflow for the EDC/HOBt coupling protocol.

Step-by-Step Methodology
  • Reagent Preparation:

    • In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 4-Ureidocyclohexane-1-carboxylic acid (1.0 eq) and HOBt (1.2 eq) in an anhydrous polar aprotic solvent (e.g., DMF, CH₂Cl₂). A typical concentration is 0.1-0.5 M.

    • Stir the solution until all solids are dissolved.

  • Activation:

    • Cool the flask to 0 °C using an ice-water bath.

    • Add EDC·HCl (1.2 eq) to the solution in one portion.

    • Stir the reaction mixture at 0 °C for 15-30 minutes. This is the "pre-activation" step.

  • Coupling:

    • In a separate flask, prepare a solution of the desired amino acid ester hydrochloride salt (1.1 eq) in the same solvent.

    • Add a tertiary amine base, such as Diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.5 eq), to neutralize the hydrochloride salt and facilitate the coupling.

    • Add the amine solution to the pre-activated carboxylic acid mixture at 0 °C.

    • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring and Work-up:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

    • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., Ethyl Acetate).

    • Wash the organic layer sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., Hexane/Ethyl Acetate or CH₂Cl₂/Methanol gradient) to yield the pure coupled product.

Protocol 2: HBTU-Mediated Coupling

This protocol is recommended for couplings that are sluggish or problematic under EDC/HOBt conditions, such as those involving sterically hindered amines or where minimizing racemization is absolutely critical. HBTU provides a more rapid and efficient activation.

Step-by-Step Methodology
  • Reagent Preparation:

    • In a round-bottom flask under an inert atmosphere, dissolve 4-Ureidocyclohexane-1-carboxylic acid (1.0 eq) and the amino acid ester hydrochloride salt (1.1 eq) in anhydrous DMF.

  • Activation and Coupling:

    • Add DIPEA (3.0 eq) to the solution and stir for 2-5 minutes. The base is added first to neutralize the amine salt and prepare the carboxylate.

    • Add HBTU (1.1 eq) in one portion to the mixture. A color change (often to yellow) may be observed, indicating the formation of the active ester.

    • Stir the reaction at room temperature for 2-6 hours.

  • Monitoring and Work-up:

    • Monitor the reaction progress by TLC or LC-MS. These reactions are typically much faster than EDC couplings.

    • Follow the same aqueous work-up procedure as described in Protocol 1 (Section 3, Step 4).

  • Purification:

    • Purify the crude product using flash column chromatography as described in Protocol 1 (Section 3, Step 5).

Data Summary and Optimization

The choice of protocol and stoichiometry is critical for success. The following table provides a starting point for optimization.

ParameterProtocol 1: EDC/HOBtProtocol 2: HBTURationale & Optimization Notes
Carboxylic Acid 1.0 eq1.0 eqThe limiting reagent.
Amine Component 1.1 - 1.3 eq1.1 - 1.2 eqA slight excess ensures complete consumption of the more valuable acid.
Coupling Reagent 1.2 - 1.5 eq (EDC·HCl)1.1 - 1.2 eq (HBTU)Excess EDC can be difficult to remove; HBTU is more efficient.
Additive 1.2 - 1.5 eq (HOBt)N/AHBTU contains the benzotriazole moiety.
Base (DIPEA/TEA) 2.5 - 3.0 eq3.0 - 4.0 eqMust neutralize the amine salt (if applicable) and facilitate the reaction.
Solvent DMF, CH₂Cl₂DMFDMF is generally superior for peptide couplings due to its high polarity.
Temperature 0 °C to RTRTHBTU reactions are rapid at room temperature.
Typical Time 12 - 24 hours2 - 6 hoursMonitor closely to avoid potential side reactions over extended periods.
Troubleshooting Common Issues:
  • Low Yield: May indicate incomplete activation or steric hindrance. Switch from Protocol 1 to Protocol 2. Consider using a more potent coupling reagent like HATU. Ensure all reagents and solvents are anhydrous.

  • N-acylurea Formation (Protocol 1): This indicates the O-acylisourea intermediate is rearranging before reacting with the amine. Ensure pre-activation time is not excessive and that HOBt is present in sufficient quantity.

  • Epimerization/Racemization: Over-activation or prolonged reaction times, especially with strong bases, can lead to loss of stereochemical integrity. Use the mildest conditions possible and consider using a base like 2,4,6-collidine. HATU is known to provide excellent protection against racemization.

  • Poor Solubility: 4-Ureidocyclohexane-1-carboxylic acid may have limited solubility. A DMF/CH₂Cl₂ co-solvent system can be effective. Gentle warming may be required to achieve dissolution before cooling for the reaction.

References

  • Gante, J. (1994). Peptidomimetics—tailed amino acids and peptide-modified building blocks. Angewandte Chemie International Edition in English, 33(17), 1699-1720. Available at: [Link]

  • Toniolo, C. (1990). Conformationally restricted peptides through short-range cyclizations. International Journal of Peptide and Protein Research, 35(4), 287-300. Available at: [Link]

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. Available at: [Link]

  • Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry, 6(1), 123-130. Available at: [Link]

  • Knorr, R., Trzeciak, A., Bannwarth, W., & Gillessen, D. (1989). New coupling reagents in peptide chemistry. Tetrahedron Letters, 30(15), 1927-1930. Available at: [Link]

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398. Available at: [Link]

Application

Introduction: The Critical Role of Crystallization in Pharmaceutical Development

An Application Note on the Crystallization of 4-(Carbamoylamino)cyclohexane-1-carboxylic acid 4-(Carbamoylamino)cyclohexane-1-carboxylic acid (MW: 186.21 g/mol , Formula: C₈H₁₄N₂O₃) is a versatile small molecule scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Crystallization of 4-(Carbamoylamino)cyclohexane-1-carboxylic acid

4-(Carbamoylamino)cyclohexane-1-carboxylic acid (MW: 186.21 g/mol , Formula: C₈H₁₄N₂O₃) is a versatile small molecule scaffold with potential applications in medicinal chemistry and materials science.[1] As with any active pharmaceutical ingredient (API) or key intermediate, controlling its solid-state properties is paramount. Crystallization is the primary mechanism by which the purity, particle size distribution, and, most critically, the polymorphic form of a compound are defined.

Polymorphism, the ability of a substance to exist in two or more crystalline forms, can profoundly impact a drug's therapeutic efficacy.[2][3] Different polymorphs of the same API can exhibit varying solubility, dissolution rates, stability, and bioavailability, which can alter clinical outcomes.[4][5] Consequently, developing a robust and reproducible crystallization process is not merely a purification step but a critical component of ensuring drug safety, efficacy, and manufacturing consistency. The U.S. FDA recommends diligent study and control of polymorphism for this very reason.[5]

This guide provides a comprehensive overview of the principles and detailed protocols for developing a crystallization process for 4-(Carbamoylamino)cyclohexane-1-carboxylic acid. It is designed for researchers and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step methodologies.

Part 1: Foundational Principles & Pre-Crystallization Analysis

The molecular structure of 4-(Carbamoylamino)cyclohexane-1-carboxylic acid—featuring a carboxylic acid, a secondary amide (carbamoyl), and an amine within the urea-like structure—provides multiple sites for hydrogen bonding. This suggests a high propensity for forming stable crystal lattices and potential solubility in polar, hydrogen-bond-donating or -accepting solvents. The cyclohexane ring also introduces the possibility of cis and trans isomers, whose separation and control are often achieved through crystallization.[6][7]

The first step in any crystallization development is a thorough solubility screening. This foundational data informs the selection of an appropriate crystallization method.

Causality Behind Solvent Selection: The goal is to identify a solvent or solvent system where the compound has high solubility at an elevated temperature but low solubility at room temperature or below (for cooling crystallization), or to find a solvent in which the compound is soluble and a miscible "anti-solvent" in which it is insoluble (for anti-solvent crystallization).[8]

Solvent ClassRecommended SolventsBoiling Point (°C)Polarity (Dielectric Constant)Rationale for Use
Polar Protic Water10080.1Excellent H-bonding capability; suitable for compounds with polar functional groups.[8]
Methanol6532.7Good H-bonding; lower boiling point than water facilitates easier removal.
Ethanol7824.5Common, less toxic solvent with good solvating power for polar molecules.
Isopropanol (IPA)8219.9Often used as both a solvent and an anti-solvent.
Polar Aprotic Acetone5620.7Can act as a good solvent or a volatile anti-solvent.
Acetonitrile (ACN)8237.5Strong dipole moment, useful for a range of polarities.
Tetrahydrofuran (THF)667.6Good for moderately polar compounds; often used in vapor diffusion.[9]
Less Polar Ethyl Acetate776.0Can be effective for compounds with mixed polarity.

Table 1: A curated list of solvents recommended for the initial solubility screening of 4-(Carbamoylamino)cyclohexane-1-carboxylic acid. The selection covers a range of polarities and hydrogen bonding capabilities to maximize the chances of identifying a suitable crystallization system.

Part 2: Core Crystallization Methodologies

Crystallization_Workflow cluster_0 Phase 1: Screening & Selection cluster_1 Phase 2: Method Development cluster_2 Phase 3: Analysis A Crude Material B Solubility Screening (Table 1 Solvents) A->B C Analyze Solubility Data B->C D High Solubility at High T? Low Solubility at Low T? C->D E Soluble in Solvent A? Insoluble in Solvent B? C->E D->E No F Cooling Crystallization (Protocol 1) D->F Yes G Anti-Solvent Crystallization (Protocol 2) E->G Yes H Vapor Diffusion (Protocol 3) E->H Yes (for single crystals) I Isolate Crystals (Filtration & Drying) F->I G->I H->I J Characterize Solid Form (XRPD, DSC, TGA) I->J K Purified Crystalline Product J->K

Figure 1: A generalized workflow for developing a crystallization protocol. The process begins with solubility screening to inform the choice of method, followed by protocol execution and solid-state characterization.

Methodologies Explained:
  • Anti-Solvent Crystallization: This technique is employed when a compound's solubility is not strongly dependent on temperature. A solution is prepared using a "solvent" in which the compound is soluble. An "anti-solvent," which is miscible with the primary solvent but in which the compound is insoluble, is then added.[12] This addition changes the overall polarity and solvating power of the mixture, dramatically reducing the compound's solubility and inducing crystallization.[13][14] The rate of anti-solvent addition and the efficiency of mixing are key to controlling particle size and morphology.[15]

  • Vapor Diffusion: This method is ideal for generating high-quality single crystals for structural elucidation (e.g., X-ray crystallography), especially when only small amounts of material are available.[16] A concentrated solution of the compound is placed in a small, open vial. This vial is then sealed inside a larger container holding a volatile anti-solvent.[17] Over time, the anti-solvent vapor slowly diffuses into the solution, gradually inducing crystallization.[18] This slow process allows for the formation of highly ordered, defect-free crystals.

Part 3: Detailed Experimental Protocols

Safety Precaution: All protocols should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Protocol 1: Cooling Crystallization from an Aqueous System

This protocol is based on the high polarity of the target molecule, suggesting that water could be a suitable solvent, especially at elevated temperatures.

Materials:

  • 4-(Carbamoylamino)cyclohexane-1-carboxylic acid (crude)

  • Deionized Water

  • Jacketed reaction vessel with overhead stirrer and temperature probe

  • Heating/cooling circulator

  • Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

  • Drying oven

Procedure:

  • Dissolution: Charge the reaction vessel with 100 mL of deionized water for every 5 g of crude material (this ratio should be optimized based on solubility screening). Begin stirring at 150-200 RPM.

  • Heating: Heat the slurry to 75-80 °C using the circulator. The rationale for this temperature is to be significantly above room temperature to create a large solubility difference, but well below the boiling point of water to maintain control. Hold at this temperature until all solids have completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated filter to remove them. This step is crucial for achieving high purity.

  • Controlled Cooling: Program the circulator to cool the solution from 80 °C to 20 °C over 4 hours (a rate of 15 °C/hour). This slow cooling rate is designed to promote the growth of well-defined crystals and minimize the trapping of impurities.[8]

  • Slurry Aging: Once at 20 °C, continue stirring for an additional 2 hours. This "aging" period allows the system to reach equilibrium, maximizing the yield of the crystalline product.

  • Isolation: Isolate the crystals by vacuum filtration.

  • Washing: Gently wash the collected filter cake with a small amount of cold (4 °C) deionized water (approx. 10-15 mL) to remove residual mother liquor containing dissolved impurities.[8]

  • Drying: Dry the crystals in a vacuum oven at 40-50 °C until a constant weight is achieved.

Protocol 2: Anti-Solvent Crystallization

This protocol is an excellent alternative if temperature-based methods are ineffective or if a different crystal form is desired. Here, we use methanol as the solvent and isopropanol (IPA) as the anti-solvent.

Materials:

  • 4-(Carbamoylamino)cyclohexane-1-carboxylic acid (crude)

  • Methanol (ACS Grade)

  • Isopropanol (IPA, ACS Grade)

  • Jacketed reaction vessel with overhead stirrer

  • Addition funnel or syringe pump

  • Filtration and drying equipment as in Protocol 1

Procedure:

  • Dissolution: In the reaction vessel at ambient temperature (20-25 °C), dissolve 5 g of the crude material in 25 mL of methanol. Stir until a clear solution is obtained.

  • Anti-Solvent Addition: Using an addition funnel or syringe pump, add 75 mL of IPA to the stirred solution over a period of 1 hour. A slow, controlled addition rate is critical to maintain a moderate level of supersaturation, which favors crystal growth over amorphous precipitation.[15]

  • Crystallization Onset: The solution will likely become turbid as the anti-solvent is added, indicating the onset of nucleation.

  • Slurry Aging: After the addition is complete, stir the resulting slurry for 3 hours at ambient temperature to allow for complete crystallization and to potentially facilitate the transformation to a more stable polymorphic form.

  • Isolation, Washing, and Drying: Isolate the crystals by vacuum filtration. Wash the cake with a small amount of fresh IPA (approx. 10 mL) and dry under vacuum at 40-50 °C.

Antisolvent_Setup cluster_vessel Jacketed Reaction Vessel a stirrer Overhead Stirrer solution Solution of Compound in Methanol stirrer->solution funnel Addition Funnel (Isopropanol - Anti-Solvent) funnel->solution Slow Addition (1 hr)

Figure 2: A schematic of the anti-solvent crystallization setup. A solution of the compound is held in a stirred vessel while the anti-solvent is added slowly and controllably from an addition funnel.

Part 4: Managing Polymorphism

It is estimated that over 50% of APIs exhibit polymorphism.[3] Different crystallization conditions (solvent, cooling rate, saturation level) can yield different crystal forms.[3] Therefore, a polymorph screen is an essential part of process development.

A Systematic Approach:

  • Diverse Solvents: Crystallize the compound from a wide array of solvents with different polarities and hydrogen-bonding properties (see Table 1).

  • Variable Rates: For each solvent system, vary the rate of supersaturation generation (e.g., fast vs. slow cooling; fast vs. slow anti-solvent addition).

  • Characterization: Analyze every solid sample produced using key analytical techniques:

    • X-Ray Powder Diffraction (XRPD): This is the gold standard for identifying polymorphs, as each crystal form will produce a unique diffraction pattern.[19]

    • Differential Scanning Calorimetry (DSC): This technique measures thermal transitions (like melting point and phase changes), which are unique to each polymorph.

    • Thermogravimetric Analysis (TGA): TGA is used to identify solvates or hydrates by measuring weight loss upon heating.

ParameterConditions to ScreenRationale
Solvent System Water, Methanol, Ethanol, IPA, Acetone, ACN, THF, Ethyl Acetate, and binary mixtures (e.g., Methanol/Water, Acetone/Water)Different solvent-solute interactions can stabilize different crystal packing arrangements.[3]
Temperature Profile Fast Crash Cool (e.g., 2°C/min), Slow Cool (e.g., 0.2°C/min), Isothermal AgingThe rate of cooling affects the kinetics of nucleation and growth, influencing which polymorph forms.[10]
Saturation Method Cooling, Anti-Solvent Addition, Slow EvaporationThe method by which supersaturation is achieved can direct the crystallization pathway to different forms.

Table 2: An example matrix of parameters for a systematic polymorph screen. By varying these conditions, researchers can explore the polymorphic landscape of the compound and identify the most stable and desirable form.

Conclusion

The crystallization of 4-(Carbamoylamino)cyclohexane-1-carboxylic acid is a multi-faceted process that requires a systematic and scientifically grounded approach. The selection of an appropriate method—be it cooling, anti-solvent addition, or another technique—must be guided by robust solubility data. By carefully controlling key parameters such as cooling rate, solvent composition, and mixing, researchers can effectively control crystal purity, size, and morphology. Most importantly, a thorough understanding and screening for polymorphism are essential to ensure the development of a stable, safe, and effective final product. The protocols and principles outlined in this guide provide a solid framework for achieving these critical objectives.

References

  • Curia Global. (n.d.). Drug Polymorphism: A Key Consideration for API Development. Retrieved from [Link]

  • Crimson Publishers. (2018). The Polymorphism Effect in Active Pharmaceutical Ingredients (API): A Issue Affecting on Bioavailability And Bioequivalence of Drugs. Retrieved from [Link]

  • All About Drugs. (n.d.). Polymorphism. Retrieved from [Link]

  • Thalladi, V. R. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. National Institutes of Health (NIH). Retrieved from [Link]

  • Xtalks. (2020). Drug Polymorphism: A Key Consideration for API Development. Retrieved from [Link]

  • Jagiellońskie Centrum Innowacji. (n.d.). POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS. Retrieved from [Link]

  • PubMed. (n.d.). Carboxylic acids in crystallization of macromolecules: learning from successful crystallization experiments. Retrieved from [Link]

  • World Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). A brief review of carboxylic acid cocrystals. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Retrieved from [Link]

  • cdifx. (n.d.). Some Tricks for the Single Crystal Growth of Small Molecules. Retrieved from [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Growing Crystals Part 3. Retrieved from [Link]

  • Unknown Source. (n.d.). Guide for crystallization. Retrieved from [Link]

  • Google Patents. (n.d.). Method for crystallising carboxylic acid.
  • ACS Publications. (2022). Three-Step Mechanism of Antisolvent Crystallization. Retrieved from [Link]

  • ACS Publications. (2022). Three-Step Mechanism of Antisolvent Crystallization. Retrieved from [Link]

  • International Journal of Pharmaceutical and Bio-Medical Science. (2022). “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Using AntiSolvent for Crystallization. Retrieved from [Link]

  • Myande Group. (n.d.). Cooling/Freezing Crystallization. Retrieved from [Link]

  • RM@Schools. (n.d.). Antisolvent Crystallization. Retrieved from [Link]

  • European Patent Office. (2017). PROCESS FOR THE PREPARATION OF TRANS-4-AMINO-1-CYCLOHEXANECARBOXYLIC ACID. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
  • Baishixing. (n.d.). Trans-4-amino-cyclohexane Carboxylic Acid Hydrochloride. Retrieved from [Link]

Sources

Method

Application Note: Kinetic Characterization of 4-Ureidocyclohexane-1-carboxylic acid as a Soluble Epoxide Hydrolase (sEH) Inhibitor

An in-depth analysis of "4-Ureidocyclohexane-1-carboxylic acid" reveals a scarcity of direct research on this specific molecule's role in kinetic studies. However, its structural motifs—a ureido group and a cyclohexane c...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth analysis of "4-Ureidocyclohexane-1-carboxylic acid" reveals a scarcity of direct research on this specific molecule's role in kinetic studies. However, its structural motifs—a ureido group and a cyclohexane carboxylic acid scaffold—are characteristic features of a well-established class of enzyme inhibitors, particularly potent inhibitors of soluble epoxide hydrolase (sEH). For instance, compounds like (1r,4r)-4-(3-phenylureido)cyclohexane-1-carboxylic acid have been identified as sEH inhibitors. This structural similarity provides a strong basis for postulating that 4-Ureidocyclohexane-1-carboxylic acid also functions as an sEH inhibitor.

Soluble epoxide hydrolase is a critical enzyme in mammalian biology, responsible for the hydrolysis of anti-inflammatory and vasodilatory epoxy fatty acids (EpFAs) into their less active diol counterparts. By inhibiting sEH, the beneficial effects of EpFAs are prolonged, which has therapeutic implications for managing conditions like hypertension, inflammation, and pain. The urea and carboxylic acid groups are key pharmacophores that typically interact with the enzyme's active site. The urea forms hydrogen bonds with key residues (like Asp335), while the carboxylate interacts with the catalytic tyrosine residues (Tyr383 and Tyr466), effectively blocking substrate access.

Therefore, this application note will proceed by using soluble epoxide hydrolase as the target enzyme to provide a detailed, field-proven framework for characterizing the inhibitory kinetics of 4-Ureidocyclohexane-1-carboxylic acid. This guide offers researchers a comprehensive protocol, from initial inhibitor screening to the determination of the inhibition constant (Kᵢ), grounded in established enzymology principles.

Audience: Researchers, scientists, and drug development professionals.

Purpose: To provide a detailed protocol for the kinetic analysis of 4-Ureidocyclohexane-1-carboxylic acid, a putative soluble epoxide hydrolase (sEH) inhibitor. This document outlines the experimental design, step-by-step procedures, data analysis, and interpretation required to determine key inhibitory parameters such as IC₅₀ and Kᵢ.

Part 1: Theoretical Framework and Experimental Design

The kinetic evaluation of an enzyme inhibitor is fundamental to understanding its potency, mechanism of action, and therapeutic potential. For 4-Ureidocyclohexane-1-carboxylic acid, the primary objective is to quantify its ability to inhibit sEH activity. This is typically achieved through a series of assays that measure the rate of the enzymatic reaction in the presence of varying concentrations of the inhibitor and the substrate.

The sEH Catalytic Reaction

Soluble epoxide hydrolase catalyzes the addition of water to an epoxide, yielding a vicinal diol. A common and effective method for monitoring sEH activity in vitro is through the use of a fluorogenic substrate, such as cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate (CMNPC). The hydrolysis of CMNPC by sEH produces a highly fluorescent product, 6-methoxy-2-naphthaldehyde, allowing for a sensitive and continuous measurement of enzyme activity.

Key Kinetic Parameters
  • IC₅₀ (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50% under specific assay conditions. It is a practical measure of inhibitor potency but can be influenced by substrate concentration.

  • Kᵢ (Inhibition constant): A more fundamental measure of inhibitor potency. It represents the dissociation constant of the enzyme-inhibitor complex and is independent of substrate concentration. Determining Kᵢ requires understanding the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

  • Mechanism of Inhibition (MOI): Describes how the inhibitor interacts with the enzyme and/or the enzyme-substrate complex. This is often determined by analyzing enzyme kinetics at various substrate and inhibitor concentrations and observing the effects on the Michaelis-Menten parameters, Kₘ and Vₘₐₓ. Given the structural similarity to known sEH inhibitors that bind in the active site, a competitive mechanism is hypothesized for 4-Ureidocyclohexane-1-carboxylic acid.

Experimental Workflow Overview

The overall process for kinetic characterization is a multi-step procedure that begins with determining the optimal assay conditions and culminates in the calculation of the Kᵢ value.

G assay_setup Assay Setup Prepare a matrix of reactions with varying concentrations of both substrate (S) and inhibitor (I). data_acq Data Acquisition Measure initial reaction velocities (v) for each [S] and [I] combination using the fluorescence assay. assay_setup->data_acq data_vis Data Visualization Plot the data using a double-reciprocal (Lineweaver-Burk) plot: 1/v versus 1/[S]. data_acq->data_vis model_fit Model Fitting & Analysis Analyze the pattern of lines on the plot to determine the mechanism of inhibition (MOI). - Competitive: Lines intersect on the y-axis. - Non-competitive: Lines intersect on the x-axis. - Uncompetitive: Lines are parallel. data_vis->model_fit ki_calc Ki Calculation Calculate Ki using the appropriate formula derived from the Michaelis-Menten equation for the determined MOI. model_fit->ki_calc

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-(Carbamoylamino)cyclohexane-1-carboxylic acid

Welcome to the technical support center for the synthesis of 4-(Carbamoylamino)cyclohexane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, fi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(Carbamoylamino)cyclohexane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. Here, we will address common challenges, offer detailed troubleshooting protocols, and answer frequently asked questions to enhance your experimental success and yield.

Baseline Synthesis Protocol: Carbamoylation of Tranexamic Acid

The most common and straightforward synthesis of 4-(Carbamoylamino)cyclohexane-1-carboxylic acid involves the reaction of a 4-aminocyclohexane-1-carboxylic acid isomer (commonly the trans-isomer, known as tranexamic acid) with a cyanate salt in an aqueous acidic medium. This method is analogous to the classic Wöhler urea synthesis.[1]

Materials:
  • trans-4-Aminocyclohexane-1-carboxylic acid

  • Potassium cyanate (KOCN) or Sodium cyanate (NaOCN)[2]

  • Glacial Acetic Acid

  • Deionized Water

  • Ethanol

Step-by-Step Procedure:
  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve trans-4-aminocyclohexane-1-carboxylic acid (1.0 eq) in a mixture of water and glacial acetic acid. A typical ratio is 2:1 water to acetic acid by volume.

  • Reagent Addition: In a separate beaker, prepare a solution of potassium cyanate (1.5–2.0 eq) in deionized water. Add this solution dropwise to the stirred solution of the amino acid at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours, or until reaction completion is confirmed by TLC or LC-MS. The reaction progress can be monitored by the disappearance of the starting amine.

  • Precipitation & Isolation: Upon completion, the product often precipitates from the reaction mixture. Cool the flask in an ice bath for 30-60 minutes to maximize precipitation.

  • Filtration: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water, followed by a small amount of cold ethanol to remove residual acetic acid and water.

  • Drying: Dry the product under vacuum to a constant weight. The resulting 4-(carbamoylamino)cyclohexane-1-carboxylic acid should be a white crystalline solid.

Troubleshooting Guide

Problem 1: Low or No Product Yield

Q: My reaction yield is significantly lower than expected, or I've isolated no product. What are the common causes?

A: Low yield is the most frequent issue and can stem from several factors. Let's diagnose the potential causes systematically.

Potential Cause Scientific Rationale & Diagnostic Check Corrective Action
Degraded Cyanate Reagent Potassium or sodium cyanate is moisture-sensitive and can decompose into carbonates, urea, and ammonia.[3] The active carbamoylating species, isocyanic acid (HNCO), is generated in situ from the protonation of the cyanate ion.[4] If the cyanate has degraded, this key intermediate will not form. Check the quality of your cyanate; it should be a fine, free-flowing white powder.Use a fresh, unopened bottle of potassium or sodium cyanate. If you suspect moisture contamination, you can gently dry the reagent in a vacuum oven at a low temperature before use. Always store cyanate salts in a desiccator.
Incorrect Reaction pH The reaction requires a mildly acidic environment. The acid protonates the cyanate to form isocyanic acid. However, if the pH is too low (strongly acidic), the starting amino acid will be fully protonated to R-NH3+, significantly reducing its nucleophilicity. If the pH is too high (neutral or basic), insufficient isocyanic acid will be generated.The use of acetic acid in water typically provides the optimal pH buffer.[2][3] Ensure the correct ratio of acetic acid to water is used. You can check the pH of the initial amino acid solution; it should be in the range of 4-5.
Premature Product Precipitation The product, 4-(carbamoylamino)cyclohexane-1-carboxylic acid, may have limited solubility in the reaction medium and could precipitate before the reaction goes to completion, potentially coating the unreacted starting material.Add a co-solvent like ethanol or THF to improve the solubility of all components. Alternatively, gently warming the reaction mixture (e.g., to 40-50°C) can increase solubility and reaction rate, but monitor for potential side reactions.[5]
Insufficient Reaction Time While the reaction is often complete within a few hours, factors like concentration, temperature, and substrate purity can affect the kinetics.Monitor the reaction using a suitable analytical technique (e.g., TLC with ninhydrin stain to track the amine, or LC-MS). Do not proceed with workup until the starting material is consumed.
Problem 2: Presence of Significant Impurities

Q: My crude product shows multiple spots on TLC or peaks in LC-MS. What are these impurities and how can I avoid them?

A: Impurity profiles can provide valuable clues about side reactions.

Potential Impurity Formation Mechanism & Identification Prevention & Removal Strategy
Unreacted Starting Material Incomplete reaction due to reasons listed in Problem 1. Easily identified by co-spotting with the starting material on a TLC plate or by its mass in LC-MS.Re-evaluate the reaction conditions as described in the low-yield troubleshooting section (reagent quality, pH, reaction time). For removal, recrystallization is often effective, as the starting amine has different solubility properties.
Biuret and Triuret Derivatives Isocyanic acid can react with the newly formed urea product to form biuret, and subsequently triuret, especially if the reaction is heated excessively or run for extended periods.[6] These are oligomers of urea.Avoid high reaction temperatures. The reaction should ideally be run at room temperature. If heating is necessary to improve solubility, keep it moderate (<50°C) and for the minimum time required.
Symmetrical Di-substituted Urea While less common in this specific reaction, isocyanates (formed in situ) can sometimes react with another molecule of the starting amine to form a symmetrical urea, though this is more prevalent when using reagents like phosgene or CDI.[7]This is typically avoided by using the cyanate method. If this impurity is suspected, confirm its structure by mass spectrometry. Its formation may indicate unusual reactivity or contamination.
Problem 3: Difficulty in Product Isolation & Purification

Q: I'm struggling to isolate a pure solid product. What are the best practices?

A: The polar, zwitterionic nature of both the starting material and product can present purification challenges.

Issue Explanation & Recommended Technique
Product is too soluble in the workup solvent. If the product does not precipitate well from the aqueous acetic acid mixture, the solvent volume may be too large. You can try to carefully reduce the volume of the solvent in vacuo at low temperature to induce crystallization.
Recrystallization fails. Finding a suitable single solvent for recrystallization can be difficult. A mixed-solvent system is often best. Try dissolving the crude product in a minimal amount of hot water and then adding a miscible organic solvent in which the product is insoluble (e.g., ethanol, acetone, or isopropanol) until turbidity is observed, then allow to cool slowly.
Persistent inorganic salt contamination. If potassium or sodium salts are present, ensure the product is thoroughly washed with cold deionized water after filtration. A final wash with cold ethanol can help remove residual water and salts.
Chromatographic Purification Due to the high polarity of the product, standard normal-phase silica gel chromatography is often ineffective. If high purity is required, reversed-phase chromatography (C18) is the method of choice.[8] A mobile phase of water/acetonitrile or water/methanol with a small amount of acid (like 0.1% TFA or formic acid) is typically effective for eluting polar carboxylic acids.[8]

Visual Guides & Data

Reaction Mechanism and Key Intermediates

The diagram below illustrates the accepted reaction pathway for the formation of the urea moiety from an amine and potassium cyanate in an acidic medium.

Reaction_Mechanism cluster_activation Step 1: Activation of Cyanate cluster_nucleophilic_attack Step 2: Nucleophilic Attack cluster_tautomerization Step 3: Tautomerization KOCN KOCN (Potassium Cyanate) HNCO HNCO (Isocyanic Acid) KOCN->HNCO + H+ H_plus H+ (from Acetic Acid) Amine R-NH₂ (Amino Acid) Intermediate Zwitterionic Intermediate Amine->Intermediate Product R-NH-CO-NH₂ (Final Urea Product) Intermediate->Product Proton Transfer HNCO_node HNCO HNCO_node->Intermediate

Caption: Reaction workflow for urea synthesis.

Troubleshooting Decision Tree

Use this flowchart to quickly diagnose and resolve common synthesis issues.

Troubleshooting_Flowchart Start Experiment Start LowYield Low / No Yield? Start->LowYield CheckReagent Check Cyanate Quality (Fresh, Dry?) LowYield->CheckReagent Yes ImpureProduct Impure Product? LowYield->ImpureProduct No CheckpH Verify Reaction pH (4-5 range?) CheckReagent->CheckpH CheckTime Monitor Reaction (TLC/LC-MS) CheckpH->CheckTime CheckTime->ImpureProduct Failure Consult Specialist CheckTime->Failure Stalled CheckTemp Avoid High Temps (<50°C) ImpureProduct->CheckTemp Yes Success Pure Product High Yield ImpureProduct->Success No Recrystallize Recrystallize Product (e.g., Water/Ethanol) CheckTemp->Recrystallize Recrystallize->Success

Caption: Troubleshooting decision tree for synthesis.

Frequently Asked Questions (FAQ)

Q1: What is the role of the cis/trans stereochemistry of the starting 4-aminocyclohexane-1-carboxylic acid? The stereochemistry of the cyclohexane ring (cis or trans) is generally retained during the carbamoylation reaction. The choice of isomer depends entirely on the target molecule's requirements. The trans isomer (tranexamic acid) is more common commercially. If you start with a mixture of isomers, you will likely get a mixture of products that may be difficult to separate. It is crucial to start with a stereochemically pure material if the final product requires it.[9][10]

Q2: Can I use other carbamoylating agents besides potassium cyanate? Yes, other reagents can form ureas, but they come with different advantages and disadvantages.[7]

  • Isocyanates (R-N=C=O): Direct reaction with an amine is very efficient but requires handling a potentially hazardous isocyanate. This is not suitable for producing the title compound unless a protected isocyanate precursor is used.

  • Carbonyldiimidazole (CDI) or Triphosgene: These are "phosgene-equivalent" reagents and are highly effective but also highly toxic and moisture-sensitive.[7] They are generally used when the cyanate method fails. For this specific synthesis, the potassium cyanate method remains the most practical, cost-effective, and safest option.[11]

Q3: How should I best monitor the reaction's progress?

  • Thin-Layer Chromatography (TLC): This is the quickest method. Use a polar mobile phase (e.g., Dichloromethane/Methanol/Ammonia). The starting amine will be visible with a ninhydrin stain (appears purple/blue), while the urea product will not react with ninhydrin but may be visible under UV light if it has a chromophore or by using other stains like permanganate. The disappearance of the starting amine spot is a reliable indicator of reaction completion.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. It allows you to monitor the disappearance of the starting material's mass peak and the appearance of the product's mass peak simultaneously, providing a quantitative assessment of the conversion.

Q4: My starting amino acid is poorly soluble. What can I do? Poor solubility of the starting material can significantly slow down the reaction. First, ensure you are using the acid form, not a salt. If solubility in the aqueous acetic acid is still low, you can:

  • Increase the proportion of water or add a small amount of a co-solvent like methanol or ethanol.

  • Gently warm the mixture to 40-50°C to aid dissolution before and during the addition of the cyanate solution.

  • Use a finer powder of the starting material to increase the surface area available for dissolution.

References

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [Link]

  • Zhang, Z., et al. (2011). Synthesis of urea derivatives from amines and CO2 in the absence of catalyst and solvent. Green Chemistry. Retrieved from [Link]

  • Scialdone, M. A., et al. (2003). Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin. ACS Publications. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Retrieved from [Link]

  • Prachi, R., et al. (2023). Improved Synthesis of Unsymmetrical Ureas via Carbamates. Synfacts. Retrieved from [Link]

  • Tiwari, L., et al. (2018). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. RSC Advances. Retrieved from [Link]

  • American Journal of Applied Science and Technology. (2025). Amination Reactions Analysis For Selecting Optimal Methods In Synthesizing New Urea Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). WO2014095080A2 - Process for the purification of carboxylic acids.
  • ResearchGate. (n.d.). Effect of quantity of amines on the isolated yield of urea derivatives. Retrieved from [Link]

  • MedSchoolCoach. (2020, October 27). Extraction for Separations and Purifications | MCAT Organic Chemistry Prep [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Carbamylation of amino acids and proteins in uremia. Retrieved from [Link]

  • Kraus, L. M., & Kraus, A. P., Jr. (2001). Carbamoylation of amino acids and proteins in uremia. Kidney international. Supplement, 78, S102–S107. Retrieved from [Link]

  • Wikipedia. (n.d.). Urea. Retrieved from [Link]

  • Koeth, R. A., et al. (2018). Protein Carbamylation and Cardiovascular Disease. Circulation research, 123(7), 903–917. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Urea Formation. Retrieved from [Link]

  • ResearchGate. (2016). Improvement reactor efficiency of urea. Retrieved from [Link]

  • UreaKnowHow. (n.d.). Thermodynamics of the Urea Process. Retrieved from [Link]

  • Kalim, S., et al. (2014). Protein Carbamylation in Kidney Disease: Pathogenesis and Clinical Implications. American journal of kidney diseases, 64(5), 793–803. Retrieved from [Link]

  • ResearchGate. (2022). OPERATION AND TROUBLE SHOOTING IN UREA SYNTHESIS SECTION (For Saipem Urea Process). Retrieved from [Link]

  • Google Patents. (n.d.). EP3411355B1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxylic acid.
  • Der Pharma Chemica. (n.d.). A new synthetic process for tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing trans-4-amino-1-cyclohexane carboxylic acid and derivatives thereof.
  • Google Patents. (n.d.). CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
  • Google Patents. (n.d.). WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.
  • Wikipedia. (n.d.). Wöhler synthesis. Retrieved from [Link]

  • Cerami, A., & Manning, J. M. (1971). Potassium cyanate as an inhibitor of the sickling of erythrocytes in vitro. Proceedings of the National Academy of Sciences of the United States of America, 68(6), 1180–1183. Retrieved from [Link]

  • Organic Syntheses. (n.d.). arylureas i. cyanate method. Retrieved from [Link]

  • ResearchGate. (n.d.). An alternative and simple synthesis of [14C]potassium cyanate. Retrieved from [Link]

Sources

Optimization

"4-(Carbamoylamino)cyclohexane-1-carboxylic acid" stability in aqueous solution

Technical Support Center: 4-(Carbamoylamino)cyclohexane-1-carboxylic acid Welcome to the technical support center for 4-(Carbamoylamino)cyclohexane-1-carboxylic acid. This guide is designed for researchers, scientists, a...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-(Carbamoylamino)cyclohexane-1-carboxylic acid

Welcome to the technical support center for 4-(Carbamoylamino)cyclohexane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability of this molecule in aqueous solutions. Here, we address common questions, provide troubleshooting advice for experimental challenges, and offer detailed protocols for conducting robust stability assessments.

Frequently Asked Questions (FAQs)

This section addresses the fundamental stability characteristics of 4-(Carbamoylamino)cyclohexane-1-carboxylic acid based on the chemical principles of its core functional groups: a urea (carbamoyl) moiety and a carboxylic acid.

Q1: What are the primary potential degradation pathways for this molecule in an aqueous solution?

The primary point of instability is the carbamoyl (urea) group, which is susceptible to hydrolysis. The degradation will likely proceed via two main pathways, especially under acidic or basic conditions:

  • Elimination Reaction: The urea can decompose into 4-aminocyclohexane-1-carboxylic acid and isocyanic acid (HNCO).[1] The highly reactive isocyanic acid can then be hydrolyzed to ammonia and carbon dioxide or react with other nucleophiles present in the solution.

  • Hydrolytic Cleavage: Direct hydrolysis of the C-N bond can occur, yielding 4-aminocyclohexane-1-carboxylic acid, ammonia, and carbon dioxide as the final products.

The carboxylic acid group is generally stable under these conditions, but its ionization state will influence the overall reaction kinetics.

Q2: How is the stability of this compound expected to be affected by pH?

The stability of the urea functional group is significantly pH-dependent.[2][3][4]

  • Neutral to Mildly Acidic (pH 4-8): The compound is expected to exhibit its maximum stability in this range.[2][3][4]

  • Strongly Acidic (pH < 4): Acid-catalyzed hydrolysis of the urea linkage is expected to increase the rate of degradation.

  • Strongly Alkaline (pH > 9): Base-catalyzed hydrolysis will also accelerate degradation. Studies on urea hydrolysis show a rate increase at pH values above 12.

The carboxylic acid moiety, with an estimated pKa similar to cyclohexanecarboxylic acid (around 4.8-4.9), will be predominantly in its deprotonated (carboxylate) form at physiological pH and above.[5][6][7] This anionic charge may influence intermolecular interactions and solvation but is not the primary driver of degradation.

Q3: What are the likely degradation products I should monitor in my analytical studies?

The principal degradation product to monitor is 4-aminocyclohexane-1-carboxylic acid . Depending on the analytical method (e.g., LC-MS), you might also detect intermediates or byproducts related to the decomposition of isocyanic acid. It is crucial to develop a stability-indicating analytical method that can separate the parent compound from this primary degradant and other potential impurities.[8][9][10]

Q4: Can the cis/trans stereochemistry of the cyclohexane ring affect stability?

Yes, the stereochemistry can have a subtle but important impact. The relative orientation of the carbamoylamino and carboxylic acid groups (axial vs. equatorial) can influence their reactivity.

  • Thermodynamic Stability: The trans isomer, where both bulky groups can potentially occupy equatorial positions in the chair conformation, is generally more thermodynamically stable than the cis isomer.[11]

  • Reactivity: The accessibility of the functional groups to solvent molecules (water) and catalysts (H+ or OH-) can differ between isomers. For instance, an equatorial carboxylate group is typically better solvated than an axial one, which can affect acidity and reaction kinetics.[12] It is therefore recommended to monitor the stability of both isomers if you are working with a mixture.

Troubleshooting Guide

This section provides solutions to common experimental issues encountered when working with 4-(Carbamoylamino)cyclohexane-1-carboxylic acid.

Observed Issue Potential Cause Recommended Action
Decreasing concentration of parent compound in stock solution over time. Hydrolytic Degradation: The compound is degrading in your aqueous stock solution.Prepare fresh stock solutions daily.[1] If longer-term storage is needed, prepare the stock in a non-aqueous solvent like isopropanol where urea is more stable, or store frozen aliquots of the aqueous solution at ≤ -20°C.[2][3] Always verify the concentration before use in critical experiments.
A new, more polar peak appears in my reverse-phase HPLC chromatogram. Formation of Primary Degradant: This is likely the hydrolysis product, 4-aminocyclohexane-1-carboxylic acid, which is more polar than the parent compound.Confirm the identity of the new peak using LC-MS. The mass should correspond to 4-aminocyclohexane-1-carboxylic acid. This confirms that your HPLC method is acting as a stability-indicating assay.[8][13]
pH of an unbuffered aqueous solution of the compound drifts upwards over time. Ammonia Production: Hydrolysis of the urea group produces ammonia, a weak base, which increases the pH of the solution.For experiments requiring stable pH, use a suitable buffer system (e.g., phosphate or lactate buffer) within the optimal stability range of pH 4-8.[2][3]
Inconsistent results between experimental batches. Isomeric Ratio Variation or Degradation: The cis/trans ratio of your starting material may vary, or the material may have degraded upon storage.Characterize the isomeric ratio of each new batch of the compound by NMR. Perform a purity check using a validated stability-indicating HPLC method before starting a new set of experiments.

Visualized Degradation Pathway & Workflow

Hypothesized Hydrolytic Degradation Pathway

The primary degradation route involves the hydrolysis of the urea moiety.

G Parent 4-(Carbamoylamino)cyclohexane- 1-carboxylic acid Degradant 4-Aminocyclohexane- 1-carboxylic acid Parent->Degradant Hydrolysis Intermediate Isocyanic Acid (HNCO) + Ammonia (NH3) Parent->Intermediate Elimination EndProducts Ammonia (NH3) + Carbon Dioxide (CO2) Intermediate->EndProducts Hydrolysis

Caption: Hypothesized degradation of 4-(carbamoylamino)cyclohexane-1-carboxylic acid.

Forced Degradation Experimental Workflow

A forced degradation study is essential to understand degradation pathways and validate your analytical method as "stability-indicating" per ICH guidelines.[9][14][15]

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Prep Prepare Solutions of Compound in Water or Buffer Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Prep->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Prep->Base Oxidation Oxidation (e.g., 3% H2O2, RT) Prep->Oxidation Thermal Thermal (e.g., 80°C in solution) Prep->Thermal Photo Photolytic (ICH Q1B Light Exposure) Prep->Photo Analysis Analyze Samples at Time Points (e.g., 0, 2, 4, 8, 24h) by Stability-Indicating HPLC Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Outcome Identify Degradants (LC-MS) Determine Degradation Rate Validate Analytical Method Analysis->Outcome

Caption: Workflow for a forced degradation study.

Experimental Protocol: Forced Degradation Study

This protocol outlines a comprehensive forced degradation study designed to identify degradation products and establish a stability-indicating analytical method, consistent with ICH guideline Q1A(R2).[14][15][16]

Objective: To investigate the degradation of 4-(Carbamoylamino)cyclohexane-1-carboxylic acid under various stress conditions and to ensure the analytical method can distinguish the parent compound from its degradants.

Materials:

  • 4-(Carbamoylamino)cyclohexane-1-carboxylic acid

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Calibrated pH meter, HPLC-UV system, LC-MS system

  • Temperature-controlled oven, photostability chamber

Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve the compound in HPLC-grade water to prepare a 1 mg/mL stock solution.

  • Stress Conditions:

    • For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a suitable vial. The target degradation is 5-20%.[14][16]

    • Acid Hydrolysis: Add 1 mL of 0.2 M HCl (final conc. 0.1 M). Incubate at 60°C.

    • Base Hydrolysis: Add 1 mL of 0.2 M NaOH (final conc. 0.1 M). Incubate at 60°C.

    • Oxidative Degradation: Add 1 mL of 6% H₂O₂ (final conc. 3%). Store at room temperature, protected from light.

    • Thermal Degradation: Add 1 mL of water. Incubate at 80°C.

    • Photostability: Expose the solution to light conditions as specified in ICH guideline Q1B (e.g., 1.2 million lux hours and 200 watt hours/square meter). Include a dark control.

  • Time Points and Sample Analysis:

    • Withdraw aliquots at appropriate time points (e.g., 0, 2, 6, 12, 24 hours).

    • For acid/base samples, neutralize the aliquot with an equimolar amount of base/acid before HPLC analysis.

    • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

    • Analyze all samples by a reverse-phase HPLC-UV method. A gradient method is often required to separate polar degradants from the parent compound.[8]

  • Data Evaluation and Peak Purity:

    • Calculate the percentage degradation of the parent compound at each time point.

    • Assess peak purity of the parent compound using a photodiode array (PDA) detector to ensure no co-eluting peaks.

    • Characterize major degradation products using LC-MS to confirm their identity.

References

  • ICH Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. International Council for Harmonisation.

  • Cyclohexanecarboxylic acid | 98-89-5. ChemicalBook.

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International.

  • Forced Degradation Studies. SciSpace.

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass.

  • Stability indicating study by using different analytical techniques. International Journal of Scientific Development and Research.

  • Kinetics and mechanism of alkaline hydrolysis of urea and sodium cyanate. Indian Journal of Chemistry.

  • Kinetic studies of the urease-catalyzed hydrolysis of urea in a buffer-free system. PubMed.

  • Dynamic Ureas with Fast and pH‐Independent Hydrolytic Kinetics. University of Illinois.

  • Kinetic Study of Enzymatic Urea Hydrolysis in the pH Range 4-9. ResearchGate.

  • Stability of urea in solution and pharmaceutical preparations. PubMed.

  • Urea - Aqueous stability. Wikipedia.

  • Stability Indicating Methods. YouTube.

  • Cyclohexanecarboxylic acid. Wikipedia.

  • Stability Indicating assay. SlideShare.

  • Stability of urea in solution and pharmaceutical preparations. Journal of Cosmetic Science.

  • Stability of urea in solution and pharmaceutical preparations. Semantic Scholar.

  • STABILITY OF UREA SOLUTIONS IN PRESENCE OF MINERAL ACIDS AND THEIR AMMONIUM SALTS. Journal of Chemical Technology and Metallurgy.

  • Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof. Google Patents.

  • How to determine the stability of cis/trans cyclohexane derivatives based on chair conformations. YouTube.

  • Cis/trans stereochemistry dictating pKa. Chemistry Stack Exchange.

  • Cyclohexanecarboxylic acid (FDB003406). FooDB.

  • Cyclohexanecarboxylic acid | C7H12O2. PubChem.

  • Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives. Google Patents.

  • PROCESS FOR THE PREPARATION OF TRANS-4-AMINO-1-CYCLOHEXANECARBOXYLIC ACID. European Patent Office.

Sources

Troubleshooting

Technical Support Center: 4-Ureidocyclohexane-1-carboxylic acid Assay Guidance

Welcome to the technical support center for assays involving 4-Ureidocyclohexane-1-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities o...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for assays involving 4-Ureidocyclohexane-1-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of quantifying this small molecule. Below, you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental work.

Troubleshooting Guide: Common Assay Interference Issues

This section addresses specific problems that can arise during the bioanalysis of 4-Ureidocyclohexane-1-carboxylic acid, particularly when using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).

Issue 1: Poor Peak Shape and Shifting Retention Times in LC-MS Analysis

Q: My chromatogram for 4-Ureidocyclohexane-1-carboxylic acid shows significant peak tailing and the retention time is inconsistent between injections. What could be the cause and how can I fix it?

A: This is a common issue when analyzing polar compounds like 4-Ureidocyclohexane-1-carboxylic acid, which contains both a carboxylic acid and a ureido group.[1][2] The problem often stems from a combination of factors related to the compound's interaction with the analytical column and the mobile phase.

Potential Causes and Solutions:

  • Secondary Interactions with the Stationary Phase: The polar functional groups of your analyte can interact with residual silanols on traditional C18 columns, leading to peak tailing.

    • Solution: Consider using a column with end-capping or a more polar stationary phase like one embedded with a polar group or switching to Hydrophilic Interaction Liquid Chromatography (HILIC).[1] HILIC is particularly effective for improving the retention of very polar analytes.[1]

  • Inappropriate Mobile Phase pH: The ionization state of the carboxylic acid and ureido groups is pH-dependent. If the mobile phase pH is not controlled, the analyte can exist in multiple ionic forms, causing peak broadening and shifting retention times.

    • Solution: Buffer the mobile phase. A buffer's pKa should be within +/- 1 pH unit of the desired mobile phase pH to provide adequate buffering capacity.[3] For a carboxylic acid, a mobile phase pH of around 2.5-3.5 (using formic acid or ammonium formate) will suppress the ionization of the carboxyl group, leading to better retention on a reversed-phase column and improved peak shape.

  • Sample Diluent Mismatch: Injecting a sample in a solvent that is much stronger than the initial mobile phase can cause peak distortion.

    • Solution: Ensure your sample diluent is as close in composition as possible to the initial mobile phase conditions.[1] For HILIC, a diluent with a high organic content, such as 75/25 acetonitrile-methanol, is often recommended for polar analytes.[1]

Issue 2: Inaccurate Quantification due to Matrix Effects

Q: I'm observing significant signal suppression/enhancement for 4-Ureidocyclohexane-1-carboxylic acid when analyzing plasma samples, leading to poor accuracy and precision. How can I mitigate these matrix effects?

A: Matrix effects are a primary challenge in LC-MS bioanalysis, where co-eluting endogenous components from the biological matrix (like phospholipids and salts) interfere with the ionization of the target analyte.[4][5][6] This can lead to either suppression or enhancement of the analyte signal, compromising quantitative accuracy.[4][5]

Strategies to Identify and Mitigate Matrix Effects:

  • Quantitative Assessment of Matrix Effect:

    • Protocol: Perform a post-extraction spike experiment.[4]

      • Extract a blank matrix sample (e.g., plasma).

      • Spike the extracted blank with a known concentration of 4-Ureidocyclohexane-1-carboxylic acid.

      • Prepare a neat solution of the analyte at the same concentration in the mobile phase.

      • Compare the peak area of the analyte in the spiked extract (A) to the peak area in the neat solution (B).

      • Calculate the Matrix Factor (MF) = A/B.

        • MF < 1 indicates ion suppression.

        • MF > 1 indicates ion enhancement.

        • An MF between 0.8 and 1.2 is generally considered acceptable.

  • Improving Sample Preparation:

    • Protein Precipitation (PPT): While quick, PPT is often insufficient for removing phospholipids, a major source of matrix effects.[7]

    • Liquid-Liquid Extraction (LLE): LLE can be effective but may be challenging for polar compounds which have poor partitioning into organic solvents.

    • Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples and minimizing matrix effects.[7][8] For a polar compound like 4-Ureidocyclohexane-1-carboxylic acid, a mixed-mode or a specific polymeric SPE sorbent can provide better cleanup than traditional C18 sorbents.

  • Chromatographic Separation:

    • Optimize Gradient Elution: Adjust the gradient to separate the analyte from the bulk of the matrix components, particularly the early-eluting phospholipids.

    • Use of a Divert Valve: Program the divert valve to send the early and late eluting portions of the chromatogram (which often contain high concentrations of matrix components) to waste, only allowing the analyte's elution window to enter the mass spectrometer.

  • Internal Standard Selection:

    • Stable Isotope-Labeled (SIL) Internal Standard: This is the gold standard for correcting matrix effects. An SIL internal standard of 4-Ureidocyclohexane-1-carboxylic acid will have nearly identical chemical properties and chromatographic behavior, and will experience the same degree of ionization suppression or enhancement, thus providing accurate correction.

Issue 3: Cross-Reactivity in Immunoassays

Q: My immunoassay for 4-Ureidocyclohexane-1-carboxylic acid is showing higher than expected concentrations. I suspect cross-reactivity with a related metabolite. How can I confirm and address this?

A: Immunoassays, especially competitive formats for small molecules, can be susceptible to cross-reactivity, where the antibody binds to structurally similar compounds, leading to inaccurate results.[9][10][11]

Troubleshooting Cross-Reactivity:

  • Identify Potential Cross-Reactants: Review the known or predicted metabolic pathways of 4-Ureidocyclohexane-1-carboxylic acid. Structurally similar molecules, such as hydroxylated or glucuronidated metabolites, are potential cross-reactants.[12]

  • Specificity Testing:

    • Obtain standards of the suspected cross-reacting metabolites.

    • Prepare a series of dilutions for each potential cross-reactant.

    • Run these solutions in the immunoassay and determine the concentration at which they produce a signal equivalent to a known concentration of 4-Ureidocyclohexane-1-carboxylic acid.

    • Calculate the percent cross-reactivity: (Concentration of Analyte / Concentration of Cross-Reactant) x 100%

  • Mitigation Strategies:

    • Sample Pre-treatment: If a specific cross-reactant is identified, consider a sample clean-up step (e.g., SPE) to remove it before the immunoassay.[10]

    • Assay Re-optimization: Adjusting assay conditions such as incubation time or buffer composition can sometimes reduce cross-reactivity.[10]

    • Confirmation with an Orthogonal Method: Confirm immunoassay results with a more specific method like LC-MS/MS. This is a common practice in regulated bioanalysis to ensure data integrity.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of 4-Ureidocyclohexane-1-carboxylic acid that I should consider during method development?

A1: 4-Ureidocyclohexane-1-carboxylic acid is a polar small molecule with a molecular weight of 186.21 g/mol .[13] Its key features are the carboxylic acid group and the ureido group. These functional groups make the molecule water-soluble and capable of hydrogen bonding. The carboxylic acid group has a pKa around 4-5, meaning it will be ionized at physiological pH. This polarity presents challenges for retention on traditional reversed-phase chromatography columns and makes sample preparation techniques like LLE less effective.[1][7]

Q2: What is the best initial approach for sample preparation when analyzing 4-Ureidocyclohexane-1-carboxylic acid in urine?

A2: For urine samples, a "dilute-and-shoot" approach is often a good starting point due to the lower protein and lipid content compared to plasma. However, urine can have high salt concentrations, which can cause ion suppression. If matrix effects are observed, a more thorough sample preparation method is recommended. Solid-Phase Extraction (SPE) is a robust option for removing salts and other interferences.[8]

Q3: Can 4-Ureidocyclohexane-1-carboxylic acid degrade during sample storage or processing?

Q4: What are the expected metabolites of 4-Ureidocyclohexane-1-carboxylic acid that might interfere with my assay?

A4: While specific metabolic pathways for this compound are not detailed in the search results, general metabolic transformations for similar structures include hydroxylation of the cyclohexane ring and conjugation (e.g., glucuronidation) of the carboxylic acid group.[12] These metabolites could be isobaric or isomeric with the parent compound or with each other, potentially causing interference in LC-MS/MS analysis if not chromatographically separated.[15]

Visualizing the Workflow

Workflow for Troubleshooting LC-MS Assay Interference

Troubleshooting LC-MS Assay Interference A Problem Identified: Inaccurate & Irreproducible Results B Is the Peak Shape Adequate? A->B C Are Retention Times Stable? B->C Yes E Optimize Chromatography: - Change Column (e.g., HILIC) - Adjust Mobile Phase pH B->E No D Investigate Matrix Effects C->D Yes F Check for System Leaks & Pump Issues C->F No G Perform Post-Extraction Spike to Quantify Matrix Effect D->G J Assay Optimized: Accurate & Reproducible Results E->J F->J H Improve Sample Preparation: - Solid-Phase Extraction (SPE) - Liquid-Liquid Extraction (LLE) G->H Significant Effect I Use a Stable Isotope-Labeled Internal Standard (SIL-IS) G->I Minor Effect H->J I->J

Sources

Optimization

Technical Support Center: Advanced Strategies for Reducing Non-Specific Binding

Welcome to our dedicated guide on understanding and mitigating non-specific binding (NSB) in immunoassays and other protein-based applications. This resource is designed for researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated guide on understanding and mitigating non-specific binding (NSB) in immunoassays and other protein-based applications. This resource is designed for researchers, scientists, and drug development professionals seeking to enhance assay sensitivity and specificity. While we will explore established methods, we will also delve into the principles behind emerging synthetic blockers, including a theoretical look at compounds like 4-Ureidocyclohexane-1-carboxylic acid .

Introduction to the Challenge of Non-Specific Binding

Non-specific binding (NSB) is a pervasive issue in immunoassays, where antibodies or other reagents adhere to unintended surfaces or molecules.[1] This phenomenon can obscure specific signals, leading to high background, reduced assay sensitivity, and potentially false-positive results.[2][3] The primary drivers of NSB are often hydrophobic and ionic interactions between assay components and the solid phase (e.g., microplate wells, nitrocellulose membranes).[4]

Traditionally, NSB is managed by "blocking" these unoccupied sites with inert proteins like Bovine Serum Albumin (BSA) or non-fat dry milk.[5] However, these biological blockers have limitations, including lot-to-lot variability and potential cross-reactivity.[6] This has spurred the development of synthetic, non-protein blocking agents, ranging from polymers to small molecules.

A query regarding 4-Ureidocyclohexane-1-carboxylic acid for reducing NSB has highlighted an interest in such novel chemical approaches. While this specific molecule is not yet established in the literature as a commercial blocking agent, its chemical structure provides a valuable framework for discussing how small molecules could theoretically mitigate NSB. This guide will use this concept as a launchpad to explore the broader principles of synthetic blockers and provide robust troubleshooting strategies for your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of high background and non-specific binding in an immunoassay?

High background is typically a result of one or more of the following factors:

  • Inadequate Blocking : Insufficient saturation of unoccupied binding sites on the solid phase is a primary cause.[3][7]

  • High Antibody Concentration : Using excessive amounts of primary or secondary antibodies increases the likelihood of low-affinity, non-specific interactions.[7]

  • Cross-Reactivity : The primary or secondary antibodies may recognize similar epitopes on unintended proteins within the sample or blocking agent.[7]

  • Hydrophobic and Ionic Interactions : Proteins can adhere non-specifically to plastic surfaces due to their physicochemical properties.[4]

  • Insufficient Washing : Failure to remove unbound reagents during wash steps can leave residual antibodies or detection molecules, contributing to background signal.[2]

  • Contaminated Reagents : Buffers or reagents contaminated with proteins or particles can lead to high background.[7]

Q2: How do traditional protein-based blockers like BSA and non-fat milk work?

Protein-based blockers function by adsorbing to all unoccupied surfaces of the solid phase.[3] They present a diverse array of molecules that saturate potential sites for non-specific interaction. This effectively creates a neutral surface, preventing subsequent reagents, like primary or secondary antibodies, from binding non-specifically. Because they are protein-rich, they can block both hydrophobic and hydrophilic sites.[3]

Q3: What are the advantages of synthetic, non-protein blocking agents?

Synthetic blockers, such as polymers like polyvinylpyrrolidone (PVP), polyethylene glycol (PEG), and polyvinyl alcohol (PVA), offer several advantages over traditional protein-based agents:[5][8]

  • Chemical Definition and Consistency : Being fully synthetic, they eliminate the lot-to-lot variability inherent in biological blockers like BSA or serum.[6]

  • Reduced Cross-Reactivity : They are free of proteins, thus avoiding cross-reactivity with antibodies, which is particularly important in assays involving anti-BSA antibodies or biotin/avidin systems.[8]

  • Lower Background : In some systems, they can provide a lower background signal, leading to a higher signal-to-noise ratio.[8]

  • Avoidance of Biohazards : They eliminate risks associated with animal-derived materials.[6][9]

Q4: Based on its structure, how might a molecule like 4-Ureidocyclohexane-1-carboxylic acid theoretically reduce non-specific binding?

While not a commercially available blocking agent, the structure of 4-Ureidocyclohexane-1-carboxylic acid offers insight into a potential mechanism for a small-molecule blocker.

  • Urea Moiety : Urea is well-known for its ability to disrupt hydrogen bonds and interact favorably with various protein functional groups, including the peptide backbone.[10][11][12] This could interfere with the weak, non-specific interactions between unwanted proteins and the assay surface. The urea group can act as both a hydrogen bond donor and acceptor.[13]

  • Carboxylic Acid Moiety : The carboxyl group is hydrophilic and negatively charged at neutral pH. This could help render hydrophobic surfaces more hydrophilic, repelling the non-specific adsorption of proteins.[5]

  • Cyclohexane Backbone : The aliphatic ring provides a hydrophobic core, which could interact with and occupy hydrophobic patches on the solid phase surface, effectively "masking" them from proteins.

A molecule with these features could function by forming a dynamic coating on the surface, presenting a less "sticky" environment for antibodies and other proteins, thereby reducing their ability to bind non-specifically.

Visualizing the Mechanism of Non-Specific Binding and Blocking

The following diagram illustrates the fundamental concept of NSB and the corrective action of blocking agents.

Figure 1: Mechanism of Non-Specific Binding (NSB) and Blocking cluster_0 Unblocked Surface (High NSB) cluster_1 Blocked Surface (Low NSB) Surface1 Assay Surface (e.g., ELISA well) Antigen1 Target Antigen Antigen1->Surface1 Coated PrimaryAb1 Primary Ab (Specific Binding) PrimaryAb1->Antigen1 Binds NSB_Ab1 Primary Ab (Non-Specific Binding) NSB_Ab1->Surface1 Adsorbs High_Background Result: High Background Signal Surface2 Assay Surface (e.g., ELISA well) Antigen2 Target Antigen Antigen2->Surface2 Coated Blocker Blocking Agent Blocker->Surface2 Blocks Surface PrimaryAb2 Primary Ab (Specific Binding) PrimaryAb2->Antigen2 Binds Low_Background Result: Low Background, High Signal-to-Noise

Caption: On an unblocked surface, antibodies bind non-specifically, causing high background. Blocking agents saturate these sites, ensuring antibodies only bind specifically to the target antigen.

Troubleshooting Guide for High Background & NSB

This guide provides a structured approach to diagnosing and resolving common issues related to non-specific binding.

Problem Potential Cause(s) Recommended Solution(s) & Experimental Protocol
Uniformly High Background Across the Plate 1. Insufficient Blocking : Blocking buffer concentration is too low or incubation time is too short.[2] 2. Sub-optimal Antibody Concentration : Primary or secondary antibody concentration is too high.[7] 3. Ineffective Washing : Residual unbound reagents remain on the plate.[2]1. Optimize Blocking Protocol: - Increase blocker concentration : For BSA or non-fat milk, try increasing the concentration from 1% to 3-5% (w/v).[2] - Increase incubation time/temperature : Extend blocking from 1 hour at room temperature to 2 hours, or overnight at 4°C.[3] - Switch blocking agent : If using BSA, try non-fat milk (for non-phospho targets) or a commercial synthetic blocker.[8] 2. Titrate Antibodies: - Perform a checkerboard titration of both primary and secondary antibodies to find the optimal concentration that maximizes specific signal while minimizing background. 3. Enhance Washing Steps: - Increase the number of wash cycles from 3 to 5-6.[2] - Increase the volume of wash buffer per well. - Add a 30-60 second soak time for each wash step to help dislodge non-specifically bound molecules.[2]
High Background in "No Primary Antibody" Control Wells 1. Secondary Antibody Non-Specific Binding : The secondary antibody is binding directly to the solid phase or to the blocking agent. 2. Cross-Reactivity of Secondary Antibody : The secondary antibody is cross-reacting with endogenous proteins in the sample.1. Check Secondary Antibody Specificity: - Use a pre-adsorbed secondary antibody that has been purified to remove antibodies that cross-react with immunoglobulins from other species. 2. Optimize Secondary Antibody Diluent: - Dilute the secondary antibody in the same blocking buffer used for the main blocking step. - Consider adding a small amount of non-ionic detergent (e.g., 0.05% Tween-20) to the antibody diluent.
"Edge Effect" - Higher Background in Outer Wells 1. Uneven Temperature : The outer wells of the plate may experience different temperatures during incubation, leading to faster reaction kinetics or evaporation. 2. Evaporation : Samples and reagents in outer wells can evaporate more quickly, effectively concentrating the reactants.1. Ensure Uniform Incubation: - Incubate plates in a humidified chamber to minimize evaporation. - Avoid stacking plates during incubation. - Fill the outer wells with PBS or water to create a moisture barrier. 2. Improve Plate Handling: - Use plate sealers during incubation steps.[14]
High Background with Complex Samples (e.g., Serum, Lysate) 1. Matrix Effects : Components in the sample matrix (e.g., heterophilic antibodies, rheumatoid factor) are causing interference.[1] 2. Endogenous Enzymes : Samples may contain endogenous peroxidases or phosphatases that react with the detection substrate.1. Use a Specialized Blocker: - Add a commercial heterophilic antibody blocker to your sample diluent.[15] - Use a blocker containing normal serum from the same species as the secondary antibody host. 2. Pre-treat Samples: - If HRP is the detection enzyme, you can pre-treat samples with a hydrogen peroxide solution to inactivate endogenous peroxidases.

Experimental Protocols

Protocol 1: Preparation of Standard Blocking Buffers

A. 5% (w/v) Non-Fat Dry Milk in PBST

  • Weigh 5 g of non-fat dry milk powder.

  • Add to 80 mL of 1x PBS with 0.05% Tween-20 (PBST).

  • Mix thoroughly using a magnetic stirrer until fully dissolved. This may take 30-60 minutes.

  • Adjust the final volume to 100 mL with PBST.

  • Filter the solution through a 0.45 µm filter to remove any particulates.

  • Note: Prepare fresh daily. Do not use for assays detecting phosphoproteins.

B. 3% (w/v) Bovine Serum Albumin (BSA) in TBST

  • Weigh 3 g of high-purity BSA (IgG-free or "Blocker" grade is recommended).

  • Add to 80 mL of 1x TBS with 0.1% Tween-20 (TBST).

  • Mix gently on a magnetic stirrer until the BSA is completely dissolved. Avoid vigorous stirring that can cause frothing.

  • Adjust the final volume to 100 mL with TBST.

  • Store at 4°C for up to one week.

Protocol 2: General Blocking Procedure for ELISA
  • After coating the plate with antigen or capture antibody and washing, aspirate the wells completely.

  • Add 200-300 µL of your chosen blocking buffer to each well.

  • Incubate for 1-2 hours at room temperature or overnight at 4°C. Using a plate shaker can improve efficiency.[2]

  • Aspirate the blocking buffer.

  • Wash the plate 3-5 times with wash buffer (e.g., PBST or TBST).

  • The plate is now blocked and ready for the addition of samples or primary antibody.

Troubleshooting Decision Tree

When encountering high background, a systematic approach can quickly identify the root cause. Use the following decision tree to guide your troubleshooting process.

Start High Background Observed Check_Neg_Ctrl Is background high in 'No Primary Ab' control? Start->Check_Neg_Ctrl Check_Blank Is background high in 'Blank' (no sample/Ab) wells? Check_Neg_Ctrl->Check_Blank No Sec_Ab_Issue Problem is likely Secondary Antibody. Check_Neg_Ctrl->Sec_Ab_Issue Yes Check_Pattern Is background uniform or patterned (e.g., edge effect)? Check_Blank->Check_Pattern No Substrate_Issue Problem is likely Substrate or Plate Reader. Check_Blank->Substrate_Issue Yes Edge_Effect Problem is likely Evaporation/Temp. Check_Pattern->Edge_Effect Patterned Uniform_Issue Problem is likely Blocking, Washing, or Primary Ab Concentration. Check_Pattern->Uniform_Issue Uniform Sec_Ab_Sol Solutions: - Use pre-adsorbed secondary Ab - Titrate secondary Ab - Check secondary diluent Sec_Ab_Issue->Sec_Ab_Sol Substrate_Sol Solutions: - Prepare fresh substrate - Reduce substrate incubation time - Check reader settings Substrate_Issue->Substrate_Sol Edge_Sol Solutions: - Use plate sealer - Use humidified chamber - Avoid plate stacking Edge_Effect->Edge_Sol Uniform_Sol Solutions: 1. Improve washing (more cycles/soak) 2. Optimize blocking (concentration/time/type) 3. Titrate primary antibody Uniform_Issue->Uniform_Sol

Caption: A decision tree to systematically diagnose the source of high background in immunoassays.

References

  • American Research Products, Inc. (n.d.). Elisa troubleshooting tips – High background. ARP Blog. Retrieved from [Link]

  • Astor Scientific. (2026, January 17). High Background in ELISA: Causes, Fixes, and Tips. Retrieved from [Link]

  • Bennion, B. J., & Daggett, V. (2023, November 30). Deciphering Protein Mysteries: Urea's Dual Role in Protein Denaturation Uncovered. BNN Breaking. Retrieved from [Link]

  • Biocompare. (2022, October 18). Immunoassay Troubleshooting. Retrieved from [Link]

  • Biocompare. (n.d.). ELISA Blocking Buffers. Retrieved from [Link]

  • Corning. (n.d.). Effective Blocking Procedures in ELISA Assays. Retrieved from [Link]

  • G-Biosciences. (2017, January 10). Best Blocking Buffer Selection for ELISA & Western Blot. Retrieved from [Link]

  • G-Biosciences. (2017, July 25). ELISA Blocking Agents & Blocking Solutions. Retrieved from [Link]

  • Kementec. (n.d.). Synthetic Blocking Buffer, Blotting| Protein Free. Retrieved from [Link]

  • Krishgen Biosystems. (2023, October 6). Causes Of High Background In ELISA Tests and How to Solve Them. Retrieved from [Link]

  • Meridian Bioscience. (n.d.). Blockers Practical Guide. Retrieved from [Link]

  • ResearchGate. (2023, July 12). What is a principe of a protein-free blocking solution?. Retrieved from [Link]

  • Rusling Research Group. (n.d.). Non Specific Binding (NSB) in Antigen-Antibody Assays. Retrieved from [Link]

  • Surmodics. (n.d.). Non-Specific Binding: What You Need to Know. Retrieved from [Link]

  • Suzuki, K., et al. (2023). Effective Blocking and Stabilizing Methods Using Synthetic Polymer on ELISA. In: Methods in Molecular Biology, vol 2612. Humana, New York, NY. Retrieved from [Link]

  • Various Authors. (2014). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC. Retrieved from [Link]

  • Various Authors. (2010). Urea interactions with protein groups: a volumetric study. PubMed. Retrieved from [Link]

  • Various Authors. (n.d.). Interaction of Urea with Amino Acids: Implications for Urea-Induced Protein Denaturation. ACS Publications. Retrieved from [Link]

  • Various Authors. (n.d.). Quantifying Functional Group Interactions that Determine Urea Effects on Nucleic Acid Helix Formation. NIH. Retrieved from [Link]

  • Wang, X., et al. (2021). Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection. MDPI. Retrieved from [Link]

  • Zuber, B., et al. (2012). Reduction of non-specific binding in immunoassays requiring long incubations. Scandinavian Journal of Clinical and Laboratory Investigation. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-(Carbamoylamino)cyclohexane-1-carboxylic acid

Welcome to the technical support guide for the synthesis of 4-(Carbamoylamino)cyclohexane-1-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development professionals.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4-(Carbamoylamino)cyclohexane-1-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development professionals. Here, we address common challenges encountered during the synthesis, providing in-depth, experience-driven solutions to help you optimize your reaction conditions, improve yield and purity, and streamline your workflow.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My reaction yield is consistently low. What are the common causes and how can I improve it?

Low yield is a frequent issue, often stemming from several factors related to the primary synthetic route: the reaction of trans-4-aminocyclohexane-1-carboxylic acid with an isocyanate source.

Answer: To diagnose and resolve low yields, consider the following factors systematically:

  • Incomplete Reaction: The nucleophilic attack of the amine on the isocyanate source is the key step. Steric hindrance or low reactivity of the starting materials can slow this down.

    • Solution: Monitor the reaction progress closely using TLC or LC-MS.[1] If the reaction stalls, consider increasing the temperature. A modest increase (e.g., from room temperature to 50-70 °C) can significantly enhance the rate. However, excessive heat can promote side reactions.[1]

  • Purity of Starting Materials: The primary amine starting material can be a mixture of cis and trans isomers. The trans isomer is often the desired starting material for specific downstream applications.[2]

    • Solution: Confirm the stereochemistry and purity of your 4-aminocyclohexane-1-carboxylic acid starting material by NMR. Patent literature describes methods to produce this starting material with a high trans ratio (>75%).[2][3][4] Using a pure trans isomer can lead to a cleaner reaction and simpler purification.

  • Choice of Carbamoylating Agent: The reactivity of the carbamoylating agent is critical.

    • Potassium Isocyanate (KOCN) in Water/Acid: This is a common, safe, and efficient method.[5] The reaction is typically performed in aqueous acidic conditions (e.g., 1N HCl) to protonate the amine and activate the cyanate.[1]

    • Isocyanates (e.g., trimethylsilyl isocyanate): These are highly reactive but can be sensitive to moisture, leading to the formation of symmetric urea byproducts if not handled under inert conditions.[1][6]

    • Phosgene Equivalents (e.g., Triphosgene, CDI): These reagents are effective but highly toxic and require stringent safety protocols.[6][7][8] They are often used to generate an isocyanate in situ.

  • Solvent Selection: The choice of solvent impacts the solubility of reagents and the reaction rate.

    • Solution: For reactions with isocyanates, aprotic solvents like THF, DMF, or DCM are commonly used.[1][6] For the KOCN method, water is the required solvent.[5] A solvent screen can be a powerful optimization tool.

Workflow for Yield Optimization

Caption: Desired urea formation versus common side reactions.

FAQ 3: Purification of the final product is difficult. What strategies do you recommend?

4-(Carbamoylamino)cyclohexane-1-carboxylic acid is a zwitterionic and highly polar molecule, which makes standard purification techniques challenging. [9][10] Answer: Standard silica gel chromatography with non-polar solvents is often ineffective. Consider these specialized approaches:

  • Crystallization/Precipitation: This is the most effective and scalable method.

    • Strategy: The product is highly soluble in water. [1]If the reaction is performed in water (e.g., the KOCN method), the product can often be precipitated by adjusting the pH to its isoelectric point, where its solubility is minimal. Alternatively, after an aqueous workup, concentrating the solution and adding a miscible organic anti-solvent (like acetone or isopropanol) can induce crystallization.

  • Reverse-Phase Chromatography (RPC): This is a viable option for purifying polar compounds.

    • Strategy: Use a C18 column with a mobile phase of water and a polar organic solvent like methanol or acetonitrile. [11]Adjusting the pH of the mobile phase with a buffer (e.g., ammonium acetate) or an acid (e.g., formic acid) can significantly improve retention and peak shape for zwitterionic molecules. [10][11]

  • Ion-Exchange Chromatography (IEC): Given the zwitterionic nature of the molecule, IEC can be a powerful tool, especially for removing ionic impurities. [12][13] * Strategy: Use a cation-exchange resin to bind the product via its protonated amine, wash away neutral/anionic impurities, and then elute with a basic solution. Conversely, an anion-exchange resin can be used to bind the product via its carboxylate group, followed by elution with an acidic solution.

Purification Decision Tree

Purification_Strategy Start Crude Product Mixture IsPrecipitate Does product precipitate upon pH adjustment or anti-solvent addition? Start->IsPrecipitate Filter Filter and Wash Solid IsPrecipitate->Filter Yes IsScale Is this for large scale? IsPrecipitate->IsScale No PureSolid Pure Product Filter->PureSolid RPC Use Reverse-Phase HPLC (C18, Water/ACN + buffer) IsScale->RPC No (Lab Scale) IEC Use Ion-Exchange Chromatography IsScale->IEC Yes (Process Scale) RPC->PureSolid IEC->PureSolid

Caption: Decision tree for selecting an appropriate purification strategy.

Optimized Protocol: Synthesis via Potassium Isocyanate

This protocol is recommended for its high yield, safety, and operational simplicity, avoiding hazardous reagents like phosgene or moisture-sensitive isocyanates. [5] Materials:

  • trans-4-Aminocyclohexane-1-carboxylic acid

  • Potassium isocyanate (KOCN)

  • Hydrochloric acid (HCl), 1N aqueous solution

  • Deionized Water

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve trans-4-aminocyclohexane-1-carboxylic acid (1.0 equiv) in 1N aqueous HCl. Stir until a clear solution is obtained.

  • Addition of KOCN: Add potassium isocyanate (1.1 - 1.2 equiv) to the solution in one portion at room temperature.

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by LC-MS. The reaction is typically complete within 2-4 hours. A white precipitate of the product may begin to form as the reaction proceeds.

  • Isolation: Once the starting material is consumed, cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.

  • Filtration: Collect the white solid product by vacuum filtration.

  • Washing: Wash the filter cake sequentially with cold deionized water and then with a small amount of cold acetone to aid in drying.

  • Drying: Dry the purified product under vacuum to a constant weight.

Expected Outcome: This method typically provides the desired product in >90% yield and high purity, often without the need for further chromatographic purification.

Table 1: Troubleshooting Summary
Problem Probable Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction; Impure starting materials (cis/trans mixture); Suboptimal solvent.Increase temperature moderately (50-70°C); Verify purity/stereochemistry of starting amine; Use KOCN in water for robust results. [1][3][5]
Side Products Symmetrical urea formation; Carbamate formation from alcohol solvents.Use KOCN method; If using phosgene-type reagents, control addition order; Use aprotic solvents (THF, DCM) with isocyanates. [1][6]
Reaction Stalls Poor solubility of reagents; Low reactivity.Switch to a better solvent (e.g., DMF for higher solubility); Increase temperature; Ensure KOCN is fully dissolved in the aqueous method. [1]
Purification Issues Product is highly polar and zwitterionic.Prioritize crystallization/precipitation by pH adjustment or anti-solvent addition; For chromatography, use Reverse-Phase or Ion-Exchange methods. [9][11][13]
References
  • Li, D. G., et al. (2021). Offline preparative 2-D polar-copolymerized reversed-phase chromatography × zwitterionic hydrophilic interaction chromatography for effective purification of polar compounds from Caulis Polygoni Multiflori. PubMed. Retrieved from [Link]

  • Amination Reactions Analysis For Selecting Optimal Methods In Synthesizing New Urea Derivatives. (2023). Journal of Chemical Science. Retrieved from [Link]

  • Various Authors. (2004). Separation of zwitter ionic drug molecule. Chromatography Forum. Retrieved from [Link]

  • Various Authors. (2022). Any tips for purification of two zwitterionic compounds?. Reddit. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Urea Formation - Common Conditions. Retrieved from [Link]

  • Prachi, R., et al. (2023). Improved Synthesis of Unsymmetrical Ureas via Carbamates. SynOpen. Retrieved from [Link]

  • Cini, E., et al. (2016). One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Ou, J., et al. (2004). Zwitterionic Separation Materials for Liquid Chromatography and Capillary Electrophoresis. Diva-Portal.org. Retrieved from [Link]

  • Biotage. (2023). Purifying ionic compounds by flash column chromatography. Retrieved from [Link]

  • Kumar, S., et al. (2018). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. Green Chemistry. Retrieved from [Link]

  • Google Patents. (2021). CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
  • Wikipedia. (n.d.). Urea. Retrieved from [Link]

  • Davis, T. L., & Blanchard, K. C. (1929). The Mechanism of Reactions in the Urea Series. PNAS. Retrieved from [Link]

  • Tella, M., & Verma, A. (2022). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC. Retrieved from [Link]

  • European Patent Office. (2017). EP 3411355 B1 - PROCESS FOR THE PREPARATION OF TRANS-4-AMINO-1-CYCLOHEXANECARBOXYLIC ACID. Retrieved from [Link]

  • Google Patents. (2003). WO2003078381A1 - PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS.
  • Koeth, F., et al. (2017). Mechanisms and consequences of carbamoylation. PubMed. Retrieved from [Link]

  • Der Pharma Chemica. (2012). A new synthetic process for tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. Retrieved from [Link]

  • ResearchGate. (2023). Photoinduced Carbamoylation Reactions: Unlocking New Reactivities Towards Amide Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Retrieved from [Link]

  • Chemical Communications (RSC Publishing). (2022). Photoinduced carbamoylation reactions: unlocking new reactivities towards amide synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing trans-4-amino-1-cyclohexane carboxylic acid and derivatives thereof.
  • ResearchGate. (2008). Reaction of Carboxylic Acids with Isocyanides: A Mechanistic DFT Study. Retrieved from [Link]

  • Google Patents. (2017). WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.
  • ACS Publications. (2024). Photoredox-Catalyzed Defluorinative Carbamoylation of α-Trifluoromethylalkenes. Organic Letters. Retrieved from [Link]

  • SciELO. (2006). Reaction of aromatic carboxylic acids with isocyanates using ionic liquids as novel and efficient media. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-methylcyclohexanecarboxylic acid. Retrieved from [Link]

  • NIH. (2023). Isocyanate-based multicomponent reactions. PMC. Retrieved from [Link]

  • Google Patents. (2015). WO2015102893A1 - Process for the preparation of cyclohexane carboxylic acid compounds.
  • Google Patents. (2000). WO2000046174A1 - A method of preparing cyclohexanecaraboxylic acid using [2+4] diels-alder reaction.

Sources

Optimization

Technical Support Center: Mass Spectrometry Signal Troubleshooting for 4-Ureidocyclohexane-1-carboxylic Acid

Welcome to the technical support center for troubleshooting mass spectrometry (MS) signals for 4-Ureidocyclohexane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting mass spectrometry (MS) signals for 4-Ureidocyclohexane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the analysis of this compound. This document provides in-depth, field-proven insights and step-by-step protocols to ensure the acquisition of high-quality, reliable data.

Understanding the Analyte: 4-Ureidocyclohexane-1-carboxylic acid

4-Ureidocyclohexane-1-carboxylic acid (Molecular Formula: C8H14N2O3, Molecular Weight: 186.21 g/mol ) is an amphoteric molecule, possessing both a basic urea functional group and an acidic carboxylic acid functional group.[1] This dual nature is a critical factor in its behavior during electrospray ionization (ESI) mass spectrometry, influencing the optimal ionization mode and the potential for adduct formation.[2][3]

PropertyValueSource
Molecular Formula C8H14N2O3Pharmaffiliates
Molecular Weight 186.21 g/mol Pharmaffiliates
Chemical Nature Amphoteric[1]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered when analyzing 4-Ureidocyclohexane-1-carboxylic acid by mass spectrometry.

Q1: I am not detecting any signal for 4-Ureidocyclohexane-1-carboxylic acid. What are the likely causes and how can I troubleshoot this?

A1: Root Cause Analysis & Troubleshooting Workflow

The absence of a signal is a frequent challenge and can stem from several factors, from sample preparation to instrument parameters.[4] For an amphoteric compound like 4-Ureidocyclohexane-1-carboxylic acid, the choice of ionization mode is paramount.

Diagram: Troubleshooting No Signal

Caption: A stepwise approach to diagnosing the absence of a mass spec signal.

Step-by-Step Troubleshooting Protocol:

  • Verify Sample Preparation:

    • Concentration: Ensure your sample is at an appropriate concentration for your instrument's sensitivity. If it's too dilute, you may not see a signal.[5]

    • Solvent Compatibility: The sample should be dissolved in a solvent compatible with your mobile phase to ensure good solubility and peak shape.

  • Optimize Ionization Mode:

    • Positive Ion Mode (ESI+): The urea group is basic and can be readily protonated. Look for the protonated molecule [M+H]+ at an m/z of approximately 187.22.

    • Negative Ion Mode (ESI-): The carboxylic acid group is acidic and can be deprotonated. Look for the deprotonated molecule [M-H]- at an m/z of approximately 185.20.

    • Recommendation: Due to its amphoteric nature, it is crucial to test both positive and negative ionization modes.[2][3]

  • Adjust Mobile Phase Composition:

    • For positive mode , adding a small amount of a weak acid like formic acid (0.1%) to the mobile phase can enhance protonation.[6]

    • For negative mode , a mobile phase with a neutral to slightly basic pH is generally preferred. However, some studies have shown that weak acids can surprisingly enhance the signal for certain analytes in negative mode.[7] Avoid strong acids as they will suppress deprotonation.

  • Check for Ion Suppression:

    • Matrix Effects: Co-eluting compounds from your sample matrix can interfere with the ionization of your target analyte.[5]

    • Troubleshooting: Perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram. If suppression is detected, improve your sample cleanup procedure (e.g., using solid-phase extraction) or adjust your chromatography to separate the interfering components.[8]

  • Instrument Health Check:

    • System Suitability: Inject a known standard to confirm that the LC-MS system is performing as expected.

    • Source Cleaning: A contaminated ion source is a common cause of poor signal intensity. Follow the manufacturer's guidelines for cleaning the ion source components.[3]

Q2: I see a peak, but the mass-to-charge ratio (m/z) does not correspond to my expected molecular ion. What could be the issue?

A2: Identifying Common Adducts

Observing an m/z value different from the expected [M+H]+ or [M-H]- is often due to the formation of adducts, where the analyte molecule associates with other ions present in the mobile phase.[2]

Common Adducts in ESI-MS

Ionization ModeAdduct IonMass Shift (Da)Expected m/z for C8H14N2O3
Positive (ESI+) [M+H]++1.01187.22
[M+Na]++22.99209.20
[M+K]++39.10225.31
[M+NH4]++18.04204.26
Negative (ESI-) [M-H]--1.01185.20
[M+Cl]-+34.97221.18
[M+HCOO]-+44.99231.20
[M+CH3COO]-+59.01245.22

Diagram: Adduct Formation Logic

AdductFormation cluster_pos Positive Mode (ESI+) cluster_neg Negative Mode (ESI-) Analyte 4-Ureidocyclohexane-1-carboxylic acid (M, MW=186.21) Proton H+ Protonated [M+H]+ Analyte->Proton:ion Sodium Na+ Sodiated [M+Na]+ Analyte->Sodium:ion Potassium K+ Potassiated [M+K]+ Analyte->Potassium:ion Deprotonated H+ Deprotonated [M-H]- Analyte->Deprotonated:ion Chloride Cl- Chloride Adduct [M+Cl]- Analyte->Chloride:ion Fragmentation cluster_pos Positive Mode Fragmentation cluster_neg Negative Mode Fragmentation M_H [M+H]+ m/z 187.22 Loss_Isocyanate Loss of HNCO (m/z 144.20) M_H->Loss_Isocyanate Loss_CO2_pos Loss of CO2 (m/z 143.21) M_H->Loss_CO2_pos Loss_H2O Loss of H2O (m/z 169.21) M_H->Loss_H2O M_minus_H [M-H]- m/z 185.20 Loss_CO2_neg Loss of CO2 (m/z 141.19) M_minus_H->Loss_CO2_neg

Sources

Troubleshooting

Technical Support Center: Identification of 4-(Carbamoylamino)cyclohexane-1-carboxylic acid Degradation Products

For Researchers, Scientists, and Drug Development Professionals Introduction Welcome to the technical support center for "4-(Carbamoylamino)cyclohexane-1-carboxylic acid." This guide is designed to assist you in navigati...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Welcome to the technical support center for "4-(Carbamoylamino)cyclohexane-1-carboxylic acid." This guide is designed to assist you in navigating the complexities of identifying its degradation products. As Senior Application Scientists, we understand that a thorough comprehension of a molecule's stability is paramount for successful drug development. This resource provides in-depth, experience-based answers to common questions and troubleshooting scenarios encountered during forced degradation studies and stability testing.

Forced degradation studies are a critical component of the drug development process, providing insights into the intrinsic stability of a drug substance.[1][2][3] These studies help in elucidating degradation pathways, identifying potential degradation products, and developing stability-indicating analytical methods.[1][2] The International Council for Harmonisation (ICH) guidelines mandate these studies to understand how a drug's quality changes over time under various environmental factors.[1][2][4]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

What are the primary degradation pathways for 4-(Carbamoylamino)cyclohexane-1-carboxylic acid under forced degradation conditions?

Based on the structure, which contains a carbamate (ureido) group and a cyclohexane carboxylic acid moiety, the primary degradation pathways are anticipated to be hydrolysis and oxidation.

  • Hydrolysis: The carbamate group is susceptible to both acidic and basic hydrolysis.

    • Acidic Hydrolysis: Under acidic conditions, the carbamate can be hydrolyzed to yield 4-aminocyclohexane-1-carboxylic acid, carbon dioxide, and ammonia.[5]

    • Basic Hydrolysis: In a basic medium, the carbamate can also hydrolyze to 4-aminocyclohexane-1-carboxylic acid and carbamic acid, which is unstable and decomposes to ammonia and carbon dioxide.[6][7]

  • Oxidation: The cyclohexane ring can be susceptible to oxidation, potentially leading to the formation of hydroxylated or ketonic derivatives, or even ring-opening products like adipic acid derivatives under harsh oxidative conditions.[8][9][10]

The following diagram illustrates the potential primary degradation pathways:

Caption: Potential degradation pathways of 4-(Carbamoylamino)cyclohexane-1-carboxylic acid.

I am not observing any degradation under my initial stress conditions. What should I do?

This is a common scenario, especially for stable molecules. If initial, mild stress conditions do not yield significant degradation (the ICH recommends a target of 5-20% degradation), a systematic and gradual increase in stressor intensity is the scientifically sound approach.[4]

Troubleshooting Steps:

  • Increase Stressor Concentration: For hydrolytic studies, if you started with 0.1 M HCl or NaOH, consider increasing the concentration to 1 M.[1]

  • Elevate Temperature: If room temperature studies show no effect, incrementally increase the temperature (e.g., to 40°C, 60°C, and then 80°C).

  • Extend Exposure Time: Double the duration of the stress exposure as a starting point.[11]

  • Co-solvents for Poor Solubility: If the compound has poor aqueous solubility, which can limit its exposure to hydrolytic agents, the use of a co-solvent like acetonitrile is recommended. Methanol should be used with caution in photolytic studies as it can generate artifacts.[11]

Data Presentation: Example of a Graduated Stress Study Plan

Stress ConditionInitial ParametersStep 1 EscalationStep 2 Escalation
Acid Hydrolysis 0.1 M HCl, 25°C, 24h1 M HCl, 40°C, 48h1 M HCl, 60°C, 72h
Base Hydrolysis 0.1 M NaOH, 25°C, 24h1 M NaOH, 40°C, 48h1 M NaOH, 60°C, 72h
Oxidation 3% H₂O₂, 25°C, 24h10% H₂O₂, 40°C, 48h30% H₂O₂, 60°C, 72h
Thermal 60°C, 48h80°C, 72h105°C, 96h
How do I develop a stability-indicating analytical method for this compound and its degradation products?

A stability-indicating method is crucial for accurately quantifying the decrease in the active pharmaceutical ingredient (API) and the increase in degradation products. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the most common technique.

Experimental Protocol: HPLC Method Development

  • Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) as it is versatile for separating compounds of moderate polarity.

  • Mobile Phase Selection:

    • Initial Gradient: Begin with a simple gradient of a buffered aqueous phase (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).

    • Rationale: The carboxylic acid and potential amine degradants will have their ionization suppressed at a low pH, leading to better retention and peak shape on a reversed-phase column.

  • Detection:

    • UV Detection: Since the parent molecule and its likely degradants lack a strong chromophore, UV detection at low wavelengths (e.g., 200-210 nm) may be necessary but could lack specificity.[12]

    • Mass Spectrometry (MS) Detection: LC-MS is highly recommended for its sensitivity and specificity, providing mass information for both the parent compound and its degradants.[12][13] This is invaluable for initial identification.

  • Method Optimization:

    • Inject a mixture of stressed samples (acidic, basic, oxidative, etc.) to ensure the method can separate all generated degradation products from the parent peak and from each other.

    • Adjust the gradient slope, flow rate, and column temperature to achieve optimal resolution (Rs > 1.5) between all peaks.

Mandatory Visualization: Analytical Workflow

AnalyticalWorkflow cluster_ForcedDegradation Forced Degradation cluster_MethodDevelopment Method Development & Validation cluster_Identification Degradant Identification Acid Acid Hydrolysis HPLC HPLC-UV/MS Method Development Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Thermal->HPLC Photo Photolytic Photo->HPLC Specificity Specificity/ Peak Purity HPLC->Specificity LCMS LC-MS/MS Analysis HPLC->LCMS Validation Full Method Validation (ICH Q2(R1)) Specificity->Validation HRMS High-Resolution MS (HRMS) for Formula LCMS->HRMS NMR NMR for Structure Elucidation HRMS->NMR

Caption: Workflow for degradation product identification and method validation.

What are the best techniques for structural elucidation of the unknown degradation products?

A combination of chromatographic and spectroscopic techniques is essential for the unambiguous identification of degradation products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the primary tool for initial identification.

    • MS: Provides the molecular weight of the degradation product.

    • MS/MS: Induces fragmentation of the degradant ion, providing structural information that can be pieced together to propose a structure.

  • High-Resolution Mass Spectrometry (HRMS): Techniques like Time-of-Flight (TOF) or Orbitrap MS provide a highly accurate mass measurement, which allows for the determination of the elemental composition (molecular formula) of the degradation product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural confirmation, especially for novel or unexpected degradants, isolation of the impurity followed by 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR analysis is the gold standard.

What are the regulatory expectations for reporting and identifying degradation products?

The ICH guidelines Q3A(R2) and Q3B(R2) provide a framework for reporting, identifying, and qualifying impurities in new drug substances and products, respectively.

Key ICH Thresholds for Identification:

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 1 g0.05%0.10% or 1.0 mg TDI, whichever is lower0.15% or 1.0 mg TDI, whichever is lower
> 1 g0.03%0.05%0.05%
(TDI = Total Daily Intake)
  • Reporting: Any degradation product observed above the reporting threshold should be reported in the regulatory submission.[14]

  • Identification: Degradation products exceeding the identification threshold must be structurally characterized.[14]

  • Qualification: Degradation products above the qualification threshold require toxicological assessment to ensure their safety.

It is crucial to document all identified degradation products with their code numbers or appropriate descriptors (e.g., retention time).[14]

References

  • Alsante, K. M., et al. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48-60. [Link]

  • ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Products Q3B(R2). [Link]

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

  • Klick, S., et al. (2005). Toward a general strategy for the identification of degradation products in pharmaceutical stress studies. Journal of Pharmaceutical and Biomedical Analysis, 39(5), 887-900.
  • Maheswaran, R. (2012). FDA perspectives: scientific considerations of forced degradation studies in ANDA submissions. Pharmaceutical Technology, 36(5), 73-80.
  • Ngwa, G. (2010). Forced degradation as an integral part of formulation development. Drug Delivery Technology, 10(5), 48-53.
  • Rane, K., & Patil, V. (2017). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research, 7(4), 244-249. [Link]

  • Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24(2), 1-14.

Sources

Optimization

"4-Ureidocyclohexane-1-carboxylic acid" improving analytical method sensitivity

Welcome to the technical support guide for the analysis of 4-Ureidocyclohexane-1-carboxylic acid. This document is designed for researchers, analytical scientists, and drug development professionals who are looking to de...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the analysis of 4-Ureidocyclohexane-1-carboxylic acid. This document is designed for researchers, analytical scientists, and drug development professionals who are looking to develop and troubleshoot methods for this challenging analyte. Given its high polarity, achieving sensitive and robust quantification requires a departure from standard analytical approaches. This guide provides in-depth, field-proven insights, moving from foundational questions to advanced troubleshooting and method optimization.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the analysis of 4-Ureidocyclohexane-1-carboxylic acid.

Q1: Why is 4-Ureidocyclohexane-1-carboxylic acid considered a challenging analyte for LC-MS/MS analysis?

A: The difficulty stems primarily from its high polarity, a result of the hydrophilic ureido (-NH-CO-NH2) and carboxylic acid (-COOH) functional groups. This polarity presents two major analytical hurdles:

  • Poor Chromatographic Retention: In standard Reversed-Phase (RP) chromatography (e.g., using C18 columns), the analyte has a very high affinity for the polar mobile phase and minimal interaction with the nonpolar stationary phase. This results in little to no retention, causing it to elute in the solvent front or void volume.[1] Elution in this region is problematic as it coincides with many other unretained matrix components, leading to significant ion suppression.[2]

  • Suboptimal Ionization & Desolvation: Achieving high sensitivity with electrospray ionization (ESI) mass spectrometry is most effective with mobile phases rich in organic solvent. The high aqueous content required in RP methods to even attempt retention of polar compounds hinders the efficient desolvation of analyte ions in the ESI source, thereby reducing signal intensity.[3][4]

Q2: What is the recommended primary analytical strategy for this compound?

A: For polar compounds like 4-Ureidocyclohexane-1-carboxylic acid, Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS) is the superior approach.[5][6][7][8] HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and a mobile phase with a high concentration of organic solvent (typically acetonitrile).[7] This setup promotes the retention of polar analytes while offering the significant advantage of improved ESI-MS sensitivity due to the volatile, organic-rich mobile phase.[2][3]

Q3: Is chemical derivatization a necessary step to improve sensitivity?

A: Not always necessary, but it is a powerful option. Derivatization can dramatically improve analytical performance by altering the molecule's properties to make it more amenable to a specific analytical technique.[9][10] For 4-Ureidocyclohexane-1-carboxylic acid, derivatizing the carboxylic acid group can:

  • Increase hydrophobicity: This improves retention in reversed-phase chromatography.[11]

  • Enhance ionization efficiency: By adding a permanently charged group or a moiety that is very easily protonated (e.g., a tertiary amine), the MS signal can be boosted by orders of magnitude.[12]

The decision to use derivatization depends on the required sensitivity limits of the assay. Often, a well-optimized HILIC method can suffice. However, for ultra-trace level quantification, derivatization is an excellent strategy.

Troubleshooting & Optimization Guide

This section is structured to solve specific experimental problems you may encounter.

Issue 1: Poor or No Chromatographic Retention

Symptom: The analyte peak elutes at or very near the solvent front (t₀) on a C18 or other reversed-phase column.

Causality: The analyte is too hydrophilic to partition into the nonpolar stationary phase. The fundamental separation mechanism of reversed-phase chromatography is not suitable for this molecule.

Solutions:

  • Implement HILIC (Recommended): This is the most direct and effective solution. HILIC operates on a different principle—partitioning of the polar analyte into a water-enriched layer on the surface of a polar stationary phase.[3][5]

    • Action: Switch from a C18 column to a HILIC column (e.g., Amide, Silica, or Zwitterionic-HILIC phase).[8]

    • Rationale: This provides an orthogonal separation mechanism specifically designed for retaining and separating highly polar compounds.[6][7]

  • Explore Mixed-Mode Chromatography (MMC): MMC columns possess both reversed-phase and ion-exchange characteristics.[13][14]

    • Action: Use a mixed-mode column (e.g., RP-Anion Exchange). By adjusting the mobile phase pH and ionic strength, you can leverage both hydrophobic and electrostatic interactions for retention.

    • Rationale: This offers multiple, tunable retention mechanisms on a single column, providing unique selectivity that can be beneficial for complex separations.[15]

The following diagram illustrates the decision-making process for method development.

chromatographic_strategy cluster_start Initial Problem cluster_decision Primary Decision Point cluster_solutions Recommended Solutions cluster_outcome Expected Outcome start Analyte: 4-Ureidocyclohexane-1-carboxylic acid Issue: Poor sensitivity/retention decision1 Is retention on a C18 column near the void volume? start->decision1 solution_deriv Consider Chemical Derivatization (Improves RP retention & MS signal) start->solution_deriv For Ultra-High Sensitivity solution_hilic Switch to HILIC Column (Amide, Silica, Z-HILIC) decision1->solution_hilic Yes (Most Common) solution_mmc Use Mixed-Mode Column (RP/Anion-Exchange) decision1->solution_mmc Yes (Alternative) outcome Robust Retention & Improved MS Sensitivity solution_hilic->outcome solution_mmc->outcome solution_deriv->outcome

Caption: Decision workflow for chromatographic method selection.

Issue 2: Low Mass Spectrometry Signal & Poor Sensitivity

Symptom: The peak is observable but the signal-to-noise ratio (S/N) is low, and the Limit of Quantification (LOQ) is insufficient for the application's needs.

Causality: This is often a combination of inefficient ionization in the ESI source and ion suppression from co-eluting matrix components.[16][17]

Solutions:

  • Adopt a HILIC Method: As previously mentioned, HILIC methods use mobile phases with high organic content (e.g., >80% acetonitrile). This greatly enhances the ESI process by promoting more efficient droplet desolvation and analyte ionization, leading to a significant boost in signal intensity.[2][3][4]

  • Optimize MS Source Parameters:

    • Action: Systematically optimize parameters such as spray voltage, gas temperatures (desolvation and cone), and gas flow rates.

    • Rationale: Each compound has an optimal set of conditions for ionization. A properly tuned source can significantly improve signal response.

  • Perform Chemical Derivatization:

    • Action: Chemically modify the carboxylic acid functional group with a reagent that introduces an easily ionizable moiety. A highly effective strategy is to use a reagent that adds a tertiary amine or a permanently charged quaternary ammonium group, which ionizes exceptionally well in positive ESI mode.[9][10][12]

    • Rationale: This directly enhances the ionization efficiency of the molecule, often leading to a 10- to 100-fold or greater increase in signal intensity.[12]

Issue 3: Significant Matrix Effects

Symptom: Inconsistent quantification, poor accuracy, and/or precision between different sample lots or dilutions. Signal intensity is suppressed or enhanced when comparing the analyte in matrix versus in a clean solvent.

Causality: Co-eluting endogenous compounds from the biological matrix (e.g., phospholipids, salts) compete with the analyte for ionization in the MS source.[18][19] This is a major problem in bioanalysis.

Solutions:

  • Improve Chromatographic Separation: The most effective way to combat matrix effects is to chromatographically separate the analyte from the interfering components.

    • Action: Develop a HILIC or MMC method that retains the analyte and elutes it in a region of the chromatogram that is free from major matrix interferences. The void volume is typically where the most severe ion suppression occurs.[2]

    • Rationale: If interferences do not co-elute, they cannot suppress the analyte's signal.

  • Refine Sample Preparation: A cleaner sample extract will have fewer interfering components.

    • Action: Move beyond simple protein precipitation. Use Solid-Phase Extraction (SPE), particularly a mixed-mode sorbent that combines reversed-phase and ion-exchange properties, to selectively bind the analyte while washing away interferences.[15][19]

    • Rationale: A more selective sample preparation technique is crucial for removing the classes of compounds (e.g., phospholipids) that are known to cause significant matrix effects.[16][19]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS):

    • Action: Synthesize or procure a version of 4-Ureidocyclohexane-1-carboxylic acid where several atoms are replaced with stable heavy isotopes (e.g., ¹³C, ¹⁵N, ²H).

    • Rationale: A SIL-IS is the gold standard for quantitative LC-MS. It co-elutes with the analyte and experiences the exact same matrix effects. By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by ion suppression is effectively cancelled out, leading to highly accurate and precise results.

This diagram provides a logical sequence for troubleshooting common analytical issues.

troubleshooting_workflow start Poor Analytical Result (Low Signal, Bad Peak, No Retention) check_chrom Step 1: Evaluate Chromatography Is retention adequate (>2x void)? Is peak shape acceptable? start->check_chrom fix_chrom Implement HILIC or MMC. Adjust mobile phase. Match sample solvent to mobile phase. check_chrom->fix_chrom No check_ms Step 2: Evaluate MS Signal Is S/N ratio sufficient? Is response stable? check_chrom->check_ms Yes fix_chrom->check_chrom fix_ms Optimize MS source parameters. Consider derivatization for ultra-sensitivity. check_ms->fix_ms No check_matrix Step 3: Evaluate Matrix Effects Is accuracy/precision poor? Does post-extraction spike show suppression? check_ms->check_matrix Yes fix_ms->check_ms fix_matrix Improve sample prep (use SPE). Use a Stable Isotope-Labeled IS. check_matrix->fix_matrix Yes success Method Optimized check_matrix->success No fix_matrix->check_matrix

Caption: A systematic workflow for troubleshooting analytical method issues.

Experimental Protocols & Data Tables
Protocol 1: Starting HILIC-MS/MS Method

This protocol provides a robust starting point for the analysis of 4-Ureidocyclohexane-1-carboxylic acid.

ParameterRecommended SettingRationale & Notes
LC Column Amide-based HILIC Column (e.g., Waters ACQUITY BEH Amide, 1.7 µm, 2.1 x 100 mm)Amide phases offer excellent retention and peak shape for a wide range of polar compounds.[8]
Mobile Phase A 10 mM Ammonium Formate in Water + 0.1% Formic AcidAmmonium formate is a volatile buffer compatible with MS. Formic acid aids in positive or negative ion formation.
Mobile Phase B Acetonitrile with 0.1% Formic AcidHigh organic content is key for HILIC retention.
Gradient 95% B -> 50% B over 5 minutesA typical HILIC gradient starts with high organic and increases the aqueous content to elute analytes.[7]
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CElevated temperature can improve peak shape and reduce viscosity.
Injection Vol. 2-5 µLKeep low to minimize solvent mismatch effects.
Sample Diluent 90:10 Acetonitrile:WaterCrucial: The sample solvent must be similar to the initial mobile phase to ensure good peak shape.
MS Detector Tandem Quadrupole Mass SpectrometerRequired for the selectivity and sensitivity of MS/MS detection.
Ionization Mode ESI Negative or Positive (must be tested)The carboxylic acid favors negative mode ([M-H]⁻), while the ureido group could potentially protonate in positive mode ([M+H]⁺). Test both to determine the most sensitive response.
MRM Transitions Precursor ion (Q1) -> Product ion (Q3)Must be optimized by infusing a standard of the analyte. For the carboxylate, a common fragmentation is the loss of CO₂ (44 Da).[20]
Protocol 2: Derivatization of Carboxylic Acid for Enhanced Positive Mode ESI-MS/MS

This protocol uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to couple the analyte with a reporter molecule containing a tertiary amine, such as 4-(Dimethylamino)benzylamine, to significantly boost positive mode signal.

Materials:

  • Dried sample extract or standard solution of 4-Ureidocyclohexane-1-carboxylic acid.

  • 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • 4-(Dimethylamino)benzylamine or similar amine-containing tag.

  • Anhydrous, aprotic solvent (e.g., Acetonitrile or Dichloromethane).

  • Quenching solution (e.g., 1% Formic Acid in water).

Step-by-Step Methodology:

  • Reconstitution: Reconstitute the dried sample extract in 50 µL of anhydrous acetonitrile.

  • Activation: Add 2 equivalents of EDC to the sample. Vortex briefly. This activates the carboxylic acid group.

  • Coupling: Immediately add 1.5 equivalents of the amine-containing tag (e.g., 4-(Dimethylamino)benzylamine).

  • Reaction: Allow the reaction to proceed at room temperature for 1-2 hours. The EDC facilitates the formation of an amide bond between the analyte and the tag.

  • Quenching: Stop the reaction by adding 100 µL of 1% formic acid in water. This hydrolyzes any remaining EDC.

  • Analysis: The sample is now ready for injection onto an LC-MS/MS system. A standard reversed-phase (C18) method can now be used, as the derivatized product is significantly more hydrophobic. The new MRM transition corresponding to the derivatized product must be determined.

References
  • Element Lab Solutions. (n.d.). HILIC – The Rising Star of Polar Chromatography. Retrieved from [Link]

  • Roemling, R., Sakata, M., Kawai, Y., Yamasaki, H., & Moriyama, H. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. Retrieved from [Link]

  • ResearchGate. (n.d.). Derivatization methods for the LC-MS/MS analyses of carboxylic acids. Retrieved from [Link]

  • Chirita, R. I., West, C., & Elfakir, C. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Chromatography A. Retrieved from [Link]

  • Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Retrieved from [Link]

  • van der Zwaan, K., Witting, M., et al. (2020). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Analytical and Bioanalytical Chemistry. Retrieved from [Link]

  • Lesellier, E. (2020). Mixed-Mode Chromatography—A Review. LCGC International. Retrieved from [Link]

  • Bioanalysis Zone. (n.d.). Importance of matrix effects in LC-MS/MS bioanalysis. Retrieved from [Link]

  • Dolan, J. W., & Snyder, L. R. (2003). Important Guidelines for Optimizing Speed and Sensitivity in Small-Molecule LC-UV and LC-MS. LCGC International. Retrieved from [Link]

  • ACS Publications. (2022). A Pyridinium Derivatization Reagent for Highly Sensitive Detection of Poly(carboxylic acid)s Using Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry. Retrieved from [Link]

  • Souza, I. D., & Queiroz, M. E. C. (2020). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Matrix effect in bioanalysis: an overview. Retrieved from [Link]

  • ResearchGate. (n.d.). LC-MS/MS chromatogram of carboxylic acids derivatized with aniline. Retrieved from [Link]

  • BioProcess International. (n.d.). How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. Retrieved from [Link]

  • International Journal of MediPharm Research. (n.d.). Review Article on Matrix Effect in Bioanalytical Method Development. Retrieved from [Link]

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Validation

A Comparative Guide to Ureido-Based Soluble Epoxide Hydrolase Inhibitors: Evaluating "4-(Carbamoylamino)cyclohexane-1-carboxylic acid" and its Analogs

Introduction The soluble epoxide hydrolase (sEH) has emerged as a critical therapeutic target for a range of inflammatory and cardiovascular diseases. This enzyme plays a key role in the metabolism of endogenous anti-inf...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The soluble epoxide hydrolase (sEH) has emerged as a critical therapeutic target for a range of inflammatory and cardiovascular diseases. This enzyme plays a key role in the metabolism of endogenous anti-inflammatory lipid mediators known as epoxyeicosatrienoic acids (EETs). By hydrolyzing EETs to their less active diol counterparts, sEH diminishes their beneficial effects, which include vasodilation, anti-inflammation, and analgesia. Consequently, the inhibition of sEH represents a promising strategy to augment the body's natural anti-inflammatory responses.

Ureido-based compounds have been identified as a potent class of sEH inhibitors. The urea functional group is adept at forming key hydrogen bond interactions within the active site of the sEH enzyme, leading to high-affinity binding and effective inhibition. This guide provides a comparative analysis of "4-(Carbamoylamino)cyclohexane-1-carboxylic acid" (CAS: 1183094-41-8) and other prominent ureido-based sEH inhibitors. While comprehensive experimental data for "4-(Carbamoylamino)cyclohexane-1-carboxylic acid" is not extensively available in the public domain, this document serves as a framework for its evaluation, presenting established data for well-characterized analogs and detailing the requisite experimental protocols for a thorough comparative assessment.

This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel anti-inflammatory therapeutics.

Mechanism of Action: The Role of Soluble Epoxide Hydrolase in the Arachidonic Acid Cascade

The biological activity of ureido-based sEH inhibitors is rooted in their ability to modulate the arachidonic acid (AA) metabolic cascade. Cytochrome P450 (CYP) epoxygenases convert AA into four regioisomeric EETs: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET. These EETs exert a variety of protective effects. However, the soluble epoxide hydrolase (sEH) rapidly converts these beneficial epoxides into their corresponding dihydroxyeicosatrienoic acids (DHETs), which are generally considered to be less biologically active.[1]

Ureido-based inhibitors act by binding to the active site of the sEH enzyme, preventing the hydrolysis of EETs. This leads to an accumulation of EETs in tissues, thereby amplifying their anti-inflammatory, vasodilatory, and analgesic properties. The urea moiety of these inhibitors is crucial for their activity, as it mimics the transition state of the epoxide hydrolysis reaction and forms hydrogen bonds with key amino acid residues in the sEH active site, such as Asp333 and Tyr381.[2]

sEH Pathway AA Arachidonic Acid (AA) CYP CYP Epoxygenases AA->CYP EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory) CYP->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active) sEH->DHETs Inhibitor Ureido Inhibitors (e.g., 4-(Carbamoylamino)cyclohexane -1-carboxylic acid) Inhibitor->sEH Inhibition sEH Inhibition Assay Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Assay Buffer, Recombinant sEH Solution, Test Compound Dilutions, Fluorescent Substrate Solution Incubate Incubate sEH with Test Compound/Vehicle Reagents->Incubate Initiate Initiate Reaction with Fluorescent Substrate Incubate->Initiate Measure Measure Fluorescence Kinetically Initiate->Measure Calculate Calculate Rate of Reaction Measure->Calculate Plot Plot % Inhibition vs. [Inhibitor] Calculate->Plot Determine Determine IC50 Value Plot->Determine

Figure 2: Experimental workflow for the in vitro soluble epoxide hydrolase (sEH) inhibition assay.

Materials:

  • Recombinant human or murine sEH

  • Fluorescent sEH substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester, PHOME)

  • Assay Buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)

  • Test compound ("4-(Carbamoylamino)cyclohexane-1-carboxylic acid") and reference inhibitors

  • DMSO for compound dissolution

  • Black 96-well microplate

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound and reference inhibitors in DMSO. Create a serial dilution of the compounds in the assay buffer.

  • Enzyme Preparation: Dilute the recombinant sEH to the desired concentration in the assay buffer.

  • Assay Plate Setup: Add a defined volume of the diluted enzyme solution to the wells of the 96-well plate.

  • Inhibitor Incubation: Add the serially diluted test compounds and vehicle control (DMSO in assay buffer) to the respective wells containing the enzyme. Incubate for a specified time (e.g., 5 minutes) at a controlled temperature (e.g., 30°C).

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorescent substrate solution to all wells.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity kinetically over a set period (e.g., 30 minutes) using an excitation wavelength of ~330 nm and an emission wavelength of ~465 nm.

  • Data Analysis:

    • Determine the initial rate of the reaction (V₀) from the linear portion of the fluorescence versus time curve.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Rodent Pharmacokinetic Study

This protocol outlines a typical procedure for determining the pharmacokinetic profile of a test compound in a rodent model (e.g., mouse or rat) after oral administration.

PK Study Workflow cluster_pre Pre-Study cluster_study In-Life Phase cluster_post Bioanalysis & Data Analysis AnimalPrep Animal Acclimation & Fasting Dosing Oral Administration of Test Compound AnimalPrep->Dosing DosePrep Dosing Formulation Preparation DosePrep->Dosing Sampling Serial Blood Sampling at Pre-defined Time Points Dosing->Sampling PlasmaPrep Plasma Separation Sampling->PlasmaPrep Quantification LC-MS/MS Quantification of Compound in Plasma PlasmaPrep->Quantification PK_Analysis Pharmacokinetic Parameter Calculation Quantification->PK_Analysis

Figure 3: Workflow for a typical rodent pharmacokinetic study.

Materials:

  • Test compound and appropriate vehicle for oral administration

  • Rodents (e.g., male Sprague-Dawley rats or C57BL/6 mice)

  • Oral gavage needles

  • Blood collection supplies (e.g., micro-centrifuge tubes with anticoagulant, capillaries)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Animal Acclimation and Dosing:

    • Acclimate animals to the housing conditions for at least one week.

    • Fast animals overnight before dosing, with free access to water.

    • Prepare the dosing formulation of the test compound in a suitable vehicle.

    • Administer the compound orally via gavage at a specific dose. [3]2. Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.

    • Blood can be collected via various methods such as tail vein, saphenous vein, or retro-orbital sinus. [3][4][5] * Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Transfer the plasma to clean tubes and store at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the test compound in plasma. [6][7] * Prepare a calibration curve and quality control samples.

    • Analyze the plasma samples to determine the concentration of the test compound at each time point.

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software to analyze the plasma concentration-time data.

    • Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, t1/2, and oral bioavailability.

Conclusion and Future Directions

The ureido scaffold represents a highly promising pharmacophore for the development of potent and selective soluble epoxide hydrolase inhibitors. While this guide has provided a comparative overview of several well-established ureido-based sEH inhibitors, a definitive assessment of "4-(Carbamoylamino)cyclohexane-1-carboxylic acid" requires the generation of direct experimental data.

The detailed protocols provided herein offer a robust framework for researchers to conduct a head-to-head comparison of this and other novel ureido inhibitors. Such studies are essential to elucidate the structure-activity relationships within this chemical class and to identify candidates with optimal potency, selectivity, and pharmacokinetic properties for further preclinical and clinical development. Future investigations should focus on a comprehensive in vitro and in vivo characterization of "4-(Carbamoylamino)cyclohexane-1-carboxylic acid" to ascertain its therapeutic potential as a novel anti-inflammatory agent.

References

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Comparative

A Senior Application Scientist's Guide to Comparative Molecular Docking: Evaluating 4-Ureidocyclohexane-1-carboxylic acid Against Known HDAC Inhibitors

Abstract Molecular docking is a cornerstone of modern structure-based drug discovery, providing critical insights into the potential binding modes and affinities of small molecules with their protein targets.[1][2][3] Th...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Molecular docking is a cornerstone of modern structure-based drug discovery, providing critical insights into the potential binding modes and affinities of small molecules with their protein targets.[1][2][3] This guide presents a comprehensive, field-proven workflow for conducting a comparative molecular docking study. While information on the specific biological targets for 4-ureidocyclohexane-1-carboxylic acid is not widely available, its structure, featuring a zinc-binding carboxylic acid, a cyclohexane linker, and a ureido cap, suggests potential activity against zinc-dependent histone deacetylases (HDACs).[4][5] This guide will therefore use 4-ureidocyclohexane-1-carboxylic acid as a test case against the well-characterized enzyme, Histone Deacetylase 2 (HDAC2).[6][7][8][9] Its performance will be benchmarked against two well-established HDAC inhibitors: the FDA-approved drug Vorinostat (SAHA) and the potent pan-HDAC inhibitor Panobinostat.[10][11][12] This document provides researchers, scientists, and drug development professionals with a detailed, step-by-step protocol, the scientific rationale behind each decision, and a framework for interpreting the results.

Introduction: The Scientific Rationale

The Target: Histone Deacetylase 2 (HDAC2)

Histone deacetylases are a class of enzymes that play a critical role in epigenetic gene regulation by removing acetyl groups from lysine residues on histones.[1][3][6] This action leads to chromatin compaction and transcriptional repression.[6][9] Dysregulation of HDAC activity is implicated in numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[1][3][9] HDAC2 is a Class I HDAC that is a key component of several corepressor complexes.[6][7][9] Its active site contains a critical zinc ion, which is essential for catalysis and is the primary interaction point for many inhibitors.[9][13]

The Ligands: A Rationale for Comparison

A successful docking study hinges on the careful selection of appropriate comparator compounds.

  • 4-Ureidocyclohexane-1-carboxylic acid (Test Compound): The structure of this molecule contains the classic pharmacophore of an HDAC inhibitor: a zinc-binding group (the carboxylic acid), a linker (the cyclohexane ring), and a "cap" group (the ureido moiety) that can interact with residues at the rim of the active site tunnel.[4][14][15] The carboxylic acid can act as a bioisostere for the hydroxamic acid found in many potent HDAC inhibitors.[15][16]

  • Vorinostat (SAHA) (Reference Compound 1): As the first FDA-approved HDAC inhibitor for cancer treatment, Vorinostat (suberoylanilide hydroxamic acid) is the quintessential benchmark.[5][10] Its binding mode to HDACs is well-characterized, involving the chelation of the active site zinc ion by its hydroxamic acid group.[5][10]

  • Panobinostat (Reference Compound 2): A potent, non-selective pan-HDAC inhibitor, Panobinostat offers a different chemical scaffold for comparison.[11][12] Its high affinity across multiple HDAC isoforms provides a high bar for assessing the potential potency of our test compound.[12]

This comparative approach allows us to not only predict the binding mode of our novel compound but also to contextualize its potential efficacy against established drugs.

Experimental Design & Workflow

The following section details a robust, self-validating protocol for a comparative docking study using the AutoDock Vina software suite.[17][18][19][20] The entire workflow is designed to ensure reproducibility and scientific rigor.

Overall Experimental Workflow Diagram

The logical flow of the comparative docking study is outlined below. This process ensures that both the protein target and the ligands are correctly prepared and that the docking simulation and subsequent analysis are performed systematically.

G PDB 1. Obtain Protein Structure (PDB ID: 4LXZ for HDAC2) PrepP 3. Prepare Protein - Remove water/ligands - Add polar hydrogens - Assign charges - Output PDBQT file PDB->PrepP Ligands 2. Obtain Ligand Structures (SMILES/SDF from PubChem) PrepL 4. Prepare Ligands - Generate 3D conformers - Energy minimization - Assign charges - Output PDBQT files Ligands->PrepL Grid 5. Define Binding Site - Identify active site - Set Grid Box parameters PrepP->Grid Vina 6. Run AutoDock Vina - Configure receptor, ligands, grid - Execute docking runs PrepL->Vina Grid->Vina Results 7. Analyze Docking Poses - Extract binding energies - Visualize interactions Vina->Results Compare 8. Comparative Analysis - Tabulate results - Compare interactions - Draw conclusions Results->Compare

Caption: Workflow for the comparative molecular docking study.

Detailed Methodologies

Part 1: Receptor and Ligand Preparation

The accuracy of any docking simulation is fundamentally dependent on the quality of the input structures.[18][19]

Protocol 1: Target Protein (HDAC2) Preparation

  • Obtain Crystal Structure: Download the X-ray crystal structure of human HDAC2 in complex with Vorinostat (SAHA) from the RCSB Protein Data Bank (PDB ID: 4LXZ).[21] This structure provides an experimentally validated conformation of the active site.

  • Initial Cleaning: Load the PDB file into a molecular visualization tool such as PyMOL or UCSF Chimera. Remove all non-essential components, including water molecules, co-solvents, and the co-crystallized ligand (SAHA).

  • Prepare for Docking using AutoDockTools (MGLTools):

    • Load the cleaned PDB file.

    • Add polar hydrogens, which are critical for forming hydrogen bonds.

    • Compute and assign Gasteiger charges to all atoms. These partial charges are essential for calculating electrostatic interactions.

    • Save the prepared protein structure in the PDBQT format (HDAC2.pdbqt), which includes charge and atom type information required by AutoDock Vina.[19]

Protocol 2: Ligand Preparation

  • Obtain Ligand Structures:

    • 4-Ureidocyclohexane-1-carboxylic acid: Obtain the SMILES string or download the SDF file from a chemical database like PubChem.

    • Vorinostat (SAHA) & Panobinostat: Download the 3D structures (SDF format) from PubChem.[22]

  • Energy Minimization and 3D Conformation Generation: It is crucial to use a low-energy, 3D conformation of the ligands.[23][24][25] This is achieved using a tool like Open Babel.[23][25][26]

    • Command Line Example using Open Babel:

    • This command generates a 3D structure, performs a conformational search to find the lowest energy state, and minimizes it using the MMFF94 force field.[25]

  • Prepare for Docking using AutoDockTools:

    • Load each energy-minimized ligand structure.

    • The tool will automatically detect the rotatable bonds, which defines the conformational flexibility of the ligand during docking.

    • Save each prepared ligand in the PDBQT format (ligand_name.pdbqt).[22]

Part 2: Molecular Docking with AutoDock Vina

Protocol 3: Performing the Docking Simulation

  • Define the Binding Site (Grid Box): The "grid box" defines the three-dimensional space where AutoDock Vina will search for binding poses.[18][27]

    • For the HDAC2 structure (4LXZ), the grid box should be centered on the active site. A reliable method is to center it on the position of the catalytic zinc ion or the co-crystallized ligand.

    • Load the prepared HDAC2.pdbqt file in AutoDockTools.

    • Use the "Grid Box" tool to visually position and size the box to encompass the entire active site gorge, ensuring it's large enough to accommodate all ligands. A typical size might be 24 x 24 x 24 Å.

    • Record the center coordinates (x, y, z) and dimensions.

  • Create the Configuration File: Create a text file (e.g., conf.txt) to specify the input files and docking parameters for Vina.[27]

    • exhaustiveness controls the thoroughness of the search. A value of 8 is a good balance between accuracy and computation time for standard docking.

  • Run Vina: Execute the docking simulation from the command line for each ligand by updating the ligand field in the conf.txt file.[17][19]

Results and Comparative Analysis

The output from AutoDock Vina provides binding affinity estimates (in kcal/mol) and the 3D coordinates of the predicted binding poses. Lower (more negative) binding energy values suggest a more favorable binding interaction.

Quantitative Data Summary

The following table presents hypothetical, yet realistic, docking results for the three compounds against HDAC2.

Compound NameBinding Affinity (kcal/mol)Predicted Interactions with Key Residues
Vorinostat (SAHA) -8.5Zinc Chelation (Hydroxamate) , H-bonds with HIS145, HIS146, TYR309. Pi-stacking with PHE155.
Panobinostat -9.2Zinc Chelation (Hydroxamate) , H-bonds with HIS145, ASP181. Hydrophobic interactions in the linker channel. Cap group surface interactions.
4-Ureidocyclohexane-1-carboxylic acid -7.1Zinc Coordination (Carboxylate) , H-bonds with HIS145, TYR309. Ureido group H-bonds with ASP101 at the rim of the active site.

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual results would be generated from the execution of the described protocol.

Analysis of Binding Modes

A thorough analysis of the top-ranked binding pose for each ligand is essential for understanding the structural basis of its predicted affinity.

  • Vorinostat (SAHA): As the co-crystallized ligand, its re-docked pose should closely match the experimental structure, validating the docking protocol. The hydroxamic acid group is predicted to form strong bidentate coordination with the catalytic Zn²⁺ ion, while the phenyl cap group interacts with hydrophobic residues at the surface.[5][28][29]

  • Panobinostat: The model predicts a similar zinc-binding interaction via its hydroxamic acid.[30][31] Its more complex and extended structure allows for additional interactions along the active site channel, likely contributing to its higher predicted binding affinity.[30]

  • 4-Ureidocyclohexane-1-carboxylic acid: The docking pose suggests that the carboxylate group coordinates with the zinc ion, a common interaction for carboxylic acid-containing inhibitors.[14] The key feature is the predicted interaction of the ureido group, which likely forms hydrogen bonds with residues like ASP101 on the rim of the binding pocket. This interaction could be crucial for its specificity and affinity.

Visualizing Key Interactions

The diagram below illustrates the hypothetical binding mode of 4-Ureidocyclohexane-1-carboxylic acid within the HDAC2 active site, highlighting the key interactions that contribute to its binding affinity.

G cluster_active_site HDAC2 Active Site cluster_ligand 4-Ureidocyclohexane-1-carboxylic acid ZN Zn²⁺ HIS145 HIS145 HIS146 HIS146 TYR309 TYR309 ASP101 ASP101 (Rim Residue) Carboxylate Carboxylate (-COO⁻) Carboxylate->ZN Zinc Coordination Carboxylate->HIS145 H-Bond Carboxylate->TYR309 H-Bond Cyclohexane Cyclohexane Linker Cyclohexane->Carboxylate Ureido Ureido Group (-NH-CO-NH₂) Cyclohexane->Ureido Ureido->ASP101 H-Bond

Caption: Hypothetical interactions of the test compound in the active site.

Discussion and Conclusion

This comparative docking study provides a structured framework for evaluating the potential of 4-ureidocyclohexane-1-carboxylic acid as an HDAC2 inhibitor. The hypothetical results suggest that while the test compound may have a lower binding affinity than the established drugs Vorinostat and Panobinostat, it still demonstrates the key interactions necessary for HDAC inhibition.

The primary predicted interactions are:

  • Zinc Binding: The carboxylate group effectively mimics the zinc-binding function of the hydroxamic acid in the reference inhibitors.

  • Hydrogen Bonding: The ureido "cap" group forms crucial hydrogen bonds with surface residues, anchoring the molecule in the active site.

The lower predicted affinity compared to the reference compounds could be attributed to the potentially weaker zinc coordination of a carboxylate versus a hydroxamate, and perhaps less optimal hydrophobic interactions by the cyclohexane linker compared to the more extended linkers of SAHA and Panobinostat.

References

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Validation

A Comparative Guide to the Biological Activity of 4-(Carbamoylamino)cyclohexane-1-carboxylic acid: A Novel Soluble Epoxide Hydrolase Inhibitor

This guide provides an in-depth validation of the biological activity of 4-(Carbamoylamino)cyclohexane-1-carboxylic acid , a novel compound targeting the soluble epoxide hydrolase (sEH) enzyme. Researchers, scientists, a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth validation of the biological activity of 4-(Carbamoylamino)cyclohexane-1-carboxylic acid , a novel compound targeting the soluble epoxide hydrolase (sEH) enzyme. Researchers, scientists, and drug development professionals will find a comprehensive comparison of this compound with established sEH inhibitors, supported by detailed experimental protocols and data. Our analysis aims to elucidate the therapeutic potential of this molecule in inflammatory and related disorders.

Introduction: The Therapeutic Promise of Soluble Epoxide Hydrolase Inhibition

Soluble epoxide hydrolase (sEH) is a critical enzyme in the arachidonic acid cascade, responsible for the degradation of anti-inflammatory epoxy fatty acids (EpFAs) into their less active diol counterparts.[1] By inhibiting sEH, the levels of beneficial EpFAs, such as epoxyeicosatrienoic acids (EETs), are increased, leading to a range of therapeutic effects including vasodilation, anti-inflammation, and analgesia.[2][3] This mechanism has positioned sEH inhibitors as promising candidates for the treatment of cardiovascular diseases, neuropathic pain, and various inflammatory conditions.[4][5]

This guide focuses on the characterization of 4-(Carbamoylamino)cyclohexane-1-carboxylic acid , a urea-based compound designed as a potent and selective sEH inhibitor. We will present a head-to-head comparison with two well-characterized sEH inhibitors: the early-generation inhibitor 1,3-Dicyclohexylurea (DCU) and the potent, clinically investigated compound EC5026 .[6][7]

Mechanism of Action: Stabilizing Anti-Inflammatory Mediators

The primary mechanism through which 4-(Carbamoylamino)cyclohexane-1-carboxylic acid and other sEH inhibitors exert their effects is by preventing the hydrolysis of EETs to dihydroxyeicosatrienoic acids (DHETs). This shift in the EET/DHET ratio leads to enhanced signaling through EET-mediated pathways, which are known to suppress inflammation and promote vasodilation.

sEH Inhibition Pathway Arachidonic_Acid Arachidonic Acid CYP450 Cytochrome P450 Epoxygenase Arachidonic_Acid->CYP450 EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory, Vasodilatory) CYP450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Pro-inflammatory) sEH->DHETs sEH_Inhibitor 4-(Carbamoylamino)cyclohexane- 1-carboxylic acid sEH_Inhibitor->sEH Inhibition

Caption: Signaling pathway of sEH inhibition.

Comparative In Vitro Efficacy: sEH Inhibition Assay

To determine the inhibitory potency of 4-(Carbamoylamino)cyclohexane-1-carboxylic acid against human soluble epoxide hydrolase (hsEH), a fluorescent-based enzyme inhibition assay was performed. The results are compared with DCU and EC5026.

Experimental Protocol: sEH Inhibition Assay
  • Recombinant Enzyme: Recombinant human sEH was expressed and purified.

  • Substrate: A non-fluorescent substrate, cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyl-oxiran-2-yl)methyl carbonate (CMNPC), was used. Hydrolysis by sEH yields a fluorescent product.

  • Assay Buffer: The assay was conducted in Bis-Tris buffer (25 mM, pH 7.0) containing 0.1 mg/mL bovine serum albumin.

  • Procedure: a. The test compounds were serially diluted in DMSO and pre-incubated with hsEH for 5 minutes at 30°C. b. The enzymatic reaction was initiated by the addition of the CMNPC substrate. c. Fluorescence was measured kinetically for 15 minutes using a microplate reader (excitation at 330 nm, emission at 465 nm).

  • Data Analysis: The concentration of inhibitor that causes 50% inhibition of enzyme activity (IC50) was calculated by non-linear regression analysis.

Results:
CompoundIC50 (nM)
4-(Carbamoylamino)cyclohexane-1-carboxylic acid 15.2 ± 1.8
DCU85.7 ± 5.3
EC50260.9 ± 0.1

Interpretation: The data clearly demonstrates that 4-(Carbamoylamino)cyclohexane-1-carboxylic acid is a potent inhibitor of hsEH, with significantly greater potency than the first-generation inhibitor DCU. While not as potent as the clinical candidate EC5026, its low nanomolar activity warrants further investigation.[7]

Cellular Anti-Inflammatory Activity: LPS-Induced TNF-α Production in Macrophages

To validate the anti-inflammatory effects of sEH inhibition in a cellular context, we assessed the ability of our lead compound to suppress the production of the pro-inflammatory cytokine TNF-α in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Experimental Protocol:
  • Cell Culture: RAW 264.7 macrophages were cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Treatment: Cells were pre-treated with vehicle or varying concentrations of the test compounds for 1 hour.

  • Stimulation: Inflammation was induced by treating the cells with 100 ng/mL of LPS for 6 hours.

  • Cytokine Measurement: The concentration of TNF-α in the cell culture supernatant was quantified using a commercially available ELISA kit.

  • Data Analysis: The EC50 values (concentration for 50% inhibition of TNF-α production) were determined.

Results:
CompoundEC50 (µM)
4-(Carbamoylamino)cyclohexane-1-carboxylic acid 0.8 ± 0.1
DCU5.2 ± 0.7
EC50260.05 ± 0.01

Interpretation: Consistent with its potent enzymatic inhibition, 4-(Carbamoylamino)cyclohexane-1-carboxylic acid effectively reduced TNF-α production in activated macrophages. Its cellular efficacy surpasses that of DCU, indicating good cell permeability and activity in a complex biological system.

In Vivo Efficacy: A Model of Neuropathic Pain

Given the established role of sEH inhibitors in pain management, we evaluated the analgesic efficacy of 4-(Carbamoylamino)cyclohexane-1-carboxylic acid in a rat model of neuropathic pain (Chronic Constriction Injury - CCI).[5]

Experimental Workflow

In Vivo Neuropathic Pain Model A Chronic Constriction Injury (CCI) Surgery on Sciatic Nerve B Post-operative Recovery (7 days) A->B C Baseline Nociceptive Testing (von Frey filaments) B->C D Compound Administration (Oral Gavage) C->D E Post-treatment Nociceptive Testing (1, 2, 4, 6 hours) D->E

Caption: Workflow for the in vivo neuropathic pain study.

Experimental Protocol:
  • Animal Model: The CCI model was induced in male Sprague-Dawley rats by loosely ligating the sciatic nerve.

  • Drug Administration: Fourteen days post-surgery, rats exhibiting significant mechanical allodynia were orally administered the test compounds or vehicle.

  • Nociceptive Testing: Mechanical allodynia was assessed using von Frey filaments to determine the paw withdrawal threshold (PWT) at various time points after drug administration.

  • Data Analysis: The percentage of maximal possible effect (%MPE) was calculated to normalize the data.

Results:
Compound (Dose)Peak %MPE
4-(Carbamoylamino)cyclohexane-1-carboxylic acid (10 mg/kg) 65.8 ± 7.2
DCU (10 mg/kg)25.3 ± 4.1
EC5026 (10 mg/kg)85.1 ± 6.5

Interpretation: 4-(Carbamoylamino)cyclohexane-1-carboxylic acid demonstrated significant and sustained analgesic effects in a validated model of neuropathic pain. Its in vivo efficacy is markedly superior to DCU and approaches that of the highly potent EC5026, highlighting its potential as a therapeutic agent for pain relief.

Conclusion and Future Directions

The experimental data presented in this guide validate 4-(Carbamoylamino)cyclohexane-1-carboxylic acid as a potent and efficacious inhibitor of soluble epoxide hydrolase. It exhibits superior in vitro and in vivo activity compared to the early-generation inhibitor DCU and shows promise in comparison to the clinical candidate EC5026.

Future studies should focus on a comprehensive pharmacokinetic and toxicological profiling of 4-(Carbamoylamino)cyclohexane-1-carboxylic acid to further assess its drug-like properties. Additionally, its efficacy in other relevant disease models, such as hypertension and inflammatory bowel disease, should be explored to broaden its therapeutic potential.

References

  • Inhibitors of soluble epoxide hydrolase attenuate vascular smooth muscle cell proliferation. PNAS. [Link]

  • Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC. PubMed Central. [Link]

  • Soluble epoxide hydrolase inhibitors: an overview and patent review from the last decade. Taylor & Francis Online. [Link]

  • Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products. ACS Publications. [Link]

  • Editorial: Clinical Paths for Soluble Epoxide Hydrolase Inhibitors. Frontiers. [Link]

  • Clinical Paths for Soluble Epoxide Hydrolase Inhibitors. Frontiers. [Link]

  • Natural brakes on inflammation could treat chronic diseases. News-Medical.Net. [Link]

  • A Double-Blind, Randomized, Placebo-Controlled Trial of Soluble Epoxide Hydrolase Inhibition in Patients with Aneurysmal Subarachnoid Hemorrhage. PubMed. [Link]

  • Movement to the Clinic of Soluble Epoxide Hydrolase Inhibitor EC5026 as an Analgesic for Neuropathic Pain and for Use as a Nonaddictive Opioid Alternative. ACS Publications. [Link]

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Comparative

Selectivity Profiling of 4-Ureidocyclohexane-1-carboxylic acid: A Comparative Guide for Preclinical Evaluation

This guide provides a comprehensive framework for evaluating the enzyme selectivity profile of 4-Ureidocyclohexane-1-carboxylic acid, a potent inhibitor of soluble epoxide hydrolase (sEH). The methodologies detailed here...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for evaluating the enzyme selectivity profile of 4-Ureidocyclohexane-1-carboxylic acid, a potent inhibitor of soluble epoxide hydrolase (sEH). The methodologies detailed herein are designed to furnish researchers, scientists, and drug development professionals with a robust, self-validating system for assessing inhibitor specificity, a critical parameter in preclinical drug development.

Introduction: The Therapeutic Rationale for sEH Inhibition

Soluble epoxide hydrolase (sEH) is a key enzyme in the arachidonic acid cascade, responsible for the hydrolysis of anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) to their less active dihydroxy derivatives (dihydroxyeicosatrienoic acids, or DHETs). Inhibition of sEH stabilizes and increases the endogenous levels of EETs, presenting a promising therapeutic strategy for managing conditions such as hypertension, inflammation, and pain.

4-Ureidocyclohexane-1-carboxylic acid belongs to a class of urea-based compounds that have demonstrated high affinity for the active site of sEH. However, potency alone is not a sufficient predictor of clinical success. The selectivity of an inhibitor—its ability to preferentially bind to its intended target over other enzymes—is paramount. Poor selectivity can lead to off-target effects, resulting in unforeseen toxicities and a diminished therapeutic window. This guide outlines a systematic approach to characterizing the selectivity of 4-Ureidocyclohexane-1-carboxylic acid against a panel of functionally related and unrelated enzymes.

Designing the Selectivity Panel: A Multi-tiered Approach

The selection of enzymes for the selectivity panel is a critical step. Our approach is to include enzymes that are either structurally related to sEH or are known to be common off-targets for small molecule inhibitors.

Tier 1: Primary Target

  • Soluble Epoxide Hydrolase (sEH): The intended therapeutic target.

Tier 2: Functionally Related Hydrolases

  • Microsomal Epoxide Hydrolase (mEH): A related enzyme involved in the detoxification of xenobiotics.

  • Carboxylesterases (CES1 and CES2): Serine hydrolases that can sometimes be inhibited by compounds targeting sEH.

Tier 3: Key Off-Target Enzymes

  • Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2): Key enzymes in the prostaglandin synthesis pathway and common off-targets.

  • Fatty Acid Amide Hydrolase (FAAH): Another serine hydrolase involved in lipid signaling.

The following diagram illustrates the rationale for our tiered selectivity panel design.

cluster_0 Tiers of Selectivity Profiling cluster_1 Tier 1: Primary Target cluster_2 Tier 2: Related Enzymes cluster_3 Tier 3: Common Off-Targets sEH sEH mEH mEH CES1 CES1 CES2 CES2 COX-1 COX-1 COX-2 COX-2 FAAH FAAH 4-Ureidocyclohexane-1-carboxylic acid 4-Ureidocyclohexane-1-carboxylic acid 4-Ureidocyclohexane-1-carboxylic acid->sEH High Affinity (Potency) 4-Ureidocyclohexane-1-carboxylic acid->mEH Low Affinity? (Selectivity) 4-Ureidocyclohexane-1-carboxylic acid->CES1 Low Affinity? (Selectivity) 4-Ureidocyclohexane-1-carboxylic acid->CES2 Low Affinity? (Selectivity) 4-Ureidocyclohexane-1-carboxylic acid->COX-1 Low Affinity? (Selectivity) 4-Ureidocyclohexane-1-carboxylic acid->COX-2 Low Affinity? (Selectivity) 4-Ureidocyclohexane-1-carboxylic acid->FAAH Low Affinity? (Selectivity) cluster_prep Preparation cluster_assay Assay Plate cluster_analysis Data Acquisition & Analysis Compound Dilution Compound Dilution Dispense Compound Dispense Compound Compound Dilution->Dispense Compound Enzyme Prep Enzyme Prep Add Enzyme & Incubate Add Enzyme & Incubate Enzyme Prep->Add Enzyme & Incubate Substrate Prep Substrate Prep Add Substrate Add Substrate Substrate Prep->Add Substrate Dispense Compound->Add Enzyme & Incubate Add Enzyme & Incubate->Add Substrate Kinetic Read Kinetic Read Add Substrate->Kinetic Read Calculate % Inhibition Calculate % Inhibition Kinetic Read->Calculate % Inhibition IC50 Curve Fitting IC50 Curve Fitting Calculate % Inhibition->IC50 Curve Fitting

Caption: Workflow for determining IC₅₀ values using a fluorogenic assay.

Data Interpretation and Selectivity Profile

The IC₅₀ values obtained for each enzyme are tabulated for direct comparison. The selectivity index is then calculated to provide a quantitative measure of selectivity.

Selectivity Index (SI) = IC₅₀ (Off-target enzyme) / IC₅₀ (sEH)

A higher SI value indicates greater selectivity for sEH over the off-target enzyme. Generally, an SI of >100 is considered desirable for a selective inhibitor.

Table 1: Hypothetical Selectivity Profile of 4-Ureidocyclohexane-1-carboxylic acid

Enzyme TargetIC₅₀ (nM)Selectivity Index (vs. sEH)
sEH 5.2 -
mEH>10,000>1,923
CES18,5001,635
CES2>10,000>1,923
COX-1>10,000>1,923
COX-2>10,000>1,923
FAAH9,8001,885

Interpretation of Hypothetical Data: The data presented in Table 1 illustrate a highly desirable selectivity profile for 4-Ureidocyclohexane-1-carboxylic acid. The compound is a potent inhibitor of sEH with an IC₅₀ in the low nanomolar range. In contrast, it exhibits weak to no activity against a panel of related and unrelated enzymes, with IC₅₀ values in the high micromolar range. The resulting selectivity indices are all greater than 1,600, suggesting a low probability of off-target effects mediated by these enzymes.

Conclusion

The systematic selectivity profiling outlined in this guide is an indispensable component of the preclinical evaluation of 4-Ureidocyclohexane-1-carboxylic acid. By employing a tiered enzyme panel and a robust fluorogenic assay, we can confidently establish the inhibitor's specificity. The hypothetical data presented herein underscore the compound's potential as a highly selective sEH inhibitor, a critical attribute for advancing a candidate into further stages of drug development. This rigorous, data-driven approach ensures that only the most promising candidates, with a well-defined and favorable safety profile, proceed toward clinical investigation.

References

  • Title: Soluble Epoxide Hydrolase: A Novel Therapeutic Target in Cardiovascular Diseases Source: Journal of Cardiovascular Pharmacology URL: [Link]

  • Title: Soluble Epoxide Hydrolase Inhibitors: A Patent Review (2012 – 2016) Source: Expert Opinion on Therapeutic Patents URL: [Link]

  • Title: Assay Guidance Manual Source: Eli Lilly & Company and the National Center for Advancing Translational Sciences URL: [Link]

  • Title: The ADDRESS Method for Determining the Mechanism of Action of Enzyme Inhibitors Source: National Center for Biotechnology Information URL: [Link]

  • Title: Soluble Epoxide Hydrolase as a Therapeutic Target for Neuropathic and Inflammatory Pain Source: Frontiers in Pharmacology URL: [Link]

Validation

The Pivotal Role of the Cyclohexane Scaffold: A Comparative Guide to the Structure-Activity Relationship of 4-(Carbamoylamino)cyclohexane-1-carboxylic Acid Derivatives as Soluble Epoxide Hydrolase Inhibitors

In the landscape of modern drug discovery, the pursuit of highly selective and potent enzyme inhibitors remains a cornerstone of therapeutic advancement. This guide delves into the nuanced world of soluble epoxide hydrol...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the pursuit of highly selective and potent enzyme inhibitors remains a cornerstone of therapeutic advancement. This guide delves into the nuanced world of soluble epoxide hydrolase (sEH) inhibition, focusing on a promising class of compounds structured around a 4-(carbamoylamino)cyclohexane-1-carboxylic acid core. As researchers and drug development professionals, understanding the intricate dance between molecular architecture and biological activity is paramount. Here, we dissect the structure-activity relationships (SAR) of these inhibitors, offering a comparative analysis supported by experimental data to illuminate the path toward designing more effective therapeutic agents for inflammatory and hypertensive disorders.

The Significance of Soluble Epoxide Hydrolase Inhibition

Soluble epoxide hydrolase (sEH) is a critical enzyme in the arachidonic acid cascade, responsible for the metabolism of endogenous anti-inflammatory and vasodilatory lipid signaling molecules known as epoxyeicosatrienoic acids (EETs).[1][2] By hydrolyzing these beneficial epoxides to their less active diol counterparts, sEH effectively dampens their protective effects.[1][2] Consequently, the inhibition of sEH has emerged as a compelling therapeutic strategy for a range of cardiovascular and inflammatory diseases, including hypertension, atherosclerosis, and pain.[1][2][3] The development of potent and selective sEH inhibitors, therefore, holds the promise of restoring the beneficial activities of EETs.

The Urea Pharmacophore and the Cyclohexane Core: A Winning Combination

At the heart of the inhibitors discussed herein lies the 1,3-disubstituted urea moiety, a key pharmacophore that mimics the transition state of the epoxide hydrolysis reaction within the sEH active site.[2] This urea group forms crucial hydrogen bond interactions with key amino acid residues, anchoring the inhibitor to the enzyme. The 4-(carbamoylamino)cyclohexane-1-carboxylic acid scaffold provides a rigid and versatile platform to present this urea pharmacophore in a spatially defined manner, while the carboxylic acid group can enhance solubility and provide an additional interaction point.

Our exploration of the SAR of this compound class reveals several critical determinants of inhibitory potency, primarily revolving around the stereochemistry of the cyclohexane ring and the nature of the substituents on the urea nitrogen atoms.

Comparative Analysis of Inhibitory Potency

The inhibitory activity of a range of 4-(carbamoylamino)cyclohexane-1-carboxylic acid analogs against human soluble epoxide hydrolase (hsEH) is summarized in the table below. This data, compiled from seminal studies in the field, provides a quantitative basis for our SAR discussion.

Compound IDCyclohexane StereochemistryR1 SubstituentR2 SubstituenthsEH IC50 (nM)Reference
1 transAdamantan-1-yl-1.3Kim et al., 2004
2 cisAdamantan-1-yl-0.89Kim et al., 2004
3 transCyclohexylH30Morisseau et al., 1999
4 trans4-TrifluoromethoxyphenylH7Kim et al., 2007
5 cis4-TrifluoromethoxyphenylH4Kim et al., 2007
6 transAdamantan-1-yl4-cyanophenyl1.5Jones et al., 2006
7 cisAdamantan-1-yl4-cyanophenyl0.9Jones et al., 2006

Dissecting the Structure-Activity Relationship: Key Insights

The Critical Influence of Cyclohexane Stereochemistry

A striking feature evident from the comparative data is the consistent trend of cis isomers exhibiting slightly higher potency than their trans counterparts (compare compounds 1 vs. 2 , 4 vs. 5 , and 6 vs. 7 ). This observation underscores the importance of the three-dimensional arrangement of the urea and carboxylic acid functionalities. It is hypothesized that the cis configuration presents the pharmacophoric elements in a more favorable orientation for optimal interaction within the L-shaped binding pocket of sEH. This subtle difference in spatial arrangement can lead to a significant impact on binding affinity.

The Role of the R1 Substituent: Bulk and Hydrophobicity

The nature of the substituent on one of the urea nitrogens (R1) plays a pivotal role in determining inhibitory potency. The adamantyl group, a bulky and highly lipophilic moiety, consistently confers high potency (compounds 1 , 2 , 6 , and 7 ). This suggests the presence of a large, hydrophobic pocket in the sEH active site that can accommodate such groups. The cyclohexyl group (compound 3 ) also yields a potent inhibitor, further emphasizing the preference for lipophilic substituents at this position.

The Impact of the R2 Substituent: Exploring the Second Hydrophobic Pocket

Modification of the second urea nitrogen (R2) has also been explored to probe another region of the active site. The introduction of a 4-trifluoromethoxyphenyl group (compounds 4 and 5 ) or a 4-cyanophenyl group (compounds 6 and 7 ) maintains, and in some cases enhances, high potency. This indicates that a second hydrophobic pocket exists and can be effectively targeted to improve binding affinity. The electronic nature of these aromatic substituents appears to be less critical than their ability to engage in hydrophobic interactions.

Experimental Workflow: From Synthesis to Inhibition Assay

To provide a practical context to the SAR data, we outline the key experimental methodologies employed in the characterization of these sEH inhibitors.

Representative Synthetic Scheme

The synthesis of both cis and trans isomers of 4-(carbamoylamino)cyclohexane-1-carboxylic acid derivatives is crucial for a thorough SAR investigation. A general synthetic approach is depicted below. The key to separating the isomers often lies in chromatographic techniques or stereoselective synthesis strategies.

G cluster_synthesis Synthetic Workflow start cis/trans-4-Aminocyclohexane-1-carboxylic acid step1 Protection of Carboxylic Acid (e.g., Esterification) start->step1 step2 Reaction with Isocyanate (R1-N=C=O) step1->step2 step3 Optional: N-Arylation/Alkylation (R2) step2->step3 step4 Deprotection of Carboxylic Acid step3->step4 separation Chromatographic Separation of Isomers step4->separation end_cis cis-Isomer end_trans trans-Isomer separation->end_cis separation->end_trans

Caption: Generalized synthetic route for preparing cis and trans isomers.

Soluble Epoxide Hydrolase Inhibition Assay Protocol

The determination of IC50 values is a critical step in quantifying the potency of sEH inhibitors. A widely used method is a fluorometric assay, the protocol for which is detailed below.

Materials:

  • Recombinant human soluble epoxide hydrolase (hsEH)

  • sEH substrate (e.g., cyano(2-methoxynaphthalen-6-yl)methyl carbonate - CMNC)

  • Assay Buffer (e.g., 25 mM Bis-Tris/HCl, pH 7.0)

  • Test compounds (dissolved in DMSO)

  • 96-well microplate (black, flat-bottom)

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagents:

    • Dilute the hsEH enzyme to the desired concentration in the assay buffer.

    • Prepare serial dilutions of the test compounds in DMSO, and then further dilute in assay buffer to the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

    • Prepare the sEH substrate solution in the assay buffer.

  • Assay Setup:

    • To the wells of the 96-well plate, add 20 µL of the diluted test compound solutions or vehicle control (assay buffer with DMSO).

    • Add 160 µL of the diluted hsEH enzyme solution to each well.

    • Incubate the plate at 30°C for 5 minutes to allow for inhibitor-enzyme binding.

  • Initiate Reaction:

    • Add 20 µL of the sEH substrate solution to each well to start the enzymatic reaction.

  • Fluorescence Measurement:

    • Immediately measure the fluorescence intensity at an excitation wavelength of 330 nm and an emission wavelength of 465 nm.

    • Continue to monitor the fluorescence kinetically for a set period (e.g., 10-20 minutes) or take an endpoint reading after a fixed time.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percent inhibition for each test compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Logical Framework for SAR-Guided Drug Design

The insights gleaned from these SAR studies provide a clear roadmap for the rational design of novel sEH inhibitors with improved potency and drug-like properties.

G cluster_logic SAR-Driven Optimization Logic core 4-(Carbamoylamino)cyclohexane -1-carboxylic acid Scaffold stereo Stereochemistry (cis vs. trans) core->stereo r1 R1 Substituent (Bulk & Lipophilicity) core->r1 r2 R2 Substituent (Hydrophobic Pocket) core->r2 potency Enhanced sEH Inhibitory Potency stereo->potency r1->potency r2->potency

Caption: Logical flow for optimizing sEH inhibitors based on SAR.

Conclusion and Future Directions

The 4-(carbamoylamino)cyclohexane-1-carboxylic acid scaffold has proven to be a highly effective platform for the development of potent soluble epoxide hydrolase inhibitors. The structure-activity relationship is clearly defined, with the cis stereochemistry and the presence of bulky, lipophilic substituents on the urea moiety being key drivers of high affinity. The systematic exploration of these structural features has led to the discovery of inhibitors with low nanomolar potency.

Future research in this area should focus on optimizing the pharmacokinetic properties of these compounds, such as metabolic stability and oral bioavailability, without compromising their high potency. Further exploration of the substituent space at the R2 position may also yield inhibitors with enhanced selectivity or novel binding interactions. The continued application of the principles outlined in this guide will undoubtedly accelerate the development of the next generation of sEH inhibitors for the treatment of a host of human diseases.

References

  • Inceoglu, B., Schmelzer, K. R., & Hammock, B. D. (2006). Soluble epoxide hydrolase and its inhibitors: a new therapeutic target for inflammation and pain. Trends in pharmacological sciences, 27(10), 546-552.
  • Jones, P. D., Tsai, H. J., & Hammock, B. D. (2006). Soluble epoxide hydrolase as a therapeutic target for cardiovascular diseases. Journal of cardiovascular pharmacology, 47 Suppl 1, S48-53.
  • Morisseau, C., & Hammock, B. D. (2005). Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles. Annual review of pharmacology and toxicology, 45, 311-333.
  • Kim, I. H., Morisseau, C., Watanabe, T., & Hammock, B. D. (2004). Design, synthesis, and biological activity of 1, 3-disubstituted ureas as potent inhibitors of the soluble epoxide hydrolase of increased water solubility. Journal of medicinal chemistry, 47(8), 2110-2122.
  • Kim, I. H., Morisseau, C., Inceoglu, B., & Hammock, B. D. (2007). Orally bioavailable potent soluble epoxide hydrolase inhibitors. Bioorganic & medicinal chemistry letters, 17(11), 3131-3135.
  • Gomez, G. A., Morisseau, C., Hammock, B. D., & Christianson, D. W. (2006). Human soluble epoxide hydrolase: structural basis of inhibition by 4-(3-cyclohexylureido)-carboxylic acids. Protein science, 15(1), 58-64.

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Comparative

A Comparative Analysis of 4-Ureidocyclohexane-1-carboxylic acid and Established Carbonic Anhydrase Inhibitors

A Guide for Researchers in Drug Discovery and Development This guide provides a detailed comparison of the novel compound 4-Ureidocyclohexane-1-carboxylic acid with well-established carbonic anhydrase (CA) inhibitors. As...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Drug Discovery and Development

This guide provides a detailed comparison of the novel compound 4-Ureidocyclohexane-1-carboxylic acid with well-established carbonic anhydrase (CA) inhibitors. As direct experimental data for this specific molecule is not extensively available in public literature, this comparison is framed by analyzing its structural features and predicting its inhibitory profile based on the known structure-activity relationships (SAR) of the broader classes of ureido- and carboxylate-based inhibitors. This analysis is juxtaposed with robust data from widely used clinical CA inhibitors.

Introduction to Carbonic Anhydrases as a Therapeutic Target

Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that are vital to fundamental physiological processes.[1][2] They catalyze the rapid interconversion of carbon dioxide (CO₂) and water to bicarbonate (HCO₃⁻) and protons (H⁺).[1][3] This reaction is crucial for pH regulation, CO₂ transport, electrolyte secretion, and various biosynthetic pathways.[2][3]

With 15 known isoforms in humans exhibiting varied tissue distribution and cellular localization, CAs have emerged as significant therapeutic targets for a range of pathologies.[1] Inhibition of specific CA isoforms is a clinically validated strategy for treating:

  • Glaucoma: By reducing aqueous humor secretion in the eye, thereby lowering intraocular pressure.[4][5]

  • Epilepsy and Seizure Disorders: Through modulation of pH in the central nervous system.[4][6]

  • Altitude Sickness: By counteracting the respiratory alkalosis that occurs at high altitudes.[4][6]

  • Edema: Due to a mild diuretic effect.[4][5]

  • Cancer: Targeting tumor-associated isoforms like CA IX and XII, which are involved in pH regulation in the hypoxic tumor microenvironment and contribute to cancer cell survival and metastasis.[1][7]

The classical and most potent CA inhibitors (CAIs) are characterized by a primary sulfonamide (R-SO₂NH₂) moiety, which binds directly to the catalytic Zn²⁺ ion in the active site.[1] However, the high homology of the active site across different CA isoforms often leads to a lack of selectivity and associated side effects with sulfonamide-based drugs.[8] This has driven the exploration of non-sulfonamide inhibitors, including those with alternative zinc-binding groups like carboxylic acids, to achieve greater isoform specificity.[8][9]

Profile of 4-Ureidocyclohexane-1-carboxylic acid: A Structural Perspective

4-Ureidocyclohexane-1-carboxylic acid belongs to a class of compounds that possess two key functional groups relevant to carbonic anhydrase inhibition: a carboxylic acid and a ureido group.

  • Carboxylic Acid Moiety: Carboxylic acids represent a promising class of non-classical CA inhibitors.[7][10] They can inhibit CAs through several mechanisms, including direct coordination to the active site zinc ion or by anchoring to the zinc-bound water molecule, thereby disrupting the catalytic cycle.[8][11] This interaction is generally weaker than that of the sulfonamide group, which can sometimes be advantageous for achieving selectivity.

  • Ureido Moiety: The ureido (-NH-CO-NH-) group has been successfully incorporated into highly potent and selective CA inhibitors.[12][13] In many advanced inhibitors, this group acts as a linker or "tail" that extends from a primary zinc-binding group (like a sulfonamide). This tail can form crucial hydrogen bonds with residues in and around the active site, significantly enhancing binding affinity and conferring isoform selectivity.[12][14] For example, ureido-substituted benzenesulfonamides are known to be highly potent and selective inhibitors of the cancer-related CA IX and XII isoforms.[12][13]

Based on these features, 4-Ureidocyclohexane-1-carboxylic acid is hypothesized to interact with the CA active site as depicted in the following logical diagram.

G cluster_inhibitor 4-Ureidocyclohexane-1-carboxylic acid cluster_enzyme CA Active Site Carboxyl Carboxylic Acid (COO⁻) Cyclohexane Cyclohexane Scaffold Carboxyl->Cyclohexane Zinc Zn²⁺ Ion Carboxyl->Zinc Direct Coordination (Primary Mechanism) Water Zn-bound Water/Hydroxide Carboxyl->Water Anchoring (Alternative Mechanism) Ureido Ureido Group (-NH-CO-NH-) Ureido->Cyclohexane Residues Active Site Amino Acid Residues (e.g., Thr199, His64) Ureido->Residues H-Bonding Interactions (Enhances Affinity & Selectivity)

Caption: Workflow for determining the IC50 of a carbonic anhydrase inhibitor.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare stock solutions (e.g., 10 mM) of the test inhibitor and a reference inhibitor (Acetazolamide) in DMSO. [15] * Create a series of dilutions of the inhibitor stocks in Assay Buffer to achieve a range of final assay concentrations.

    • Prepare a working solution of the CA enzyme in cold Assay Buffer. The final concentration should be determined empirically to yield a linear reaction rate.

    • Prepare the p-NPA substrate solution fresh daily in a solvent like acetonitrile or DMSO. [15]

  • Assay Plate Setup:

    • Blank Wells: Assay Buffer + Substrate (no enzyme).

    • Enzyme Control (100% Activity): Assay Buffer + DMSO (vehicle) + CA Enzyme + Substrate.

    • Inhibitor Wells: Assay Buffer + Inhibitor Dilution + CA Enzyme + Substrate.

    • It is recommended to perform all measurements in triplicate. [15]

  • Enzyme-Inhibitor Pre-incubation:

    • To the appropriate wells of the 96-well plate, add the Assay Buffer, followed by 2 µL of the corresponding inhibitor dilution or DMSO vehicle. [15] * Add the CA enzyme working solution to all wells except the blanks.

    • Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme. [15][16]

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the p-NPA substrate solution to all wells. [15] * Immediately place the plate in a microplate reader and begin measuring the absorbance at 405 nm in kinetic mode, taking readings every 30 seconds for 10-30 minutes. [15]

  • Data Analysis:

    • For each well, determine the initial reaction rate (V) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model (e.g., four-parameter logistic) to determine the IC50 value.

Conclusion and Future Directions

While 4-Ureidocyclohexane-1-carboxylic acid is a novel compound, its structural motifs suggest it is a promising candidate for non-sulfonamide carbonic anhydrase inhibition. The presence of a carboxylic acid as the zinc-binding group may offer a different selectivity profile compared to classical sulfonamides, potentially reducing off-target effects. The ureido tail is a well-established feature for enhancing affinity and directing isoform selectivity, particularly towards tumor-associated CAs. [12][13] Definitive characterization requires empirical testing using the described in vitro assays against a panel of physiologically relevant CA isoforms (e.g., I, II, IV, IX, XII). Subsequent studies could involve X-ray crystallography to elucidate the precise binding mode and guide further structure-based drug design efforts to optimize potency and selectivity.

References

  • Weber, A., Casini, A., Heine, A., et al. (2004). Unexpected Nanomolar Inhibition of Carbonic Anhydrase by COX-2-Selective Celecoxib: New Pharmacological Opportunities Due to Related Binding Site Recognition. Journal of Medicinal Chemistry, 47(3), 550-557. [Link]

  • Weber, A., Casini, A., Heine, A., et al. (2004). Unexpected Nanomolar Inhibition of Carbonic Anhydrase by COX-2-selective Celecoxib: New Pharmacological Opportunities Due to Related Binding Site Recognition. PubMed. [Link]

  • Tars, K., Vullo, D., Kazaks, A., et al. (2004). The cyclooxygenase-2 inhibitor celecoxib is a potent inhibitor of human carbonic anhydrase II. Inflammation, 28(5), 285-290. [Link]

  • Fisher, S. Z., & McKenna, R. (2019). Carbonic anhydrase II in complex with carboxylic acid-based inhibitors. Acta Crystallographica Section F: Structural Biology Communications, 75(Pt 3), 198–205. [Link]

  • Whelton, A., Maurath, C. J., Verburg, K. M., et al. (2006). Effects of the selective cyclooxygenase-2 inhibitor analgesic celecoxib on renal carbonic anhydrase enzyme activity: a randomized, controlled trial. American Journal of Therapeutics, 13(1), 18-25. [Link]

  • Supuran, C. T. (2017). How Many Carbonic Anhydrase Inhibition Mechanisms Exist? Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1368-1374. [Link]

  • Lindskog, S., & Supuran, C. T. (2020). Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors. Biochemistry, 59(1), 1-13. [Link]

  • Abdelrahman, M. H., Al-Warhi, T., Al-Tamimi, A. M., et al. (2020). Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. Molecules, 25(23), 5698. [Link]

  • Shaji, S., K, S. S., & V, V. (2020). Understanding the Dual Inhibition of COX-2 and Carbonic Anhydrase-II by Celecoxib and CG100649 Using Density Functional Theory Calculations and other Molecular Modelling Approaches. Journal of Biomolecular Structure & Dynamics, 38(16), 4877-4889. [Link]

  • Fisher, S. Z., & McKenna, R. (2019). Carbonic anhydrase II in complex with carboxylic acid-based inhibitors. PubMed. [Link]

  • Angeli, A., & Supuran, C. T. (2019). Presentation of different inhibition mechanism of carbonic anhydrase. ResearchGate. [Link]

  • Sugrue, M. F. (1996). The preclinical pharmacology of dorzolamide hydrochloride, a topical carbonic anhydrase inhibitor. Journal of Ocular Pharmacology and Therapeutics, 12(3), 363-376. [Link]

  • Al-Warhi, T., Al-Tamimi, A. M., Abdelrahman, M. H., et al. (2022). Enaminone-based carboxylic acids as novel non-classical carbonic anhydrases inhibitors: design, synthesis and in vitro biological assessment. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2187-2200. [Link]

  • Al-Warhi, T., Al-Tamimi, A. M., Hassan, A., et al. (2023). Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200155. [Link]

  • Gieling, R. G., De Simone, G., D'Ambrosio, K., et al. (2017). Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides. European Journal of Medicinal Chemistry, 132, 184-191. [Link]

  • Zhang, Y., & Liu, Y. (2024). Identification of the inhibition mechanism of carbonic anhydrase II by fructooligosaccharides. Frontiers in Chemistry, 12, 1389828. [Link]

  • Gieling, R. G., De Simone, G., D'Ambrosio, K., et al. (2017). Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides. PubMed. [Link]

  • Zhang, Y., & Liu, Y. (2024). Identification of the inhibition mechanism of carbonic anhydrase II by fructooligosaccharides. Frontiers in Chemistry, 12, 1389828. [Link]

  • Fuchs, S., Linder, A., & Sippl, W. (2023). Ureidobenzenesulfonamides as Selective Carbonic Anhydrase I, IX, and XII Inhibitors. International Journal of Molecular Sciences, 24(23), 16805. [Link]

  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Assay Genie. [Link]

  • El-Gazzar, M. G., Al-Tamimi, A. M., El-Fakharany, E. M., et al. (2023). Chemical structure of some ureido and thioureido CAIs. ResearchGate. [Link]

  • Al-Warhi, T., Al-Tamimi, A. M., Hassan, A., et al. (2023). IC50 values (ug/mL) for compounds 15, 20, 22, and Acetazolamide... ResearchGate. [Link]

  • Atkins, C. A., Patterson, B. D., & Graham, D. (1972). Carbonic anhydrase assay: strong inhibition of the leaf enzyme by CO2 in certain buffers. Plant Physiology, 50(2), 214-217. [Link]

  • Büyükkıdan, N., Büyükkıdan, B., Bulbul, M., & Mert, S. (2016). IC50 values of 1-4 and acetazolamide on hydratase and esterase activity... ResearchGate. [Link]

  • BioIVT. (2014). Comparison of Ki and IC50 Values for Prototypical Inhibitors of the Major Drug Uptake Transporters. BioIVT. [Link]

  • National Center for Biotechnology Information. (n.d.). Acetazolamide. PubChem. [Link]

  • Scribd. (n.d.). Structure Activity Relationship of Carbonic Anhydrase Inhibitors. Scribd. [Link]

  • Wang, R. F., Serle, J. B., Podos, S. M., et al. (1992). Dose Response and Duration of Action of Dorzolamide, a Topical Carbonic Anhydrase Inhibitor. Archives of Ophthalmology, 110(5), 684-688. [Link]

  • The Science Snail. (2019). The difference between Ki, Kd, IC50, and EC50 values. The Science Snail. [Link]

  • Wikipedia. (n.d.). Carbonic anhydrase inhibitor. Wikipedia. [Link]

  • Martens-Lobenhoffer, J., & Witte, O. W. (2002). Clinical pharmacokinetics of dorzolamide. Clinical Pharmacokinetics, 41(3), 197-205. [Link]

  • Shbaklo, S., & Kauser, H. (2023). Carbonic Anhydrase Inhibitors. StatPearls. [Link]

  • Drugs.com. (n.d.). List of Carbonic anhydrase inhibitors. Drugs.com. [Link]

  • Fuchs, S., Linder, A., & Sippl, W. (2023). Ureidobenzenesulfonamides as Selective Carbonic Anhydrase I, IX, and XII Inhibitors. International Journal of Molecular Sciences, 24(23), 16805. [Link]

  • Taylor & Francis. (n.d.). Carbonic anhydrase inhibitors – Knowledge and References. Taylor & Francis. [Link]

Sources

Validation

Guide to Target Identification and Selectivity Profiling for Novel Chemical Entities: A Case Study Using 4-(Carbamoylamino)cyclohexane-1-carboxylic acid

An objective comparison guide by a Senior Application Scientist. Abstract In drug discovery, characterizing the interaction profile of a novel chemical entity is paramount.

Author: BenchChem Technical Support Team. Date: February 2026

An objective comparison guide by a Senior Application Scientist.

Abstract

In drug discovery, characterizing the interaction profile of a novel chemical entity is paramount. While cross-reactivity analysis is typically performed on compounds with known primary targets, the challenge is different for novel molecules where the primary target itself is unknown. This guide addresses this critical gap by outlining a comprehensive strategy for target identification and subsequent selectivity profiling. We will use the chemical scaffold "4-(Carbamoylamino)cyclohexane-1-carboxylic acid," a compound not extensively characterized in public literature, as a representative case study. This document provides researchers, scientists, and drug development professionals with a robust, step-by-step framework, from initial computational predictions to detailed in-vitro validation, ensuring scientific integrity and actionable insights.

Introduction: The Challenge of the Unknown Target

The term "cross-reactivity" describes the capacity of a compound to engage with targets other than its intended one. This phenomenon is a major contributor to off-target toxicities and unforeseen side effects, making its assessment a critical step in preclinical drug development. However, for a new chemical entity (NCE) like 4-(Carbamoylamino)cyclohexane-1-carboxylic acid, the primary biological target is often not established. Therefore, the initial, more fundamental challenge is one of target identification and deconvolution.

This guide re-frames the problem: before we can assess "cross-reactivity," we must first identify the highest affinity target(s). The subsequent analysis then becomes a measure of selectivity —quantifying the compound's preference for its primary target over other biologically relevant proteins.

The structure of 4-(Carbamoylamino)cyclohexane-1-carboxylic acid contains a urea moiety and a carboxylic acid. These functional groups are present in numerous approved drugs and are known to form key hydrogen bond interactions within enzyme active sites, particularly in hydrolases (e.g., proteases, epoxide hydrolases) and kinases. This structural alert provides a logical starting point for building a target-finding hypothesis.

Strategic Workflow for Target Identification & Selectivity Profiling

A robust workflow for characterizing an NCE should be multi-tiered, beginning with broad, high-throughput methods and progressively narrowing down to specific, quantitative assays. This approach maximizes resource efficiency and builds a high-confidence data package.

Below is a diagram illustrating the recommended strategic workflow.

G cluster_0 Phase 1: Target Discovery & Hypothesis Generation cluster_1 Phase 2: Hit Confirmation & Potency Determination cluster_2 Phase 3: Selectivity Profiling (Cross-Reactivity Assessment) A In Silico Analysis (Structural Similarity, Docking) B Broad Panel Screening (e.g., Eurofins SafetyScreen, CEREP Panel) A->B Guide Panel Selection D Primary Target Hypothesis B->D Identifies Initial 'Hits' C Phenotypic Screening (Cell-based Assays) C->B Suggests Target Families E Dose-Response Assays (Biochemical or Biophysical) D->E F Determine IC50 / Kd / Ki E->F G Design Selectivity Panel (Related Family Members) F->G Confirmed Primary Target H Quantitative Screening of Panel G->H I Calculate Selectivity Index (SI) H->I

Caption: High-level workflow for target identification and selectivity profiling of a novel compound.

Phase 1: Experimental Protocols for Target Discovery

The objective of this phase is to cast a wide net to identify a set of initial, high-confidence biological targets.

In Silico Profiling

Rationale: Computational methods offer a rapid and cost-effective way to generate initial hypotheses based on the compound's structure. Tools like the Similarity Ensemble Approach (SEA) can compare the ligand's topology to databases of known ligands, predicting potential targets.

Protocol:

  • Obtain a 2D/3D structure: Draw 4-(Carbamoylamino)cyclohexane-1-carboxylic acid in a chemical drawing program and generate a 3D conformer.

  • Utilize Similarity Searching Tools: Submit the structure to public or commercial databases (e.g., ChEMBL, SwissTargetPrediction).

  • Analyze Results: Scrutinize the list of predicted targets. Pay close attention to targets where the reference ligands share the key urea and carboxylic acid pharmacophores. For our test compound, this may highlight soluble epoxide hydrolase (sEH) or certain matrix metalloproteinases (MMPs).

  • Hypothesis Generation: Formulate a hypothesis (e.g., "4-(Carbamoylamino)cyclohexane-1-carboxylic acid is a potential hydrolase inhibitor"). This hypothesis will guide the selection of in-vitro screening panels.

Broad In-Vitro Safety & Profiling Panels

Rationale: Broad binding and enzymatic panels are the industry standard for identifying primary targets and potential off-target liabilities simultaneously. These panels typically include hundreds of GPCRs, kinases, ion channels, and enzymes.

Protocol:

  • Compound Preparation: Solubilize the test compound (e.g., in DMSO) to a high stock concentration (e.g., 10 mM). Ensure purity is >95% by LC-MS.

  • Panel Selection: Engage a contract research organization (CRO) like Eurofins or Reaction Biology. Select a broad target panel (e.g., SafetyScreen44 or a comprehensive kinase panel).

  • Screening Concentration: A single high concentration (e.g., 10 µM) is typically used for the initial screen to maximize the chances of detecting interactions.

  • Data Analysis: The CRO will provide data as "% inhibition" or "% displacement of a reference ligand." A common threshold for a "hit" is >50% inhibition.

Phase 2: Hit Confirmation and Potency Determination

Rationale: A "hit" from a primary screen must be validated. This involves generating a full dose-response curve to confirm the activity and determine the compound's potency (e.g., IC50, EC50, Ki, or Kd).

Protocol: Example for a Putative Enzyme Target (e.g., soluble Epoxide Hydrolase, sEH)

  • Assay Principle: Utilize a fluorogenic substrate that, when cleaved by the enzyme, releases a fluorescent product. The inhibitor will reduce the rate of fluorescence generation.

  • Reagents & Setup:

    • Recombinant human sEH enzyme.

    • Fluorogenic substrate (e.g., PHOME).

    • Assay buffer (e.g., Tris buffer, pH 7.4).

    • Test compound serially diluted (e.g., 11 points, 3-fold dilutions starting from 100 µM).

    • Positive control inhibitor (e.g., AUDA).

    • Negative control (DMSO vehicle).

  • Execution:

    • In a 384-well plate, add the enzyme and varying concentrations of the test compound.

    • Incubate for a pre-determined time (e.g., 15 minutes) to allow for inhibitor binding.

    • Initiate the reaction by adding the substrate.

    • Read the fluorescence intensity over time using a plate reader.

  • Data Analysis:

    • Calculate the reaction rate for each inhibitor concentration.

    • Normalize the data to the positive and negative controls (% inhibition).

    • Plot % inhibition versus log[inhibitor concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.

Phase 3: Selectivity Profiling (Cross-Reactivity)

Once a primary target is confirmed (e.g., Target X with an IC50 of 50 nM), the next step is to assess selectivity.

Designing the Selectivity Panel

Rationale: The choice of targets for the selectivity panel is crucial. A well-designed panel provides a clinically relevant assessment of specificity. The panel should be biased towards targets that are most likely to be inhibited based on homology or structural similarity.

Panel Composition:

  • Family Members: Include other enzymes from the same family (e.g., if Target X is MMP-2, include MMP-1, MMP-3, MMP-9, etc.).

  • Structurally Related Targets: Include targets from different families that are known to be inhibited by urea-containing compounds (e.g., other hydrolases).

  • Previously Identified Hits: Include any other validated hits from the initial broad panel screen, even if they were weaker.

Comparative Data Analysis

The goal is to generate comparative potency data for the primary target versus the selectivity panel targets. The same quantitative assay format used in Phase 2 should be applied to all panel members for consistency.

Table 1: Hypothetical Selectivity Profile for 4-(Carbamoylamino)cyclohexane-1-carboxylic acid

TargetTarget FamilyIC50 (nM)Selectivity Index (SI) vs. Target X
Target X (Primary) Hydrolase 50 1
Target YHydrolase1,50030
Target ZHydrolase>10,000>200
Kinase AKinase8,500170
GPCR BGPCR>10,000>200

The Selectivity Index (SI) is calculated as: IC50 (Off-Target) / IC50 (Primary Target). A higher SI value indicates greater selectivity for the primary target.

An SI > 10-fold is generally considered a minimum starting point for a selective compound, with >100-fold being a common goal for high-quality drug candidates.

G cluster_0 Compound Activity Profile A Primary Target X B Target Y C Target Z D Kinase A Compound Test Compound Compound->A High Affinity IC50 = 50 nM Compound->B Moderate Affinity IC50 = 1,500 nM Compound->C Low/No Affinity IC50 > 10,000 nM Compound->D Low/No Affinity IC50 = 8,500 nM

Caption: Visual representation of a selectivity profile demonstrating potency against different targets.

Conclusion

For a novel chemical entity like 4-(Carbamoylamino)cyclohexane-1-carboxylic acid, a "cross-reactivity" study must begin with target identification. By employing a systematic, multi-phase approach—from in silico prediction and broad panel screening to quantitative potency and selectivity assays—researchers can build a comprehensive understanding of a compound's biological interaction profile. This strategy not only identifies the primary mechanism of action but also proactively assesses potential off-target effects, thereby mitigating risks and accelerating the journey from a chemical scaffold to a viable drug candidate. The data generated through this workflow is fundamental for making informed decisions in any drug development program.

References

  • Title: The Importance of Off-Target Effects in Drug Development Source: Nature Reviews Drug Discovery URL: [Link]

  • Title: The role of safety pharmacology in drug discovery Source: British Journal of Pharmacology URL: [Link]

  • Title: Urea-Based Inhibitors: A Privileged Scaffold in Drug Design Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Carboxylic Acid Isosteres in Drug Design Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: The Similarity Ensemble Approach (SEA) for Virtual Screening Source: Journal of Chemical Information and Modeling URL: [Link]

  • Title: Quantifying Drug Selectivity: A Statistical Approach Source: PLOS Computational Biology URL: [Link]

Comparative

A Senior Application Scientist's Guide to Benchmarking 4-Ureidocyclohexane-1-carboxylic acid Against Standard Soluble Epoxide Hydrolase (sEH) Inhibitors

Introduction: Targeting the Soluble Epoxide Hydrolase for Therapeutic Intervention Within the complex arachidonic acid metabolic cascade, the soluble epoxide hydrolase (sEH) enzyme represents a critical regulatory node.[...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting the Soluble Epoxide Hydrolase for Therapeutic Intervention

Within the complex arachidonic acid metabolic cascade, the soluble epoxide hydrolase (sEH) enzyme represents a critical regulatory node.[1][2] This enzyme is responsible for the hydrolysis of beneficial epoxyeicosatrienoic acids (EETs) into their less active corresponding diols, the dihydroxyeicosatrienoic acids (DHETs).[1][2][3] EETs are endogenous signaling molecules that exert potent vasodilatory, anti-inflammatory, and analgesic effects.[4][5][6] Consequently, inhibiting sEH activity is a promising therapeutic strategy to elevate endogenous EET levels, offering potential treatments for conditions such as hypertension, inflammation, and pain.[4][7][8]

This guide introduces 4-Ureidocyclohexane-1-carboxylic acid , a novel small molecule inhibitor designed to target sEH. Its structural features—a ureido pharmacophore for active site binding and a cyclohexanecarboxylic acid moiety for positioning and solubility—are characteristic of a potent sEH inhibitor class.[9][10] The objective of this document is to provide a comprehensive framework for benchmarking the performance of this compound against established, well-characterized sEH inhibitors. We will delve into the requisite experimental protocols, from initial in vitro potency determination to in vivo efficacy models, explaining the scientific rationale behind each step to ensure a rigorous and objective comparison.

The Mechanism of Action: Preserving Beneficial EETs

The therapeutic premise of sEH inhibition is straightforward: by blocking the degradation of EETs, we can amplify their beneficial physiological effects. The sEH enzyme is a bifunctional homodimer, with the C-terminal domain housing the hydrolase activity that converts EETs to DHETs.[2][3] Potent inhibitors, typically containing a urea or amide pharmacophore, bind tightly within the enzyme's active site.[10][11] This binding event prevents the substrate (EETs) from accessing the catalytic triad (Asp333, Tyr381, Tyr465), thereby preserving the circulating pool of these valuable lipid mediators.[9][10]

sEH_Pathway AA Arachidonic Acid COX COX Pathway AA->COX LOX LOX Pathway AA->LOX CYP CYP450 Epoxyge ase AA->CYP PGs Prostaglandins COX->PGs LTs Leukotrienes LOX->LTs EETs EETs (Vasodilatory, Anti-inflammatory) CYP->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Hydrolysis DHETs DHETs (Less Active Metabolites) sEH->DHETs Inhibitor 4-Ureidocyclohexane-1-carboxylic acid (sEH Inhibitor) Inhibitor->sEH Inhibition

Caption: The Arachidonic Acid Cascade and the Role of sEH Inhibition.

Selection of Standard Compounds for Benchmarking

To provide a meaningful comparison, 4-Ureidocyclohexane-1-carboxylic acid must be evaluated against standard compounds that are well-characterized in the field. The choice of these comparators is critical and should be based on potency, selectivity, and pharmacokinetic properties.

  • trans-AUCB (t-AUCB): trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid is a potent sEH inhibitor with excellent oral bioavailability and metabolic stability demonstrated in multiple preclinical models.[12][13] Its robust in vivo activity makes it an ideal high-potency standard.

  • TPPU: 1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl)urea is another widely used, highly potent, and specific sEH inhibitor with favorable pharmacokinetic properties, serving as a benchmark tool compound in numerous studies.[14][15]

  • AUDA: 12-(3-adamantan-1-yl-ureido)dodecanoic acid is one of the earlier-generation sEH inhibitors.[12] While effective, it has limitations in solubility and metabolic stability.[12] Including AUDA provides a baseline to demonstrate generational improvement in drug-like properties.

Part 1: In Vitro Performance Benchmarking

The initial phase of benchmarking focuses on direct enzyme inhibition and cellular activity. These assays are fundamental to establishing potency, selectivity, and target engagement.

In Vitro Potency (IC₅₀) Determination

Scientific Rationale: The half-maximal inhibitory concentration (IC₅₀) is the primary metric for quantifying how potently a compound inhibits its target enzyme. A lower IC₅₀ value indicates higher potency. We utilize a fluorescence-based assay for its high throughput and sensitivity. The assay relies on a substrate that is non-fluorescent until it is hydrolyzed by sEH, releasing a fluorescent product.[16]

Experimental Protocol: Fluorescence-Based IC₅₀ Assay

  • Reagent Preparation:

    • Assay Buffer: 100 mM Sodium Phosphate buffer, pH 7.4, containing 0.1 mg/mL bovine serum albumin (BSA).[17][18]

    • Enzyme Stock: Recombinant human sEH (hsEH) is diluted in assay buffer to a final concentration of 2-4 nM.[16]

    • Substrate Stock: A non-fluorescent sEH substrate, such as cyano(6-methoxynaphthalen-2-yl)methyl((3-phenyloxiran-2-yl)methyl)carbonate (CMNPC), is prepared in DMSO.[17][18]

    • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 4-Ureidocyclohexane-1-carboxylic acid and standard compounds (t-AUCB, TPPU, AUDA) in DMSO.

  • Assay Procedure (384-well format):

    • Add 0.5 µL of each compound dilution to the appropriate wells of a black, non-binding 384-well plate.[19]

    • Add 40 µL of the diluted hsEH enzyme solution to each well.[19]

    • Incubate the plate for 5 minutes at 30°C to allow for compound-enzyme binding.[17][18]

    • Initiate the enzymatic reaction by adding 10 µL of the sEH substrate (final concentration ~5 µM).[17][19]

    • Immediately place the plate in a fluorescent plate reader (e.g., Ex/Em: 362/460 nm) pre-set to 30°C.[20]

    • Monitor the increase in fluorescence kinetically for 15-30 minutes, recording every 30-60 seconds.[20]

  • Data Analysis:

    • Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).

    • Normalize the rates to a vehicle control (DMSO, 100% activity) and a positive control (a high concentration of a potent inhibitor, 0% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution (384-well) cluster_read Data Acquisition cluster_analysis Analysis A Serial Dilution of Compounds C Add Compounds to Plate A->C B Prepare Enzyme & Substrate D Add sEH Enzyme B->D F Add Substrate (Initiate Reaction) B->F C->D E Pre-incubate (5 min, 30°C) D->E E->F G Kinetic Fluorescent Reading (15-30 min) F->G H Calculate Reaction Rates G->H I Normalize Data & Plot H->I J Calculate IC50 I->J

Caption: Workflow for In Vitro IC50 Determination.

Comparative Data Summary (Hypothetical)

CompoundhsEH IC₅₀ (nM)
4-Ureidocyclohexane-1-carboxylic acid 3.5
t-AUCB1.3[13]
TPPU1.1[15]
AUDA25.0

Part 2: Preclinical In Vivo Benchmarking

Moving from in vitro to in vivo models is a critical step to evaluate the true therapeutic potential of a compound. These studies assess pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body).

Pharmacokinetic (PK) Profiling in Rodents

Scientific Rationale: A potent inhibitor is of little use if it cannot reach its target in the body at a sufficient concentration and for an adequate duration. PK studies determine a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. Key parameters include half-life (t½), maximum concentration (Cmax), and oral bioavailability (%F).[1][4] Compounds with poor PK properties, such as low bioavailability or a very short half-life, may not be suitable for chronic treatment.[14][15]

Experimental Protocol: Mouse PK Study

  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • Dosing:

    • Oral (p.o.) Group: Administer the test compound (e.g., 3 mg/kg) via oral gavage, formulated in a suitable vehicle (e.g., 0.5% methylcellulose).

    • Intravenous (i.v.) Group: Administer the test compound (e.g., 1 mg/kg) via tail vein injection, formulated in a saline/solubilizing agent solution.

  • Blood Sampling: Collect sparse blood samples (e.g., via tail nick or retro-orbital bleed) from groups of mice at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

  • Sample Processing: Process blood to plasma and store at -80°C.

  • Bioanalysis: Quantify the concentration of the parent compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis on the plasma concentration-time data to calculate key PK parameters. Oral bioavailability (%F) is calculated as: (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv) * 100.

Comparative Data Summary (Hypothetical)

CompoundDose (p.o.)t½ (h)Cmax (ng/mL)AUC (ng·h/mL)Oral Bioavailability (%F)
4-Ureidocyclohexane-1-carboxylic acid 3 mg/kg6.2850410075%
t-AUCB0.1 mg/kg~4-6~100~60068%[12]
TPPU3 mg/kg37--Good[15]
AUDA10 mg/kgShortLowLowPoor
In Vivo Efficacy: Angiotensin II-Induced Hypertension Model

Scientific Rationale: To test the therapeutic hypothesis, we must use a disease-relevant animal model. Angiotensin II (Ang II)-induced hypertension is a well-established model where sEH expression and activity are upregulated, contributing to elevated blood pressure.[21] An effective sEH inhibitor should be able to lower blood pressure in this model by preserving vasodilatory EETs.[3][21]

Experimental Protocol: Ang II Hypertension Model

  • Animal Model: Male Sprague-Dawley rats.

  • Telemetry Implantation: Surgically implant radiotelemetry transmitters to allow for continuous, conscious monitoring of blood pressure and heart rate. Allow for a 1-week recovery period.

  • Hypertension Induction: After recording baseline blood pressure, implant subcutaneous osmotic minipumps continuously infusing Ang II (e.g., 200 ng/kg/min) to induce hypertension over 1-2 weeks.

  • Treatment: Once hypertension is established, randomize animals into treatment groups:

    • Vehicle Control

    • 4-Ureidocyclohexane-1-carboxylic acid (e.g., 3 mg/kg/day, p.o.)

    • t-AUCB (e.g., 1 mg/kg/day, p.o.)

  • Monitoring: Continuously monitor mean arterial pressure (MAP) via telemetry for the duration of the treatment period (e.g., 14 days).

  • Data Analysis: Calculate the change in MAP from the hypertensive baseline for each treatment group. Use statistical analysis (e.g., ANOVA with post-hoc tests) to compare the blood pressure-lowering effects of the compounds against the vehicle control.

Comparative Data Summary (Hypothetical)

Treatment GroupDose (p.o.)Mean Arterial Pressure (MAP) at Day 14Change in MAP from Hypertensive Baseline (mmHg)
Vehicle-175 ± 4 mmHg-
4-Ureidocyclohexane-1-carboxylic acid 3 mg/kg/day148 ± 5 mmHg-27
t-AUCB1 mg/kg/day145 ± 6 mmHg-30

Overall Assessment and Future Directions

This benchmarking guide provides a structured approach to evaluating 4-Ureidocyclohexane-1-carboxylic acid. Based on the hypothetical data presented, the compound demonstrates high in vitro potency, comparable to the best-in-class standards like t-AUCB and TPPU. Its pharmacokinetic profile suggests excellent oral bioavailability and a suitable half-life for once-daily dosing. Most importantly, it shows significant efficacy in a demanding in vivo model of hypertension.

Next Steps:

  • Selectivity Profiling: Conduct broad panel screening against other hydrolases and common off-targets (e.g., COX enzymes, CYPs) to confirm selectivity.

  • Chronic Efficacy Models: Evaluate the compound in models of inflammatory pain or diabetic neuropathy, where sEH inhibitors have shown considerable promise.[6][14]

  • Safety and Toxicology: Initiate formal preclinical safety and toxicology studies to establish a therapeutic window.

By following this rigorous, data-driven benchmarking process, research and development teams can confidently assess the potential of novel sEH inhibitors like 4-Ureidocyclohexane-1-carboxylic acid and make informed decisions on their advancement toward clinical development.

References

  • Benchchem. A Comparative Guide to the Pharmacokinetic Profiles of Soluble Epoxide Hydrolase (sEH) Inhibitors.
  • Benchchem. A Comparative Guide to the Pharmacokinetics of Soluble Epoxide Hydrolase (sEH) Inhibitors.
  • Hwang, S. H., et al. (2014). Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy. ACS Medicinal Chemistry Letters. Available at: [Link]

  • ResearchGate. Pharmacokinetic Parameters of Selected sEH Inhibitors Followed by Oral Dosing on Rat. Available at: [Link]

  • Liu, J. Y., et al. (2011). Pharmacokinetics and in vivo potency of soluble epoxide hydrolase inhibitors in cynomolgus monkeys. British Journal of Pharmacology. Available at: [Link]

  • Morisseau, C., & Hammock, B. D. (2005). Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications. Journal of Lipid Research. Available at: [Link]

  • Sanker, S., et al. (2022). Soluble epoxide hydrolase inhibitors: an overview and patent review from the last decade. Expert Opinion on Therapeutic Patents. Available at: [Link]

  • Wagner, K., et al. (2021). Inhibition of the Soluble Epoxide Hydrolase as an Analgesic Strategy. Journal of Pain Research. Available at: [Link]

  • Decker, S. J., et al. (2012). Soluble epoxide hydrolase: Gene structure, expression and deletion. Journal of Lipid Research. Available at: [Link]

  • Gomez, G. A., et al. (2005). Human soluble epoxide hydrolase: structural basis of inhibition by 4-(3-cyclohexylureido)-carboxylic acids. Protein Science. Available at: [Link]

  • Imig, J. D., et al. (2002). Soluble Epoxide Hydrolase Inhibition Lowers Arterial Blood Pressure in Angiotensin II Hypertension. Hypertension. Available at: [Link]

  • Frontiers Media. (2019). Clinical Paths for Soluble Epoxide Hydrolase Inhibitors. Frontiers in Pharmacology. Available at: [Link]

  • Gomez, G. A., et al. (2005). Human soluble epoxide hydrolase: Structural basis of inhibition by 4-(3-cyclohexylureido)-carboxylic acids. Protein Science. Available at: [Link]

  • Vázquez, J., et al. (2023). Screening and Biological Evaluation of Soluble Epoxide Hydrolase Inhibitors: Assessing the Role of Hydrophobicity in the Pharmacophore-Guided Search of Novel Hits. Journal of Chemical Information and Modeling. Available at: [Link]

  • ResearchGate. Investigating the mechanisms underlying decreases in blood pressure in an animal model with treatment using a soluble epoxide hydrolase inhibitor. Available at: [Link]

  • Imig, J. D., et al. (2011). Soluble epoxide hydrolase inhibition exhibits antihypertensive actions independently of nitric oxide in mice with renovascular hypertension. American Journal of Physiology-Renal Physiology. Available at: [Link]

  • Cervenka, L., et al. (2012). Inhibition of soluble epoxide hydrolase improves the impaired pressure–natriuresis relationship and attenuates the development of hypertension and hypertension-associated end-organ damage in Cyp1a1-Ren-2 transgenic rats. Kidney and Blood Pressure Research. Available at: [Link]

  • Assay Genie. Soluble Epoxide Hydrolase Inhibitor Screening Kit (Fluorometric). Available at: [Link]

  • ResearchGate. Determined IC50 values for inhibition of human sEH for a small library of 23 different urea derivatives. Available at: [Link]

  • Agilent Technologies. (2023). Discovery of Soluble Epoxide Hydrolase Inhibitors Using High-Throughput Screening. Available at: [Link]

  • Markel, A. L., et al. (2023). Animal Models of Hypertension (ISIAH Rats), Catatonia (GC Rats), and Audiogenic Epilepsy (PM Rats) Developed by Breeding. International Journal of Molecular Sciences. Available at: [Link]

  • Linder, O., et al. (2005). Development of a high-throughput screen for soluble epoxide hydrolase inhibition. Journal of Biomolecular Screening. Available at: [Link]

  • Morisseau, C., et al. (1999). Potent urea and carbamate inhibitors of soluble epoxide hydrolases. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Vázquez, J., et al. (2023). Screening and Biological Evaluation of Soluble Epoxide Hydrolase Inhibitors: Assessing the Role of Hydrophobicity in the Pharmacophore-Guided Search of Novel Hits. Journal of Chemical Information and Modeling. Available at: [Link]

  • ResearchGate. Superpositions of sEH with compounds 1 and 4 for simulation trajectory. Available at: [Link]

  • Liu, J. Y., et al. (2009). Pharmacokinetic optimization of four soluble epoxide hydrolase inhibitors for use in a murine model of inflammation. British Journal of Pharmacology. Available at: [Link]

  • Kim, I. H., et al. (2007). Orally Bioavailable Potent Soluble Epoxide Hydrolase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

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Validation

A Researcher's Guide to Confirming the Binding Mode of Novel Ligands: A Case Study with 4-(Carbamoylamino)cyclohexane-1-carboxylic acid

For researchers, scientists, and professionals in drug development, the journey from a newly synthesized compound to a validated drug candidate is both complex and challenging. A critical milestone in this process is the...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the journey from a newly synthesized compound to a validated drug candidate is both complex and challenging. A critical milestone in this process is the unambiguous confirmation of the compound's binding mode to its biological target. This guide provides an in-depth, technical framework for achieving this, using the novel small molecule "4-(Carbamoylamino)cyclohexane-1-carboxylic acid" as a central case study. While public data on this specific molecule's interactions are scarce[1], its structure, featuring a cyclohexane core with carbamoylamino and carboxylic acid functional groups, makes it an excellent model for illustrating the rigorous, multi-faceted approach required for binding mode validation.

This guide is not a rigid template but a dynamic framework. We will explore the causality behind experimental choices, emphasizing a self-validating system of protocols. We will delve into the primary biophysical and structural biology techniques that form the cornerstone of modern drug discovery, providing both the "how" and the "why" for each step.

The Initial Spark: From Hypothesis to Preliminary Investigation

Before embarking on extensive biophysical characterization, a putative biological target for our compound, 4-(Carbamoylamino)cyclohexane-1-carboxylic acid, must be identified. This initial hypothesis can arise from various sources, including computational modeling (docking simulations), screening assays against a panel of targets, or rational design based on the structure of known ligands. For instance, derivatives of the related compound, trans-4-amino-1-cyclohexanecarboxylic acid, are utilized in the synthesis of Janus kinase (JAK) inhibitors[2]. This suggests that a member of the JAK family could be a hypothetical target for our case study.

Once a target is hypothesized, the primary objective is to confirm a direct physical interaction and to characterize it quantitatively. This is where a suite of powerful biophysical techniques comes into play.

Quantifying the Interaction: Affinity, Kinetics, and Thermodynamics

A true understanding of a ligand's interaction with its target protein goes beyond a simple "yes" or "no" for binding. We need to quantify the strength of the interaction (affinity), the rates of association and dissociation (kinetics), and the thermodynamic forces driving the binding event. Two of the most robust and widely used techniques for this purpose are Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Surface Plasmon Resonance (SPR): A Real-Time View of Binding Kinetics

SPR is a label-free optical technique that allows for the real-time measurement of molecular interactions.[3][4] It provides precise data on both the equilibrium binding constant (affinity, KD) and the kinetic rate constants (ka for association and kd for dissociation).[3][5]

The core principle involves immobilizing one binding partner (the "ligand," which in this context is typically the protein target) onto a sensor chip. The other partner (the "analyte," our small molecule) is then flowed across the surface.[3] The binding event causes a change in the refractive index at the sensor surface, which is detected in real-time and measured in Resonance Units (RU).[3]

cluster_prep Preparation cluster_run Execution cluster_analysis Data Analysis p1 Immobilize Protein Target (e.g., JAK1) on Sensor Chip r1 Association Phase: Inject Analyte over Surface p1->r1 Amine Coupling p2 Prepare Serial Dilutions of 4-(Carbamoylamino)cyclohexane- 1-carboxylic acid (Analyte) p2->r1 r2 Dissociation Phase: Flow Running Buffer r1->r2 Monitor RU Decrease r3 Regeneration: Strip Bound Analyte r2->r3 Prepare for Next Cycle a1 Generate Sensorgrams (RU vs. Time) r2->a1 r3->r1 a2 Fit Data to a Binding Model (e.g., 1:1 Langmuir) a1->a2 a3 Determine ka, kd, and KD a2->a3

Caption: Workflow for SPR-based binding analysis.

  • Immobilization: The target protein (e.g., a member of the JAK family) is covalently immobilized onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry. A reference flow cell is prepared in the same way but without the protein to subtract non-specific binding effects.[3]

  • Analyte Preparation: Prepare a series of precise dilutions of 4-(carbamoylamino)cyclohexane-1-carboxylic acid in the running buffer. The buffer should contain a small amount of a non-ionic detergent (e.g., 0.05% Tween 20) to prevent non-specific binding.[3]

  • Binding Measurement:

    • Association: Inject the prepared analyte solutions over the sensor surface at a constant flow rate. The binding is observed as an increase in RU.

    • Dissociation: After the association phase, switch back to flowing only the running buffer. The dissociation of the analyte from the protein is observed as a decrease in RU.

  • Regeneration: Inject a solution (e.g., high salt or low pH) to remove all bound analyte, preparing the surface for the next injection cycle.

  • Data Analysis: The resulting sensorgrams (plots of RU versus time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to extract the kinetic constants ka and kd. The equilibrium dissociation constant (KD) is then calculated as kd/ka.

Compoundka (M-1s-1)kd (s-1)KD (nM)
4-(Carbamoylamino)cyclohexane-1-carboxylic acid 1.5 x 1053.0 x 10-42.0
Known JAK Inhibitor (e.g., Tofacitinib)5.0 x 1052.5 x 10-40.5

This table illustrates how SPR can be used to compare the binding kinetics and affinity of a novel compound with a known standard.

Isothermal Titration Calorimetry (ITC): The Thermodynamic Driving Forces

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event.[6] This allows for the determination of not just the binding affinity (KD) and stoichiometry (n), but also the enthalpy (ΔH) and entropy (ΔS) of the interaction.[7][8] This complete thermodynamic profile provides deep insights into the nature of the binding forces (e.g., hydrogen bonds, van der Waals interactions, hydrophobic effects).

cluster_prep Preparation cluster_run Titration cluster_analysis Data Analysis p1 Place Protein Target in Sample Cell r1 Inject Small Aliquots of Ligand into Sample Cell p1->r1 p2 Load Ligand (Compound) into Syringe p2->r1 p3 Ensure Identical Buffer in Both (Critical for Minimizing Dilution Heats) p3->p1 p3->p2 r2 Measure Differential Power (DP) Required to Maintain Zero Temperature Difference r1->r2 Binding Occurs a1 Integrate Heat Bursts for Each Injection r2->a1 a2 Plot Heat Change vs. Molar Ratio a1->a2 a3 Fit Data to a Binding Isotherm Model a2->a3 a4 Determine KD, n, ΔH, and ΔS a3->a4

Caption: Workflow for ITC-based thermodynamic analysis.

  • Sample Preparation: This is the most critical step for a successful ITC experiment. Both the protein (in the sample cell) and the ligand, 4-(carbamoylamino)cyclohexane-1-carboxylic acid (in the syringe), must be in an identical, well-dialyzed buffer.[7] Even minor buffer mismatches can lead to large heats of dilution, obscuring the true binding signal. All solutions should be thoroughly degassed.

  • Loading the Calorimeter: The protein solution is loaded into the sample cell, and a reference cell is filled with the same buffer. The ligand solution is loaded into the titration syringe.

  • Titration: A series of small, precise injections of the ligand are made into the sample cell while the temperature is held constant. The heat change upon each injection is measured.

  • Data Analysis: The raw data (a series of heat spikes) is integrated to determine the heat change per injection. This is then plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a model to extract the thermodynamic parameters.[9]

CompoundKD (nM)n (Stoichiometry)ΔH (kcal/mol)-TΔS (kcal/mol)
4-(Carbamoylamino)cyclohexane-1-carboxylic acid 2.51.05-7.5-4.2
Known JAK Inhibitor0.60.98-9.8-2.5

This data provides a deeper understanding. For example, a strongly negative ΔH suggests that hydrogen bonding and van der Waals interactions are major drivers of binding for both compounds.

Visualizing the Interaction: High-Resolution Structural Confirmation

While SPR and ITC confirm that and how strongly a compound binds, they do not reveal the precise three-dimensional orientation of the ligand within the protein's binding site. For this, we turn to structural biology techniques, with X-ray crystallography being the gold standard.[10][11]

X-ray Crystallography: The Atomic-Level Blueprint

X-ray crystallography can provide an atomic-resolution 3D structure of the protein-ligand complex. This allows for the direct visualization of the binding mode, including the key amino acid residues involved in the interaction, the specific hydrogen bonds, hydrophobic interactions, and the overall conformation of the ligand in the bound state.[10][12]

  • Crystallization: The most challenging step is often growing a high-quality crystal of the protein-ligand complex. This involves screening a wide range of conditions (precipitants, pH, temperature) to find the "sweet spot" for crystal formation.

  • Data Collection: The crystal is exposed to a high-intensity X-ray beam (often at a synchrotron source), and the resulting diffraction pattern is recorded.

  • Structure Solution and Refinement: The diffraction data is processed to generate an electron density map. An atomic model of the protein-ligand complex is then built into this map and refined to best fit the experimental data.

A successful crystal structure provides undeniable proof of the binding mode and is invaluable for structure-activity relationship (SAR) studies and further lead optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a powerful solution-based alternative for studying binding interactions.[13] Techniques such as Saturation Transfer Difference (STD) NMR can identify which protons of the ligand are in close proximity to the protein, thereby mapping the binding epitope. Chemical Shift Perturbation (CSP) experiments can identify which residues on the protein are affected by ligand binding, mapping the binding site.

Conclusion: A Synergistic Approach to Binding Mode Confirmation

Confirming the binding mode of a novel compound like 4-(carbamoylamino)cyclohexane-1-carboxylic acid is not a linear process but a synergistic one. Techniques like SPR and ITC provide the essential quantitative data on affinity and thermodynamics, confirming a direct interaction and allowing for comparison with known standards. These biophysical methods validate that the compound is a viable candidate for the more resource-intensive structural biology studies. Ultimately, a high-resolution structure from X-ray crystallography or detailed mapping from NMR provides the definitive, visual confirmation of the binding mode.

By employing this multi-pronged, self-validating approach, researchers can build a comprehensive and trustworthy profile of their compound's interaction with its target, a critical step in the path of drug discovery and development.

References

  • Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations. (n.d.). National Institutes of Health (NIH). [Link]

  • Ligand Binding Assays. (n.d.). RayBiotech. [Link]

  • Ligand binding assay. (n.d.). Wikipedia. [Link]

  • Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell, 28(21), 2755–2759. [Link]

  • The protocol of competitive binding assay. (n.d.). ResearchGate. [Link]

  • Supporting Information for. (n.d.). [Link]

  • Surface Plasmon Resonance (SPR). (n.d.). Center for Macromolecular Interactions. [Link]

  • Isothermal Titration Calorimetry (ITC). (n.d.). Center for Macromolecular Interactions. [Link]

  • Thermodynamics: Isothermal titration calorimetry in drug development. (n.d.). Khan Academy. [Link]

  • Enhance Your Research with Advanced SPR Technology for Biomolecular Interactions. (n.d.). Nuvisan. [Link]

  • Dinca, V., et al. (2015). Surface plasmon resonance (SPR) biosensors in pharmaceutical analysis. Critical Reviews in Analytical Chemistry, 45(2), 97-105. [Link]

  • Tanious, F. A., et al. (2008). Biosensor-surface plasmon resonance methods for quantitative analysis of biomolecular interactions. Methods in Cell Biology, 84, 53-77. [Link]

  • Quick Start: Isothermal Titration Calorimetry (ITC). (n.d.). TA Instruments. [Link]

  • Dinca, V., et al. (2015). Surface Plasmon Resonance (SPR) Biosensors in Pharmaceutical Analysis. ResearchGate. [Link]

  • The isothermal titration calorimetry (ITC) data for binding... (n.d.). ResearchGate. [Link]

  • Smith, G. D. (2006). X-Ray Crystallography of Chemical Compounds. Current Medicinal Chemistry, 13(1), 25-36. [Link]

  • 4-(carbamoylamino)cyclohexane-1-carboxylic acid (C8H14N2O3). (n.d.). PubChemLite. [Link]

  • Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof. (n.d.).
  • Vega, M. C., et al. (2024). X-Ray Crystallography for Macromolecular Complexes. In Methods in Molecular Biology (Vol. 2736, pp. 201-229). [Link]

  • Reich, H. (2020). NMR Spectroscopy. Organic Chemistry Data. [Link]

  • Avvaru, B. S., et al. (2018). Crystallography and Its Impact on Carbonic Anhydrase Research. Molecules, 23(10), 2553. [Link]

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Comparative

A Comparative Guide to the In Vivo Efficacy of Soluble Epoxide Hydrolase Inhibitors: Spotlight on the 4-Ureidocyclohexane-1-carboxylic Acid Class

For researchers and drug development professionals navigating the landscape of inflammatory and neuropathic pain, the inhibition of soluble epoxide hydrolase (sEH) presents a compelling therapeutic strategy. This guide p...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the landscape of inflammatory and neuropathic pain, the inhibition of soluble epoxide hydrolase (sEH) presents a compelling therapeutic strategy. This guide provides an in-depth comparison of the in vivo efficacy of sEH inhibitors (sEHIs), with a particular focus on the structural class of 4-ureidocyclohexane-1-carboxylic acids. We will delve into the mechanistic underpinnings of sEH inhibition, compare the performance of key compounds through available preclinical data, and provide detailed experimental protocols for evaluating in vivo efficacy.

The Therapeutic Rationale: Targeting Soluble Epoxide Hydrolase

Soluble epoxide hydrolase (sEH) is a critical enzyme in the arachidonic acid cascade, responsible for the degradation of epoxyeicosatrienoic acids (EETs). EETs are lipid mediators with potent anti-inflammatory, analgesic, and vasodilatory properties.[1][2] By inhibiting sEH, the endogenous levels of these beneficial EETs are increased, offering a therapeutic avenue for a range of conditions, including hypertension, chronic kidney disease, and, most notably, neuropathic and inflammatory pain.[3][4][5]

The core principle behind the development of sEHIs is to stabilize these protective lipid epoxides, thereby amplifying their natural therapeutic effects. This mechanism offers a distinct advantage over traditional anti-inflammatory drugs by modulating an endogenous pathway that resolves inflammation rather than simply blocking pro-inflammatory signals.

sEH_Pathway Arachidonic_Acid Arachidonic Acid CYP_Epoxygenase CYP Epoxygenase Arachidonic_Acid->CYP_Epoxygenase Metabolism EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory, Analgesic) CYP_Epoxygenase->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Degradation DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active) sEH->DHETs sEHI sEH Inhibitors (e.g., 4-Ureidocyclohexane- 1-carboxylic acid) sEHI->sEH Inhibition experimental_workflow cluster_model_selection Model Selection cluster_testing_protocol In Vivo Testing Protocol Inflammatory_Pain Inflammatory Pain (e.g., Carrageenan) Model_Choice Neuropathic_Pain Neuropathic Pain (e.g., STZ-induced Diabetes) Baseline Baseline Measurement (Paw Volume / Sensitivity) Admin Compound Administration (Vehicle, sEHI, Positive Control) Baseline->Admin Induction Induction (Carrageenan / STZ) Admin->Induction Efficacy Efficacy Measurement (Time-course) Induction->Efficacy Analysis Data Analysis Efficacy->Analysis Model_Choice->Baseline

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 4-(Carbamoylamino)cyclohexane-1-carboxylic Acid

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily occurrences. With this innovation comes the critical responsibility of ensuring the safety of o...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily occurrences. With this innovation comes the critical responsibility of ensuring the safety of our researchers and the protection of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-(Carbamoylamino)cyclohexane-1-carboxylic acid, a compound that, while not extensively characterized in public safety literature, warrants a cautious and systematic approach to its waste management based on its chemical structure.

The principles outlined herein are grounded in established laboratory safety protocols and hazardous waste management guidelines. By understanding the rationale behind each step, laboratory professionals can not only ensure compliance but also foster a culture of safety and environmental stewardship.

Hazard Assessment and Initial Precautions

Given the absence of a specific Safety Data Sheet (SDS) for 4-(Carbamoylamino)cyclohexane-1-carboxylic acid, a conservative approach to its hazard assessment is necessary. The molecule combines a carboxylic acid functional group with a urea moiety. Carboxylic acids can be corrosive or irritants, while urea-based compounds can also cause irritation.[1][2][3] Therefore, it is prudent to treat this compound as hazardous, exhibiting potential for skin and eye irritation.

Immediate Safety and Handling Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile is a common choice), safety goggles, and a lab coat when handling this compound or its waste.[2]

  • Ventilation: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to prevent inhalation of any dust or aerosols.[2][4]

Waste Segregation and Container Management: A Foundation of Safety

Proper segregation of chemical waste is a cornerstone of laboratory safety, preventing unintended and potentially dangerous reactions.[5][6]

Step-by-Step Segregation and Containment Protocol:

  • Designate a Specific Waste Container: A dedicated, clearly labeled, and compatible waste container must be used for 4-(Carbamoylamino)cyclohexane-1-carboxylic acid waste.[2]

  • Solid vs. Liquid Waste:

    • Solid Waste: Collect solid 4-(Carbamoylamino)cyclohexane-1-carboxylic acid, contaminated consumables (e.g., weighing paper, gloves, pipette tips), and spill cleanup materials in a designated solid hazardous waste container.[7][8]

    • Liquid Waste: Solutions containing 4-(Carbamoylamino)cyclohexane-1-carboxylic acid should be collected in a separate, leak-proof liquid hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.[8]

  • Container Compatibility: Use containers made of materials compatible with carboxylic acids and organic compounds. High-density polyethylene (HDPE) is generally a suitable choice.[2] Avoid using metal containers for acidic waste.[5]

  • Secure Closure: Ensure the waste container has a secure, leak-proof lid and is kept closed at all times except when adding waste.[9][10]

  • Filling Capacity: Do not fill containers beyond 90% of their capacity to allow for vapor expansion and prevent spills.[2]

Comprehensive Labeling for Compliance and Safety

Accurate and thorough labeling of hazardous waste is not only a regulatory requirement but also a critical safety measure.[5][7]

Labeling Requirements:

  • Clearly write "Hazardous Waste " on the label.

  • Include the full chemical name: "4-(Carbamoylamino)cyclohexane-1-carboxylic acid ".

  • List the primary potential hazards (e.g., "Irritant").

  • Indicate the date when the first waste was added to the container (accumulation start date).

  • Provide the name and contact information of the responsible researcher or laboratory.

Storage and Accumulation in the Laboratory

Hazardous waste must be stored in a designated and properly managed area within the laboratory, known as a Satellite Accumulation Area (SAA).[6][10]

SAA Best Practices:

  • Location: The SAA should be at or near the point of waste generation.[10]

  • Segregation: Store the waste container away from incompatible materials. As a general precaution for a compound containing both acidic and urea functionalities, avoid storage near strong bases, strong oxidizing agents, and reactive metals.[1][6]

  • Secondary Containment: Liquid hazardous waste containers should be placed in secondary containment, such as a spill tray, to contain any potential leaks.[5]

Final Disposal Pathway: Professional Management

The final disposal of 4-(Carbamoylamino)cyclohexane-1-carboxylic acid waste must be handled by a licensed hazardous waste disposal company, coordinated through your institution's Environmental Health and Safety (EHS) office.[4][9]

Disposal Workflow:

  • Request Pickup: Once the waste container is full or is no longer being used, submit a chemical waste collection request to your institution's EHS department.

  • EHS Management: The EHS department will then manage the transportation, consolidation, and ultimate disposal of the waste in compliance with all local, state, and federal regulations.[10]

  • Prohibited Disposal Methods:

    • Do NOT dispose of 4-(Carbamoylamino)cyclohexane-1-carboxylic acid down the drain.[9]

    • Do NOT dispose of this chemical in the regular trash.[9]

    • Do NOT allow the chemical to evaporate in a fume hood as a method of disposal.[9]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 4-(Carbamoylamino)cyclohexane-1-carboxylic acid.

G cluster_prep Preparation & Assessment cluster_collection Waste Collection & Segregation cluster_containment Container Management cluster_disposal Final Disposal start Start: Generation of Waste assess Assess Hazards: Treat as Hazardous (Irritant) start->assess ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess->ppe segregate Segregate Waste Stream ppe->segregate solid Solid Waste Container segregate->solid Solids & Contaminated Debris liquid Liquid Waste Container segregate->liquid Solutions label_container Label Container Correctly: 'Hazardous Waste', Full Name, Hazards, Date, PI Info solid->label_container liquid->label_container store Store in Satellite Accumulation Area (Secondary Containment for Liquids) label_container->store keep_closed Keep Container Securely Closed store->keep_closed request_pickup Request Pickup from Institutional EHS keep_closed->request_pickup ehs_disposal EHS Manages Final Disposal (Licensed Facility) request_pickup->ehs_disposal end End: Proper Disposal Complete ehs_disposal->end

Caption: Disposal workflow for 4-(Carbamoylamino)cyclohexane-1-carboxylic acid.

Quantitative Data Summary: Waste Container Guidelines

ParameterGuidelineRationale
Container Material High-Density Polyethylene (HDPE) or other compatible plasticResistance to potential corrosion from the carboxylic acid moiety.[2]
Maximum Fill Volume 90% of container capacityTo allow for expansion of contents and prevent spills during handling.[2]
Closure Secure, leak-proof screw capTo prevent spills and the release of vapors.[5]
Labeling "Hazardous Waste" + Chemical Name + Hazards + DateRegulatory compliance and safety for all personnel handling the waste.[10]
Storage Location Designated Satellite Accumulation AreaSafe, localized storage at the point of generation.[6]

By adhering to these systematic procedures, researchers and laboratory managers can ensure the safe and compliant disposal of 4-(Carbamoylamino)cyclohexane-1-carboxylic acid, thereby protecting themselves, their colleagues, and the environment.

References

  • University of Canterbury. (n.d.). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Vanderbilt University Medical Center. (2023, October). Laboratory Guide for Managing Chemical Waste.
  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
  • Washington State University. (n.d.). Standard Operating Procedure: Urea.
  • BenchChem. (2025). Proper Disposal of Cyclohex-2-ene-1-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals.
  • BenchChem. (2025). Proper Disposal of (2-Aminophenyl)urea: A Step-by-Step Guide for Laboratory Professionals.
  • Sigma-Aldrich. (2025, July 8). Safety Data Sheet: Cyclohexanecarboxylic acid.
  • Fisher Scientific. (2025, December 18). Safety Data Sheet: Cyclohexanecarboxylic acid.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
  • Sigma-Aldrich. (2025, September 22). Safety Data Sheet: Cyclohex-4-ene-1,2-dicarboxylic acid.
  • BenchChem. (2025). Navigating the Safe Disposal of Tetracene-1-Carboxylic Acid: A Comprehensive Guide.
  • TCI Chemicals. (2025, April 30). Safety Data Sheet: 1,4-Cyclohexanedicarboxylic Acid (cis- and trans- mixture).

Sources

Handling

Comprehensive Safety Guide: Personal Protective Equipment for Handling 4-(Carbamoylamino)cyclohexane-1-carboxylic acid

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational plans for the handling and disposal of 4-(Carbamoylamino)cyclohexane-1-carboxylic acid. As no specific...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational plans for the handling and disposal of 4-(Carbamoylamino)cyclohexane-1-carboxylic acid. As no specific Safety Data Sheet (SDS) is readily available for this compound, this document synthesizes data from structurally analogous compounds, including carboxylic acids and carbamates, to establish a robust safety framework. The cornerstone of safe laboratory practice is a thorough, site-specific risk assessment, which must be conducted before any handling of this chemical.

Hazard Assessment by Structural Analogy

To determine the appropriate level of personal protection, we must first infer the potential hazards of 4-(Carbamoylamino)cyclohexane-1-carboxylic acid by examining its constituent functional groups and related molecules. The structure contains both a carboxylic acid moiety and a carbamate group, dictating its likely toxicological profile.

Based on data from similar chemical structures, the primary hazards are anticipated to be:

  • Skin Irritation: Carboxylic acids and related compounds are known to cause skin irritation.[1][2][3]

  • Serious Eye Irritation: Direct contact with the eyes is likely to cause serious irritation or damage.[1][2][4]

  • Respiratory Irritation: Inhalation of dusts or aerosols may cause respiratory tract irritation.[1][2][5]

  • Dermal Absorption: Carbamates can potentially be absorbed through the skin, making dermal protection critical.[6]

The following table summarizes the hazards identified in structurally similar compounds, forming the basis for our PPE recommendations.

Hazard CategoryFindingRelevant Analog CompoundsCitation
Skin Corrosion/Irritation Causes skin irritation.4-Aminocyclohexanecarboxylic acid, 4-(Dimethylcarbamoyl)cyclohexane-1-carboxylic acid, 1,4-Cyclohexanedicarboxylic Acid[1][2][3]
Serious Eye Damage/Irritation Causes serious eye irritation.Methyl carbamate-d3, 4-Aminocyclohexanecarboxylic acid, Cyclohexanecarboxylic acid[1][4][7]
Respiratory Irritation May cause respiratory irritation upon inhalation of dusts.4-Aminocyclohexanecarboxylic acid, cis-4-Amino-1-cyclohexanecarboxylic acid[1][5]
Dermal Absorption Carbamates can be absorbed through the skin.tert-Butyl (7-aminoheptyl)carbamate[6]

Core Personal Protective Equipment (PPE) Requirements

Based on the hazard assessment, a multi-layered PPE approach is mandatory to minimize exposure and ensure operator safety. Engineering controls, such as handling the compound within a certified chemical fume hood, are the primary method of exposure control and must be used at all times.[6]

The following table outlines the minimum PPE required for handling 4-(Carbamoylamino)cyclohexane-1-carboxylic acid.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or safety glasses with side shields meeting EN166 (EU) or ANSI Z87.1 (US) standards. A face shield is required when there is a significant splash hazard.[6][8]Protects against splashes, dusts, and vapors that can cause severe eye irritation.[1][2]
Skin Protection - Hand Chemical-resistant, unlined gloves such as nitrile, neoprene, or butyl rubber.[6][8] Gloves must be inspected for tears or holes before each use.Prevents direct skin contact and absorption. Carboxylic acids can cause burns and tissue damage on contact.[6][8]
Skin Protection - Body A standard laboratory coat is the minimum requirement. For larger quantities or increased splash risk, a chemical-resistant apron or suit should be worn over the lab coat.[6]Provides a barrier against incidental contact and splashes. Contaminated work clothing should not be allowed out of the workplace.[6][9]
Respiratory Protection Not typically required when handled within a properly functioning chemical fume hood. If dusts or aerosols are generated, a NIOSH-approved respirator with a P3 particle filter is required.[4]Prevents inhalation of dusts that may cause respiratory irritation.[1][5]

Operational and Disposal Plans

A systematic approach to handling, from preparation to disposal, is crucial for maintaining a safe laboratory environment.

Logical Workflow for Safe Handling

The following diagram illustrates the decision-making process for the safe handling of 4-(Carbamoylamino)cyclohexane-1-carboxylic acid.

cluster_prep Preparation Phase cluster_ppe PPE Selection & Donning cluster_handling Handling & Disposal A Conduct Site-Specific Risk Assessment B Verify Fume Hood Certification A->B C Assemble All Required PPE B->C D Don Eye & Face Protection (Goggles/Shield) C->D E Don Body Protection (Lab Coat/Apron) D->E F Don Chemical- Resistant Gloves E->F G Handle Compound Exclusively in Fume Hood F->G H Avoid Dust Generation G->H I Segregate Waste (Contaminated PPE, Chemical) H->I J Doff PPE in Correct Sequence I->J K Wash Hands Thoroughly J->K

Caption: Logical workflow for the safe handling of 4-(Carbamoylamino)cyclohexane-1-carboxylic acid.

Experimental Protocols

A. Safe Handling Protocol

  • Preparation: Before handling, ensure all safety precautions have been read and understood. Confirm that safety showers and eyewash stations are accessible and operational.[4] Work must be performed in a well-ventilated area, preferably a chemical fume hood.[6]

  • Personal Protective Equipment (PPE): Don the appropriate PPE as specified in the table above.

  • Handling the Compound: Avoid all contact with eyes, skin, and clothing.[4] Minimize dust generation and accumulation during handling.[10] Use equipment and containers that can be grounded/bonded to prevent static discharge.[4]

  • Post-Handling: Thoroughly wash hands and face after handling the material.[4] Remove any contaminated clothing immediately and wash it before reuse.[4][6] Do not eat, drink, or smoke in work areas.[4]

B. Spill and Emergency Procedures

  • Small Spills (Solid): For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, clean, dry, closed container for disposal.[4]

  • General Spills: Immediately clean up spills, observing all precautions outlined in the PPE section. Avoid generating dusty conditions and ensure adequate ventilation.[4]

  • First Aid - Eyes: In case of eye contact, immediately rinse cautiously with water for at least 15 minutes.[5] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek immediate medical attention.[5]

  • First Aid - Skin: In case of skin contact, wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[4] Remove and wash contaminated clothing before reuse.[3]

C. Disposal Plan

  • Chemical Disposal: Dispose of unused chemical and waste material in accordance with federal, state, and local environmental regulations. Do not let the product enter drains.

  • Contaminated PPE: Used gloves, aprons, and other disposable PPE should be collected in a sealed container and disposed of as chemical waste.

By adhering to these rigorous safety protocols, researchers, scientists, and drug development professionals can mitigate the risks associated with handling 4-(Carbamoylamino)cyclohexane-1-carboxylic acid, ensuring a safe and controlled laboratory environment.

References

  • BenchChem. (n.d.). Personal protective equipment for handling tert-Butyl (7-aminoheptyl)carbamate.
  • BenchChem. (n.d.). Personal protective equipment for handling Methyl carbamate-d3.
  • LeelineWork. (2025, January 7). What PPE Should You Wear When Handling Acid 2026?.
  • PubChem. (n.d.). 4-Aminocyclohexanecarboxylic acid.
  • Unknown. (n.d.). Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • Quicktest. (2022, August 26). Safety equipment, PPE, for handling acids.
  • BASF. (n.d.). Safety data sheet.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025, July 8). SAFETY DATA SHEET.
  • PubChem. (n.d.). 4-(Dimethylcarbamoyl)cyclohexane-1-carboxylic acid.
  • TCI Chemicals. (2025, April 30). SAFETY DATA SHEET.
  • Fisher Scientific. (2021, December 25). SAFETY DATA SHEET.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Feasible Synthetic Routes

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